Product packaging for Hydroxyacetone phosphate(Cat. No.:CAS No. 926-43-2)

Hydroxyacetone phosphate

Cat. No.: B1215409
CAS No.: 926-43-2
M. Wt: 154.06 g/mol
InChI Key: YUDNQQJOVFPCTF-UHFFFAOYSA-N
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Description

Hydroxyacetone phosphate is an oxoalkyl phosphate. It derives from a hydroxyacetone. It is a conjugate acid of a this compound(2-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7O5P B1215409 Hydroxyacetone phosphate CAS No. 926-43-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

926-43-2

Molecular Formula

C3H7O5P

Molecular Weight

154.06 g/mol

IUPAC Name

2-oxopropyl dihydrogen phosphate

InChI

InChI=1S/C3H7O5P/c1-3(4)2-8-9(5,6)7/h2H2,1H3,(H2,5,6,7)

InChI Key

YUDNQQJOVFPCTF-UHFFFAOYSA-N

SMILES

CC(=O)COP(=O)(O)O

Canonical SMILES

CC(=O)COP(=O)(O)O

Other CAS No.

926-43-2

Synonyms

hydroxyacetone phosphate

Origin of Product

United States

Foundational & Exploratory

The Cornerstone of Glycolysis: A Technical Guide to the Discovery and History of Dihydroxyacetone Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (B84403) (DHAP), a pivotal intermediate in cellular metabolism, stands at the crossroads of glycolysis, gluconeogenesis, and lipid biosynthesis. Its discovery and characterization were integral to unraveling the intricate steps of glucose metabolism, a cornerstone of modern biochemistry. This technical guide provides an in-depth exploration of the historical journey to identify DHAP, from the early observations of fermentation to its definitive synthesis and characterization. We present a compilation of quantitative data from foundational studies, detailed experimental protocols from the discovery era, and visualizations of its central metabolic roles. This document serves as a comprehensive resource for understanding the fundamental importance of DHAP and its enduring relevance in metabolic research and drug development.

Introduction: The Quest to Understand Sugar Metabolism

The story of dihydroxyacetone phosphate (DHAP) is inextricably linked to the elucidation of the glycolytic pathway, the fundamental process by which cells extract energy from glucose. In the late 19th and early 20th centuries, scientists like Louis Pasteur had established the biological nature of fermentation, but the chemical transformations remained a "black box." A series of groundbreaking discoveries by researchers including Arthur Harden, William John Young, Carl Neuberg, Gustav Embden, and Otto Meyerhof gradually illuminated the individual steps of this central metabolic route.[1][2][3] It was within this fervent period of biochemical discovery that DHAP emerged as a key, albeit transient, player.

The Discovery of a Fleeting Intermediate

The direct discovery of DHAP is not attributable to a single revelatory experiment but rather to the systematic dissection of the glycolytic pathway, a process that spanned several decades.

Early Clues from Fermentation Studies:

In the early 1900s, Harden and Young's work on yeast fermentation revealed that inorganic phosphate was essential for the process and that a hexose (B10828440) diphosphate (B83284) (later identified as fructose-1,6-bisphosphate) accumulated.[2] This "Harden-Young ester" was a crucial piece of the puzzle, suggesting that phosphorylated sugars were key intermediates.

The Embden-Meyerhof-Parnas Pathway Takes Shape:

The intellectual giant in the field of muscle metabolism, Otto Meyerhof, along with his contemporaries Gustav Embden and Jakub Karol Parnas, meticulously pieced together the sequence of reactions that we now know as the Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis.[1][4] Meyerhof's work, for which he received the Nobel Prize in 1922, demonstrated the conversion of glycogen (B147801) to lactic acid in muscle extracts.[3]

Identification of Triose Phosphates:

A critical breakthrough came with the understanding that the six-carbon fructose-1,6-bisphosphate was cleaved into two three-carbon molecules. These were identified as the triose phosphates: dithis compound (DHAP) and glyceraldehyde-3-phosphate (G3P) . This pivotal step is catalyzed by the enzyme aldolase (B8822740). Meyerhof and his collaborators, including Karl Lohmann, were instrumental in isolating and characterizing these fleeting intermediates from muscle and yeast extracts.[3][4] While a precise "discovery" paper for DHAP is difficult to pinpoint, its existence and role were firmly established through the collective work on the intermediates of glycolysis in the 1920s and early 1930s.

Early Synthesis and Characterization

The instability of DHAP made its isolation and study a significant challenge for early biochemists.[5][6]

Enzymatic Synthesis:

The first preparations of DHAP were enzymatic. Meyerhof and his group developed methods to produce DHAP from fructose-1,6-bisphosphate using aldolase. The equilibrium of the aldolase reaction actually favors the formation of fructose-1,6-bisphosphate, but by trapping the triose phosphates, they could be studied.

Chemical Synthesis:

The first reported chemical synthesis of dithis compound was achieved by Kiessling in 1934 . This provided a crucial tool for studying the properties and reactions of DHAP in a controlled manner, independent of biological extracts.

Quantitative Data from Foundational Studies

The early investigations into DHAP and glycolysis, while lacking the sophisticated analytical techniques of today, yielded important quantitative data that laid the groundwork for our current understanding.

ParameterValueResearchers/ContextYear
Equilibrium of DHAP in Solution (20°C) Reynolds, S. J., et al.1971[7]
- Keto form55%
- Gem-diol form44%
- Enol form1%
Equilibrium of DHAP in Solution (37°C) Reynolds, S. J., et al.1971[7]
- Keto form83%
Chemical Half-life of DHAP (Neutral to slightly basic conditions) Hettwer et al., Suau et al.2002, 2006[5]
- at 37°C~3 hours
- at 25°C~30 hours

Experimental Protocols from the Discovery Era

The methodologies employed by the pioneers of biochemistry were often ingenious, relying on classical chemical techniques to isolate and identify minute quantities of unstable compounds from complex biological mixtures.

Isolation of Hexose Phosphates from Yeast Extracts (Adapted from Harden and Young)

Objective: To isolate the phosphorylated sugar intermediates from yeast fermentation.

Protocol:

  • Yeast Juice Preparation: Fresh brewer's yeast was ground with sand and diatomaceous earth and subjected to high pressure in a hydraulic press to obtain cell-free yeast juice.

  • Fermentation: The yeast juice was incubated with a glucose or fructose (B13574) solution and a phosphate buffer. The reaction was monitored by measuring carbon dioxide evolution.

  • Precipitation of Phosphates: When the rate of fermentation slowed, the reaction mixture was boiled to denature proteins. The hexose phosphates were then precipitated from the filtrate by the addition of lead acetate.

  • Decomposition of Lead Salts: The lead phosphate precipitate was suspended in water, and the lead was removed by bubbling hydrogen sulfide (B99878) through the suspension, precipitating lead sulfide.

  • Isolation of Hexose Diphosphate: The resulting solution containing the free phosphoric esters was then further purified by fractional precipitation with alcohol to isolate the hexose diphosphate.

Enzymatic Preparation of Dithis compound (Conceptual, based on Meyerhof's work)

Objective: To generate DHAP from fructose-1,6-bisphosphate for further study.

Protocol:

  • Enzyme Preparation: An extract containing aldolase was prepared from rabbit muscle tissue by mincing and extraction with a phosphate buffer.

  • Reaction Mixture: A solution of the calcium salt of fructose-1,6-bisphosphate was prepared.

  • Enzymatic Cleavage: The muscle extract was added to the fructose-1,6-bisphosphate solution and incubated.

  • Trapping of Triose Phosphates: To prevent the reverse reaction and the further metabolism of the triose phosphates, trapping agents such as bisulfite could be employed to form stable addition products with the aldehyde group of glyceraldehyde-3-phosphate, thus shifting the equilibrium towards triose phosphate formation.

  • Separation of Triose Phosphates: The separation of DHAP from G3P was a significant challenge and relied on differential precipitation of their salts (e.g., barium or calcium salts) under controlled pH conditions.

Chemical Synthesis of Dithis compound (Conceptual, based on Kiessling, 1934)

Objective: To chemically synthesize DHAP for biochemical studies.

Protocol:

  • Starting Material: The synthesis likely started with dihydroxyacetone.

  • Phosphorylation: Dihydroxyacetone was phosphorylated using a suitable phosphorylating agent of the era, such as phosphorus oxychloride in the presence of a base like pyridine (B92270) to neutralize the liberated hydrochloric acid.

  • Purification: The resulting crude DHAP was then purified, likely through a series of precipitations as its barium or calcium salt to remove unreacted starting materials and byproducts. The final product's identity would have been confirmed by chemical analysis of its phosphorus content and its ability to be enzymatically converted to α-glycerophosphate.

Metabolic and Signaling Pathways Involving DHAP

DHAP's central role in metabolism extends beyond being a simple intermediate in glycolysis. It is a critical hub connecting carbohydrate and lipid metabolism and has more recently been identified as a signaling molecule.

Glycolysis and Gluconeogenesis

In glycolysis, fructose-1,6-bisphosphate is cleaved by aldolase to form DHAP and glyceraldehyde-3-phosphate. Triosephosphate isomerase then rapidly interconverts these two molecules, ensuring that both can proceed down the glycolytic pathway to generate ATP.[8] In gluconeogenesis, this process is reversed, with DHAP and G3P condensing to form fructose-1,6-bisphosphate.

Glycolysis_Gluconeogenesis F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase Glycolysis_Payoff Glycolytic Payoff Phase G3P->Glycolysis_Payoff Lipid_Biosynthesis DHAP Dihydroxyacetone Phosphate G3P Glycerol-3-phosphate DHAP->G3P Glycerol-3-phosphate Dehydrogenase Lipids Triglycerides & Phospholipids G3P->Lipids DHAP_mTORC1_Signaling Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone Phosphate Glycolysis->DHAP mTORC1 mTORC1 DHAP->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

References

The Central Role of Dihydroxyacetone Phosphate in Glycolysis and Gluconeogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolic intermediate situated at the crossroads of central carbon metabolism. As a three-carbon ketose phosphate, it is a key player in both the catabolic process of glycolysis and the anabolic pathway of gluconeogenesis. Its strategic position allows it to serve as a critical link between carbohydrate and lipid metabolism, as well as the pentose (B10789219) phosphate pathway. This technical guide provides an in-depth exploration of the multifaceted roles of DHAP, with a focus on its enzymatic regulation, quantitative aspects of its metabolic flux, and its significance as a therapeutic target. Detailed experimental protocols for the characterization of key enzymes involved in DHAP metabolism are also presented, alongside visualizations of the core signaling pathways.

Introduction

Dihydroxyacetone phosphate (DHAP) is a fundamental molecule in the intricate network of cellular metabolism.[1][2][3] Primarily known for its role as one of the two triose phosphate products from the cleavage of fructose (B13574) 1,6-bisphosphate in glycolysis, its significance extends far beyond this single reaction.[2][3] DHAP is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate (G3P), ensuring that both halves of the glucose molecule can proceed through the energy-yielding phase of glycolysis.[3][4] Conversely, in gluconeogenesis, DHAP and G3P condense to form fructose-1,6-bisphosphate, a critical step in the de novo synthesis of glucose.[2] This dynamic equilibrium, primarily governed by the enzyme triosephosphate isomerase, places DHAP at the heart of cellular energy homeostasis.

Beyond its central role in glucose metabolism, DHAP is a precursor for the glycerol (B35011) backbone required for the synthesis of triglycerides and phospholipids, thus directly linking carbohydrate breakdown to lipid biosynthesis.[5] It also plays a role in the ether-lipid biosynthesis pathway.[5] Furthermore, DHAP provides a connection to the pentose phosphate pathway, a crucial source of NADPH for reductive biosynthesis and antioxidant defense.

This guide will delve into the technical details of DHAP's function, presenting quantitative data on metabolite concentrations and enzyme kinetics, detailed experimental methodologies for studying DHAP-related enzymes, and visual representations of the key metabolic pathways and workflows.

The Role of DHAP in Glycolysis

In the glycolytic pathway, the enzyme aldolase (B8822740) catalyzes the reversible cleavage of fructose-1,6-bisphosphate into DHAP and glyceraldehyde-3-phosphate (G3P).[2][3] DHAP is then rapidly isomerized to G3P by triosephosphate isomerase, allowing it to proceed through the subsequent steps of glycolysis to generate ATP and pyruvate.[3][4] This isomerization is vital for maximizing the energy yield from a single molecule of glucose.

Key Enzymes in DHAP Metabolism in Glycolysis

Two primary enzymes are responsible for the direct metabolism of DHAP in the glycolytic pathway:

  • Fructose-Bisphosphate Aldolase (EC 4.1.2.13): This enzyme catalyzes the cleavage of fructose 1,6-bisphosphate to form DHAP and G3P.[3]

  • Triosephosphate Isomerase (TPI or TIM) (EC 5.3.1.1): TPI catalyzes the reversible interconversion of DHAP and G3P.[6] This reaction is exceptionally efficient, approaching catalytic perfection, meaning the rate is limited primarily by the diffusion of the substrate into the active site.[7]

The Role of DHAP in Gluconeogenesis

During periods of fasting or low glucose availability, gluconeogenesis synthesizes glucose from non-carbohydrate precursors. In this pathway, DHAP and G3P are condensed by aldolase to form fructose-1,6-bisphosphate.[2] This fructose-1,6-bisphosphate is then dephosphorylated by fructose-1,6-bisphosphatase to yield fructose-6-phosphate (B1210287), a key step that bypasses the irreversible phosphofructokinase-1 reaction of glycolysis.

Key Enzymes in DHAP Metabolism in Gluconeogenesis

In addition to aldolase and triosephosphate isomerase, a key regulatory enzyme in the gluconeogenic role of DHAP is:

  • Fructose-1,6-bisphosphatase (FBPase) (EC 3.1.3.11): This enzyme catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. It is a critical regulatory point in gluconeogenesis and is allosterically inhibited by high levels of AMP and fructose-2,6-bisphosphate, signaling a low energy state in the cell.

DHAP as a Link to Other Metabolic Pathways

DHAP's central position allows it to serve as a crucial branch point, connecting glycolysis and gluconeogenesis with other essential metabolic routes.

Lipid Biosynthesis

DHAP is a direct precursor for the glycerol backbone of triglycerides and phospholipids.[5] The enzyme glycerol-3-phosphate dehydrogenase (GPDH) (EC 1.1.1.8) catalyzes the reduction of DHAP to glycerol-3-phosphate (G3P).[5] This reaction is a vital link between carbohydrate and lipid metabolism, particularly in adipose tissue for the synthesis and storage of fats.[5] DHAP is also a key molecule in the biosynthesis of ether lipids through the formation of acyl-DHAP.[8][9]

Glycerol-3-Phosphate Shuttle

The glycerol-3-phosphate shuttle is a mechanism for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.[1][2] Cytosolic GPDH reduces DHAP to glycerol-3-phosphate, oxidizing NADH to NAD+.[1][2] Glycerol-3-phosphate then diffuses into the mitochondrial intermembrane space where a mitochondrial, FAD-dependent GPDH re-oxidizes it back to DHAP, transferring the electrons to the electron transport chain.[2]

Pentose Phosphate Pathway (PPP)

DHAP, along with G3P, can be utilized by the non-oxidative branch of the pentose phosphate pathway. The enzymes transketolase and transaldolase catalyze the interconversion of sugar phosphates of varying carbon lengths, linking the PPP back to glycolysis and gluconeogenesis through DHAP and G3P.[10]

Quantitative Data

A comprehensive understanding of DHAP's metabolic role requires quantitative data on its cellular concentrations and the kinetic properties of the enzymes that govern its transformations.

Intracellular Metabolite Concentrations

The steady-state concentrations of DHAP and related metabolites can vary significantly depending on the cell type, organism, and metabolic state.

MetaboliteTypical Intracellular Concentration Range (Mammalian Cells)Conditions
Dithis compound (DHAP) 20 - 200 µMVaries with glycolytic flux
Glyceraldehyde-3-Phosphate (G3P) 3 - 30 µMKept low by rapid consumption
Fructose-1,6-bisphosphate 10 - 100 µMDependent on PFK-1 activity

Note: These are approximate ranges and can differ significantly between studies and cell types.

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes involved in DHAP metabolism provide insight into their efficiency and regulation.

EnzymeOrganism/TissueSubstrateK_m_ (mM)k_cat_ (s⁻¹)
Triosephosphate Isomerase Trypanosoma bruceiDHAP1.2 ± 0.11083
Trypanosoma bruceiG3P0.25 ± 0.056167
Chicken MuscleDHAP0.97432
Chicken MuscleG3P0.474267
Aldolase Rabbit MuscleFructose-1,6-bisphosphate0.0023-
Trypanosoma bruceiFructose-1,6-bisphosphate--
Staphylococcus aureusFructose-1,6-bisphosphate--
Fructose-1,6-bisphosphatase -Fructose-1,6-bisphosphate--

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study DHAP metabolism.

Quantification of DHAP by LC-MS/MS

Objective: To accurately measure the concentration of DHAP in biological samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of metabolites. The method involves extraction of metabolites, separation by HPLC, and detection by a mass spectrometer.

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or cell lysate, add 200 µL of ice-cold acetonitrile.[13]

    • Vortex the mixture for 1-2 minutes to precipitate proteins.[13]

    • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.[13]

    • Transfer the clear supernatant to a new tube for analysis.[13]

  • HPLC Separation:

    • Use a reverse-phase C8 or C18 column.

    • Employ an ion-pairing reagent such as tributylamine (B1682462) in the mobile phase to improve retention of the negatively charged DHAP.

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer operating in negative ion mode.

    • Monitor the specific precursor-to-product ion transition for DHAP.

  • Quantification:

    • Generate a standard curve using known concentrations of a DHAP standard.

    • Determine the concentration of DHAP in the samples by comparing their peak areas to the standard curve.[12]

Enzymatic Assay of Triosephosphate Isomerase (TPI)

Objective: To determine the enzymatic activity of TPI.

Principle: This is a coupled enzyme assay where the product of the TPI reaction, glyceraldehyde-3-phosphate, is converted by glycerol-3-phosphate dehydrogenase (GDH), leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6.

    • Substrate Solution: Dithis compound (DHAP) at a suitable concentration (e.g., 10 mM).

    • Coupling Enzyme: Glycerol-3-phosphate dehydrogenase (GDH).

    • Cofactor: NADH solution (e.g., 0.2 mM).

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, NADH solution, and GDH.

    • Add the enzyme sample (cell lysate or purified TPI).

    • Initiate the reaction by adding the DHAP substrate solution.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance (ΔA/min).

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumed, which is equivalent to the TPI activity.

Enzymatic Assay of Aldolase

Objective: To measure the activity of fructose-bisphosphate aldolase.

Principle: This is a coupled enzyme assay where the products of the aldolase reaction (DHAP and G3P) are further metabolized. TPI converts DHAP to G3P, and then glycerol-3-phosphate dehydrogenase (GDH) reduces G3P to glycerol-3-phosphate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored.[14]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: e.g., Collidine buffer, pH 7.4.[14]

    • Substrate Solution: Fructose-1,6-bisphosphate (F-1,6-DP).[14]

    • Coupling Enzymes: Triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH).[14]

    • Cofactor: NADH solution.[14]

  • Assay Procedure:

    • Combine the assay buffer, NADH, TPI, and GDH in a cuvette.

    • Add the enzyme sample (e.g., serum or tissue homogenate).

    • Initiate the reaction by adding the F-1,6-DP substrate.

    • Monitor the decrease in absorbance at 340 nm.[14]

  • Calculation of Activity:

    • Determine the rate of absorbance change and use the molar extinction coefficient of NADH to calculate aldolase activity.

Enzymatic Assay of Fructose-1,6-bisphosphatase (FBPase)

Objective: To determine the activity of FBPase.

Principle: This is a coupled enzyme assay where the product of the FBPase reaction, fructose-6-phosphate (F6P), is converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.[15]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: e.g., Tris-HCl buffer, pH 7.5.

    • Substrate Solution: Fructose-1,6-bisphosphate.

    • Coupling Enzymes: Phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH).

    • Cofactor: NADP+ solution.

  • Assay Procedure:

    • In a cuvette, mix the assay buffer, NADP+, PGI, and G6PDH.

    • Add the enzyme sample.

    • Start the reaction by adding the fructose-1,6-bisphosphate substrate.

    • Monitor the increase in absorbance at 340 nm.

  • Calculation of Activity:

    • Calculate the rate of absorbance increase and use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to determine FBPase activity.

Visualizations

The following diagrams illustrate the central role of DHAP in metabolic pathways and a typical experimental workflow.

Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis F16BP Fructose-1,6-bisphosphate Aldolase_gly Aldolase F16BP->Aldolase_gly FBPase Fructose-1,6- bisphosphatase F16BP->FBPase DHAP Dihydroxyacetone Phosphate (DHAP) TPI Triosephosphate Isomerase DHAP->TPI Aldolase_glu Aldolase DHAP->Aldolase_glu G3P Glyceraldehyde-3- Phosphate (G3P) Glycolysis_End Glycolysis (Pyruvate, ATP) G3P->Glycolysis_End G3P->Aldolase_glu F6P Fructose-6-Phosphate Glucose Glucose F6P->Glucose Aldolase_gly->DHAP Aldolase_gly->G3P TPI->G3P Aldolase_glu->F16BP Condensation FBPase->F6P

Caption: DHAP in Glycolysis and Gluconeogenesis.

DHAP_Metabolic_Hub DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis Glycolysis DHAP->Glycolysis Triosephosphate Isomerase G3P_Shuttle Glycerol-3-Phosphate Shuttle DHAP->G3P_Shuttle Cytosolic GPDH PPP Pentose Phosphate Pathway DHAP->PPP Transketolase/ Transaldolase Glycerol3P Glycerol-3-Phosphate DHAP->Glycerol3P Glycerol-3-Phosphate Dehydrogenase Gluconeogenesis Gluconeogenesis Gluconeogenesis->DHAP Aldolase Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) G3P_Shuttle->DHAP Mitochondrial GPDH Glycerol3P->Lipid_Synthesis Enzyme_Assay_Workflow Sample_Prep Sample Preparation (e.g., Cell Lysis, Tissue Homogenization) Reaction Initiate Reaction (Add Sample to Reagent Mix) Sample_Prep->Reaction Reagent_Mix Prepare Reagent Mixture (Buffer, Substrate, Coupling Enzymes, Cofactor) Reagent_Mix->Reaction Measurement Spectrophotometric Measurement (e.g., ΔA/min at 340 nm) Reaction->Measurement Calculation Calculate Enzyme Activity Measurement->Calculation

References

The Nexus of Carbohydrate and Lipid Metabolism: Dihydroxyacetone Phosphate as a Precursor for Triglyceride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolic intermediate, strategically positioned at the crossroads of glycolysis and glycerolipid synthesis. While its role in carbohydrate metabolism is well-established, its function as a direct precursor for the glycerol (B35011) backbone of triglycerides is of profound significance, particularly in specific tissues and metabolic states. This technical guide provides a comprehensive overview of the DHAP pathway for triglyceride synthesis, detailing the core biochemical reactions, key enzymatic players, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a valuable resource for researchers and professionals in drug development.

The Biochemical Landscape: DHAP in Triglyceride Formation

Triglycerides, the primary form of energy storage in eukaryotes, are composed of a glycerol backbone esterified with three fatty acids. The synthesis of this fundamental molecule can be initiated from two primary precursors for the glycerol backbone: glycerol-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][2] While the G3P pathway is prevalent in many tissues, the DHAP pathway holds particular importance in adipocytes and the liver under specific conditions.[1][3]

Adipose tissue, the primary site of triglyceride storage, notably lacks significant glycerol kinase activity.[2][3] This enzymatic limitation prevents the direct phosphorylation of free glycerol to G3P, making adipocytes heavily reliant on the glycolytic intermediate DHAP for the synthesis of the triglyceride backbone.[2][3] In the liver, while the G3P pathway is active, the DHAP pathway becomes a major contributor to triglyceride synthesis during periods of high glycolytic flux, such as following a carbohydrate-rich meal.[1]

The conversion of DHAP into the triglyceride backbone involves a series of enzymatic steps:

  • Reduction of DHAP to Glycerol-3-Phosphate: The initial and crucial step is the reduction of DHAP to G3P, catalyzed by the cytosolic enzyme glycerol-3-phosphate dehydrogenase (GPDH) , which utilizes NADH as a reducing agent.[3][4]

  • Acylation of Glycerol-3-Phosphate: The newly formed G3P is then acylated at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) , using a fatty acyl-CoA to form lysophosphatidic acid.[2]

  • Further Acylation and Dephosphorylation: Subsequent acylation by 1-acylglycerol-3-phosphate acyltransferase (AGPAT) yields phosphatidic acid. The phosphate group is then removed by phosphatidic acid phosphatase (PAP) to produce diacylglycerol (DAG).

  • Final Acylation to Triglyceride: The final step involves the acylation of DAG by diacylglycerol acyltransferase (DGAT) to form the triglyceride molecule.

An alternative, though less predominant pathway in triglyceride synthesis, involves the direct acylation of DHAP itself by dithis compound acyltransferase (DHAPAT) to form acyl-DHAP.[2] This is then reduced by acyl-DHAP reductase to lysophosphatidic acid, which subsequently enters the main triglyceride synthesis pathway.[2] The DHAPAT-initiated pathway is particularly crucial for the biosynthesis of ether lipids (plasmalogens).[5]

Quantitative Insights into the DHAP Pathway

The following tables summarize key quantitative data related to the enzymes and intermediates of the DHAP pathway in triglyceride synthesis, providing a comparative reference for researchers.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKmVmaxOrganism/TissueReference
Dithis compound Acyltransferase (DHAPAT)DHAP~70 µM~4 µmol/min/mg proteinGuinea Pig Liver[6]
Glycerol-3-Phosphate Dehydrogenase (GPDH)DHAP---
Glycerol-3-Phosphate Acyltransferase (GPAT)Glycerol-3-Phosphate---

Note: Comprehensive kinetic data for all enzymes across various species and tissues is extensive. This table provides an illustrative example. Researchers are encouraged to consult specific literature for their model system of interest.

Table 2: Relative Contribution of DHAP and G3P Pathways to Lipid Synthesis

TissueConditionDHAP Pathway Contribution (%)G3P Pathway Contribution (%)Reference
Rabbit LungEquimolar Substrates4159[7]
Rat Adipose TissueIn vivo~90 (via glyceroneogenesis to G3P)-[8]

Visualizing the Pathways and Workflows

To facilitate a deeper understanding of the complex interplay of molecules and experimental procedures, the following diagrams have been generated using the DOT language.

DHAP_Triglyceride_Synthesis_Pathway cluster_glycolysis Glycolysis cluster_triglyceride_synthesis Triglyceride Synthesis cluster_alternative_pathway Alternative Pathway (Ether Lipid Precursor) Glucose Glucose Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Glucose->Fructose-1,6-bisphosphate Multiple Steps DHAP DHAP Fructose-1,6-bisphosphate->DHAP Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Fructose-1,6-bisphosphate->Glyceraldehyde-3-Phosphate DHAP->Glyceraldehyde-3-Phosphate Triose Phosphate Isomerase G3P G3P DHAP->G3P Glycerol-3-Phosphate Dehydrogenase (NADH -> NAD+) Acyl-DHAP Acyl-DHAP DHAP->Acyl-DHAP DHAPAT + Acyl-CoA Lysophosphatidic Acid Lysophosphatidic Acid G3P->Lysophosphatidic Acid GPAT + Acyl-CoA Phosphatidic Acid Phosphatidic Acid Lysophosphatidic Acid->Phosphatidic Acid AGPAT + Acyl-CoA Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidic Acid->Diacylglycerol (DAG) PAP Triglyceride Triglyceride Diacylglycerol (DAG)->Triglyceride DGAT + Acyl-CoA Acyl-DHAP->Lysophosphatidic Acid Acyl-DHAP Reductase (NADPH -> NADP+)

Caption: DHAP to Triglyceride Synthesis Pathway.

Experimental_Workflow_DHAP_Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue/Cell Homogenization Tissue/Cell Homogenization Protein Precipitation Protein Precipitation Tissue/Cell Homogenization->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Reverse Phase Chromatography (C8) Reverse Phase Chromatography (C8) Supernatant Collection->Reverse Phase Chromatography (C8) Injection Ion Pairing (Tributylamine) Ion Pairing (Tributylamine) Reverse Phase Chromatography (C8)->Ion Pairing (Tributylamine) Mass Spectrometry (TOF-MS) Mass Spectrometry (TOF-MS) Ion Pairing (Tributylamine)->Mass Spectrometry (TOF-MS) Data Acquisition Data Acquisition Mass Spectrometry (TOF-MS)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Standard Curve Generation Standard Curve Generation Peak Integration->Standard Curve Generation DHAP Quantification DHAP Quantification Standard Curve Generation->DHAP Quantification

Caption: Workflow for DHAP Quantification via LC-MS/MS.

DHAPAT_Activity_Assay_Workflow cluster_substrate_prep Substrate Preparation cluster_enzyme_reaction Enzyme Reaction cluster_product_quantification Product Quantification Radiolabeled [14C]-G3P Radiolabeled [14C]-G3P G3P Dehydrogenase G3P Dehydrogenase Generation of [14C]-DHAP Generation of [14C]-DHAP G3P Dehydrogenase->Generation of [14C]-DHAP Incubation Incubation Generation of [14C]-DHAP->Incubation [14C]-G3P [14C]-G3P [14C]-G3P->Generation of [14C]-DHAP Cell/Tissue Homogenate Cell/Tissue Homogenate Cell/Tissue Homogenate->Incubation Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->Incubation Formation of Palmitoyl-[14C]-DHAP Formation of Palmitoyl-[14C]-DHAP Incubation->Formation of Palmitoyl-[14C]-DHAP Chloroform (B151607) Partition Chloroform Partition Formation of Palmitoyl-[14C]-DHAP->Chloroform Partition Filter Paper Spotting Filter Paper Spotting Chloroform Partition->Filter Paper Spotting TCA Washes TCA Washes Filter Paper Spotting->TCA Washes Scintillation Counting Scintillation Counting TCA Washes->Scintillation Counting

Caption: Workflow for DHAPAT Activity Assay.

Detailed Experimental Protocols

A crucial aspect of studying the DHAP pathway is the ability to accurately measure the concentrations of its intermediates and the activity of its key enzymes. The following sections provide detailed methodologies for these essential experiments.

Protocol 1: Quantification of DHAP in Biological Samples using HPLC-MS/MS

This protocol is adapted from methodologies described for the quantification of DHAP in red blood cells and can be optimized for other cell and tissue types.[9][10]

1. Materials and Reagents:

  • Acetonitrile (B52724), HPLC grade

  • Methanol, HPLC grade

  • Tributylamine (B1682462)

  • Acetic acid

  • DHAP standard

  • Internal standard (e.g., isotopically labeled DHAP)

  • C8 reverse-phase HPLC column

  • Triple quadrupole or TOF mass spectrometer

2. Sample Preparation:

  • For cultured cells (1 x 10^6), wash with ice-cold PBS and quench metabolism by adding 1 mL of ice-cold 80% methanol.[11]

  • For tissues (10 mg), homogenize in 100 µL of ice-cold assay buffer.[11]

  • Incubate on ice for 10-20 minutes to allow for protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.[11]

  • Collect the supernatant containing the metabolites.

  • Add the internal standard to the supernatant.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Use a C8 reverse-phase column.

    • Employ an ion-pairing agent like tributylamine in the mobile phase to improve retention of the highly polar DHAP.[9][10]

    • A gradient elution with acetonitrile and an aqueous buffer containing the ion-pairing agent is typically used. A long run time of up to 50 minutes may be necessary to separate DHAP from its isomer, glyceraldehyde-3-phosphate.[9][10]

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode.

    • Use multiple reaction monitoring (MRM) for targeted quantification, with specific precursor and product ion transitions for DHAP and the internal standard.

4. Data Analysis:

  • Generate a standard curve by analyzing known concentrations of the DHAP standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of DHAP in the samples by interpolating from the standard curve.

Protocol 2: Fluorometric Assay for DHAP Quantification

Commercially available kits provide a simplified and high-throughput method for DHAP quantification. This protocol is based on the principles of such kits.[11]

1. Principle: Triosephosphate isomerase (TPI) converts DHAP to glyceraldehyde-3-phosphate (GAP). GAP is then oxidized in a coupled enzyme reaction that generates a fluorescent product, which is proportional to the initial amount of DHAP.

2. Materials and Reagents (typically included in a kit):

  • DHAP Assay Buffer

  • High Sensitivity Probe

  • DHAP Enzyme Mix (containing TPI and other coupling enzymes)

  • DHAP Developer

  • DHAP Standard

3. Procedure:

  • Prepare samples as described in Protocol 1 (Sample Preparation section).

  • Prepare a standard curve by diluting the DHAP standard in the assay buffer.

  • Add samples and standards to a 96-well plate.

  • Prepare a reaction mix containing the assay buffer, probe, enzyme mix, and developer.

  • Add the reaction mix to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[11]

4. Data Analysis:

  • Subtract the background fluorescence (from a blank well with no DHAP) from all readings.

  • Plot the standard curve of fluorescence intensity versus DHAP concentration.

  • Determine the DHAP concentration in the samples from the standard curve.

Protocol 3: DHAP Acyltransferase (DHAPAT) Activity Assay

This protocol is based on the use of a radiolabeled substrate to measure the activity of DHAPAT.[12]

1. Principle: The assay measures the incorporation of a radiolabeled acyl group from palmitoyl-CoA into DHAP to form palmitoyl-[14C]-DHAP.

2. Materials and Reagents:

  • [14C]-glycerol-3-phosphate

  • Glycerol-3-phosphate dehydrogenase

  • Palmitoyl-CoA

  • Cell or tissue homogenate

  • Chloroform

  • Trichloroacetic acid (TCA)

  • Filter paper discs

  • Scintillation fluid

3. Procedure:

  • Preparation of [14C]-DHAP:

    • Incubate [14C]-glycerol-3-phosphate with glycerol-3-phosphate dehydrogenase to generate [14C]-DHAP in situ.[12]

  • Enzyme Reaction:

    • Initiate the reaction by adding the cell or tissue homogenate to a reaction mixture containing the freshly prepared [14C]-DHAP and palmitoyl-CoA.

    • Incubate at 37°C for a defined period.

  • Product Separation and Quantification:

    • Stop the reaction and partition the lipids into chloroform.[12]

    • Spot the chloroform phase onto filter paper discs.

    • Wash the discs with decreasing concentrations of ice-cold TCA to remove any unreacted [14C]-DHAP.[12]

    • Dry the discs and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the amount of palmitoyl-[14C]-DHAP formed based on the measured radioactivity and the specific activity of the [14C]-glycerol-3-phosphate.

  • Express the enzyme activity as nmol of product formed per minute per mg of protein.

DHAP Pathway in Drug Development

The central role of the DHAP pathway in linking carbohydrate and lipid metabolism makes it a potential target for therapeutic intervention in various metabolic diseases.

  • Obesity and Type 2 Diabetes: In adipocytes, the synthesis of triglycerides is intrinsically linked to glucose uptake and glycolysis through the provision of DHAP.[2][3] Targeting enzymes in this pathway, such as GPDH or GPAT, could modulate the rate of triglyceride synthesis and fat storage.

  • Non-alcoholic Fatty Liver Disease (NAFLD): Under conditions of excess carbohydrate intake, the DHAP pathway contributes significantly to hepatic triglyceride accumulation, a hallmark of NAFLD.[1] Inhibitors of key enzymes in this pathway could potentially reduce liver fat content.

  • Cancer: Cancer cells often exhibit altered metabolic pathways, including increased glycolysis and lipid synthesis, to support their rapid proliferation. The DHAP pathway provides a crucial link between these two processes. Modulating the activity of enzymes that metabolize DHAP could represent a novel strategy to disrupt cancer cell metabolism.[13]

The development of specific and potent inhibitors for enzymes such as DHAPAT, GPDH, and GPAT is an active area of research. High-throughput screening of compound libraries and structure-based drug design are being employed to identify novel therapeutic agents that can modulate this critical metabolic nexus.

Conclusion

Dithis compound stands as a critical metabolic node, channeling the flow of carbon from carbohydrates into the synthesis of triglycerides. Its importance is particularly pronounced in adipose tissue, where it is the primary source of the glycerol backbone for fat storage. A thorough understanding of the biochemical pathways, enzymatic regulation, and quantitative contribution of the DHAP pathway is essential for researchers and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this vital area of metabolism, with the ultimate goal of developing novel therapeutic strategies for a range of metabolic disorders.

References

The Pivotal Role of Dihydroxyacetone Phosphate in the Plant Calvin Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (B84403) (DHAP) is a critical intermediate in the Calvin cycle, the central pathway of carbon fixation in plants. This technical guide provides an in-depth exploration of the multifaceted roles of DHAP, from its synthesis and pivotal function in the regeneration of ribulose-1,5-bisphosphate (RuBP) to its crucial role as a primary export product from the chloroplast for sucrose (B13894) synthesis and as a key signaling molecule. This document details the enzymatic reactions involving DHAP, presents quantitative data on enzyme kinetics, and provides comprehensive experimental protocols for the analysis of DHAP and related processes. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex regulatory networks in which DHAP participates.

Introduction

The Calvin-Benson-Bassham cycle is the cornerstone of photosynthetic carbon assimilation, converting atmospheric CO2 into organic compounds essential for plant growth and development. Within this intricate cycle, the three-carbon phosphorylated sugar, dihydroxyacetone phosphate (DHAP), occupies a central and dynamic position. It is not merely a passive intermediate but an active participant in the regeneration of the CO2 acceptor molecule, RuBP, and a key juncture for the allocation of fixed carbon to various metabolic fates. Understanding the precise roles and regulation of DHAP is paramount for efforts aimed at enhancing photosynthetic efficiency and crop productivity. This guide delves into the core functions of DHAP within the Calvin cycle, its transport, and its emerging role in cellular signaling.

The Role of DHAP in the Calvin Cycle

DHAP is a triose phosphate, isomeric with glyceraldehyde-3-phosphate (G3P). Its metabolism within the Calvin cycle can be dissected into three primary functions: synthesis, regeneration, and export.

Synthesis of DHAP

DHAP, along with G3P, is a product of the reduction phase of the Calvin cycle. For every three molecules of CO2 fixed, six molecules of 3-phosphoglycerate (B1209933) (3-PGA) are produced. These are then phosphorylated and reduced to form six molecules of triose phosphates. The enzyme triose phosphate isomerase rapidly interconverts DHAP and G3P, maintaining a near-equilibrium mixture within the chloroplast stroma.[1]

Regeneration of Ribulose-1,5-bisphosphate (RuBP)

A significant portion of the triose phosphates, including DHAP, is utilized within the chloroplast to regenerate RuBP, the primary CO2 acceptor in the Calvin cycle. This regenerative phase involves a series of complex reactions. DHAP participates in two key aldol (B89426) condensations catalyzed by aldolase:

  • Formation of Fructose-1,6-bisphosphate (FBP): DHAP condenses with G3P to form the six-carbon sugar FBP. FBP is then dephosphorylated by fructose-1,6-bisphosphatase to yield fructose-6-phosphate.

  • Formation of Sedoheptulose-1,7-bisphosphate (SBP): DHAP also condenses with erythrose-4-phosphate to form the seven-carbon sugar SBP. SBP is subsequently dephosphorylated by sedoheptulose-1,7-bisphosphatase to yield sedoheptulose-7-phosphate.

These reactions are critical steps in the complex series of rearrangements that ultimately lead to the synthesis of the five-carbon sugar, ribulose-5-phosphate, which is then phosphorylated to regenerate RuBP.[2]

Export to the Cytosol

A fraction of the DHAP produced in the Calvin cycle is exported from the chloroplast to the cytosol in a strict counter-exchange for inorganic phosphate (Pi) via the triose phosphate/phosphate translocator (TPT) located in the inner chloroplast membrane. This export represents the primary route by which fixed carbon is made available to the rest of the plant cell for various metabolic processes, most notably the synthesis of sucrose, the main transport sugar in most plants.

Quantitative Data on DHAP-Related Enzymes

The flux of carbon through the Calvin cycle and its partitioning between RuBP regeneration and export are tightly regulated. The kinetic properties of the enzymes involved with DHAP are central to this regulation.

EnzymeSubstrate(s)Product(s)Km (µM)Vmax (µmol/min/mg protein)Plant SpeciesReference(s)
Triose Phosphate Isomerase Glyceraldehyde-3-phosphateDithis compound32171.1 (calculated)Not Specified[3]
Dithis compoundGlyceraldehyde-3-phosphate---
Aldolase (Plastidial) DHAP + G3PFructose-1,6-bisphosphate--Synechocystis sp.[4]
DHAP + E4PSedoheptulose-1,7-bisphosphate--
Fructose-1,6-bisphosphatase Fructose-1,6-bisphosphateFructose-6-phosphateDecreases with light activationIncreases with light activationPea[5][6]
~50% decrease in summer (acclimation)-Peltigera rufescens[7]
Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) 1,3-bisphosphoglycerate + NADPHGlyceraldehyde-3-phosphate + NADP+2.0 - 2.3 (for BPGA)114 - 130Arabidopsis thaliana[8]
Glyceraldehyde-3-phosphate + NAD+1,3-bisphosphoglycerate + NADH49.3 (for G3P), 77.8 (for NAD+)59.6 (for G3P), 45.1 (for NAD+)Thermococcus kodakarensis[9]

Note: Kinetic parameters can vary significantly depending on the plant species, developmental stage, and environmental conditions. The data presented here are illustrative examples from the cited literature.

Experimental Protocols

Isolation of Intact Chloroplasts from Spinach Leaves

This protocol is adapted from established methods for isolating functional chloroplasts for metabolic studies.[10][11][12][13]

Materials:

  • Fresh spinach leaves (30-35 g)

  • Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 0.1 M Tris-HCl (pH 7.8), 5 mM MgCl2, 10 mM NaCl, 2 mM EDTA. Prepare with and without 0.1% (w/v) BSA.

  • Percoll solution (40%) in CIB with BSA.

  • Blender, muslin cloth, centrifuge, centrifuge tubes.

Procedure:

  • Wash spinach leaves thoroughly and remove the midribs.

  • Cut the leaves into small pieces and place them in a pre-chilled blender with 120 ml of ice-cold CIB containing BSA.

  • Homogenize with 2-3 short bursts of the blender.

  • Filter the homogenate through multiple layers of muslin cloth into chilled centrifuge tubes.

  • Centrifuge the filtrate at 2,500 x g for 70 seconds at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to new chilled tubes and centrifuge at 1,000 x g for 7 minutes to pellet the chloroplasts.

  • Discard the supernatant and gently resuspend the green pellet in 2 ml of CIB with BSA.

  • For purification of intact chloroplasts, gently layer the resuspended chloroplasts onto a 40% Percoll gradient in a centrifuge tube.

  • Centrifuge at 1,700 x g for 6 minutes. Intact chloroplasts will form a pellet at the bottom.

  • Carefully remove the upper layers and resuspend the intact chloroplast pellet in CIB without BSA for downstream applications.

Extraction of Polar Metabolites for LC-MS/MS Analysis

This protocol provides a general framework for the extraction of Calvin cycle intermediates, including DHAP, from plant tissues or isolated chloroplasts.[14][15][16]

Materials:

  • Plant tissue or isolated chloroplasts.

  • Pre-chilled extraction solvent (e.g., methanol (B129727)/water or methyl tert-butyl ether (MTBE)/methanol/water).

  • Internal standards (e.g., 13C-labeled compounds).

  • Mixer mill, centrifuge, microcentrifuge tubes.

Procedure:

  • Freeze plant material or chloroplast suspension immediately in liquid nitrogen to quench metabolic activity.

  • Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a mixer mill.

  • Weigh the frozen powder into pre-chilled microcentrifuge tubes.

  • Add a defined volume of ice-cold extraction solvent containing internal standards.

  • Homogenize the sample thoroughly.

  • Centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Repeat the centrifugation step to ensure a clear extract.

  • The clarified supernatant is now ready for LC-MS/MS analysis.

Quantification of DHAP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Calvin cycle intermediates.

Instrumentation and Parameters:

  • Liquid Chromatography (LC): A reverse-phase or mixed-mode chromatography column is typically used. The mobile phase often consists of a gradient of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in negative ionization mode is commonly employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for DHAP are monitored.[17][18][19][20][21]

Typical MRM Transition for DHAP:

  • Precursor ion (m/z): 169

  • Product ion (m/z): 79 (PO3-) or 97 (H2PO4-)

A standard curve is generated using authentic DHAP standards to enable absolute quantification in the biological samples.

Assay for Triose Phosphate Isomerase (TPI) Activity

This colorimetric assay measures the activity of TPI by coupling the conversion of DHAP to G3P with a subsequent enzymatic reaction that produces a detectable colored product.[22][23][24][25]

Materials:

  • Plant tissue extract or purified enzyme.

  • TPI Assay Buffer.

  • DHAP (substrate).

  • Enzyme mix and developer solution (commercially available in kits).

  • 96-well plate, microplate reader.

Procedure:

  • Prepare sample extracts by homogenizing tissue in ice-cold TPI Assay Buffer.

  • Centrifuge to clarify the extract.

  • Add the sample to the wells of a 96-well plate.

  • Prepare a reaction mix containing the TPI substrate (DHAP), enzyme mix, and developer.

  • Add the reaction mix to the sample wells to initiate the reaction.

  • Incubate at a specified temperature (e.g., 37°C).

  • Measure the absorbance at 450 nm in a kinetic mode for a defined period (e.g., 20-40 minutes).

  • The rate of change in absorbance is proportional to the TPI activity in the sample. A standard curve using a known amount of a colored product (e.g., NADH) is used for quantification.

Melvin Calvin's 14CO2 Pulse-Chase Experiment: A Methodological Overview

Melvin Calvin's pioneering work elucidated the pathway of carbon fixation using radioactive 14CO2.[26][27][28][29][30]

Methodology:

  • Culturing Algae: A suspension of green algae (e.g., Chlorella) is grown in a flat, transparent vessel (the "lollipop").

  • Steady-State Photosynthesis: The algae are allowed to photosynthesize under constant light and a continuous supply of non-radioactive CO2 to achieve a steady state.

  • Pulse with 14CO2: A pulse of 14CO2 is introduced into the system for a short, defined period (from a few seconds to several minutes).

  • Quenching: At specific time points, aliquots of the algal suspension are rapidly drained into hot methanol to stop all enzymatic reactions.

  • Extraction and Separation: The radioactive compounds are extracted and separated using two-dimensional paper chromatography.

  • Detection: The radioactive spots on the chromatogram are visualized by autoradiography (exposure to X-ray film).

  • Identification: By analyzing the compounds that become labeled at different time points, the sequence of intermediates in the carbon fixation pathway was determined.

DHAP in Cellular Signaling

Recent research has unveiled a crucial role for DHAP as a signaling molecule, communicating the metabolic status of the chloroplast to the rest of the cell.

Retrograde Signaling

DHAP exported from the chloroplast acts as a retrograde signal, influencing nuclear gene expression. This signaling pathway is thought to involve the activation of mitogen-activated protein kinase 6 (MPK6) and subsequent regulation of AP2/ERF transcription factors, allowing the nucleus to respond to changes in photosynthetic activity.[31][32][33][34][35]

Regulation of TOR Kinase

DHAP has been identified as a key metabolite that activates the Target of Rapamycin (TOR) kinase in response to light and CO2 availability. TOR is a central regulator of cell growth and proliferation. The abundance of cytoplasmic DHAP, reflecting the rate of photosynthesis, is transmitted to the TOR signaling pathway to modulate its activity.

Visualizations of Pathways and Workflows

The Calvin Cycle and the Central Role of DHAP

Calvin_Cycle cluster_chloroplast Chloroplast Stroma CO2 CO2 PGA 2x 3-Phosphoglycerate (3C) CO2->PGA RuBisCO RuBP Ribulose-1,5-bisphosphate (5C) BPGA 2x 1,3-Bisphosphoglycerate (3C) PGA->BPGA ATP -> ADP G3P Glyceraldehyde-3-phosphate (3C) BPGA->G3P NADPH -> NADP+ DHAP Dihydroxyacetone phosphate (3C) G3P->DHAP Triose Phosphate Isomerase FBP Fructose-1,6-bisphosphate (6C) G3P->FBP Aldolase DHAP->FBP Aldolase SBP Sedoheptulose-1,7-bisphosphate (7C) DHAP->SBP Aldolase Sucrose Sucrose Synthesis (Cytosol) DHAP->Sucrose TPT (Export) F6P Fructose-6-phosphate (6C) FBP->F6P FBPase Xu5P_R5P Xylulose-5-P (5C) & Ribose-5-P (5C) F6P->Xu5P_R5P Transketolase E4P Erythrose-4-phosphate (4C) E4P->SBP Aldolase S7P Sedoheptulose-7-phosphate (7C) SBP->S7P SBPase S7P->Xu5P_R5P Transketolase Ru5P Ribulose-5-phosphate (5C) Xu5P_R5P->Ru5P Ru5P->RuBP ATP -> ADP

Caption: The Calvin Cycle highlighting the central position of DHAP.

DHAP-Mediated Retrograde Signaling

Retrograde_Signaling cluster_chloroplast Chloroplast cluster_cytosol Cytosol cluster_nucleus Nucleus Photosynthesis Photosynthesis (Light, CO2) DHAP_chloro DHAP Photosynthesis->DHAP_chloro TPT Triose Phosphate Translocator DHAP_chloro->TPT DHAP_cyto DHAP TPT->DHAP_cyto MPK6_inactive MPK6 (inactive) DHAP_cyto->MPK6_inactive Signal Transduction MPK6_active MPK6-P (active) MPK6_inactive->MPK6_active AP2_ERF AP2/ERF TFs MPK6_active->AP2_ERF Gene_Expression Nuclear Gene Expression AP2_ERF->Gene_Expression

Caption: DHAP as a retrograde signal from the chloroplast to the nucleus.

Experimental Workflow for Investigating DHAP-Mediated Signaling

Experimental_Workflow start Plant Treatment (e.g., High Light Exposure) chloroplast_isolation Chloroplast Isolation start->chloroplast_isolation protein_extraction Protein Extraction start->protein_extraction rna_extraction RNA Extraction start->rna_extraction metabolite_extraction Metabolite Extraction chloroplast_isolation->metabolite_extraction lcms LC-MS/MS Analysis (DHAP Quantification) metabolite_extraction->lcms western_blot Western Blot (e.g., p-MPK6, TOR activity) protein_extraction->western_blot qpcr qRT-PCR (Gene Expression Analysis) rna_extraction->qpcr

Caption: A typical experimental workflow to study DHAP-mediated signaling.

Conclusion

Dithis compound is far more than a simple intermediate in the Calvin cycle. It is a linchpin in carbon metabolism, balancing the regeneration of RuBP with the export of fixed carbon for sucrose synthesis. Its emerging role as a key signaling molecule highlights the intricate feedback mechanisms that coordinate chloroplast activity with overall cellular metabolism and growth. A thorough understanding of the regulation of DHAP synthesis, transport, and signaling is essential for developing novel strategies to enhance plant productivity and resilience. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of DHAP's function in plant biology.

References

The Central Role of Dihydroxyacetone Phosphate in Ether-Lipid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of dihydroxyacetone phosphate (B84403) (DHAP) as the foundational precursor in the biosynthesis of ether lipids. Ether lipids, a unique class of glycerophospholipids characterized by an ether-linked alkyl or alkenyl chain at the sn-1 position of the glycerol (B35011) backbone, are integral to cellular membrane structure and function, signaling pathways, and protection against oxidative stress. Deficiencies in their synthesis are linked to severe genetic disorders, such as Zellweger syndrome and rhizomelic chondrodysplasia punctata (RCDP), highlighting the importance of this metabolic pathway.[1] This guide provides a comprehensive overview of the core biochemical reactions originating from DHAP, detailed experimental protocols for key enzymes, quantitative data for kinetic analysis, and visual representations of the biosynthetic and experimental workflows.

The Core Biosynthetic Pathway: From DHAP to Ether-Linked Precursors

The initial and committing steps of ether-lipid biosynthesis occur predominantly in the peroxisomes, with subsequent modifications taking place in the endoplasmic reticulum.[2][3] The pathway begins with the glycolytic intermediate, dihydroxyacetone phosphate (DHAP).

The first two enzymatic reactions are central to the formation of the characteristic ether bond:

  • Acylation of DHAP: Dithis compound acyltransferase (DHAPAT), also known as glyceronephosphate O-acyltransferase (GNPAT), catalyzes the esterification of DHAP at the sn-1 position with a long-chain acyl-CoA.[1][4] This reaction forms 1-acyl-dithis compound (acyl-DHAP). DHAPAT exhibits a preference for long-chain acyl-CoAs, such as palmitoyl-CoA.

  • Formation of the Ether Bond: Alkyl-dithis compound synthase (AGPS), also referred to as alkyldihydroxyacetonephosphate synthase (ADHAPS), then exchanges the acyl group of acyl-DHAP for a long-chain fatty alcohol, creating the first ether-linked intermediate, 1-O-alkyl-dithis compound (alkyl-DHAP).[5][6] This is the hallmark step in ether-lipid biosynthesis.

Following the formation of alkyl-DHAP, the pathway continues with the reduction of the ketone group at the sn-2 position by an acyl/alkyl-dithis compound reductase, which utilizes NADPH as a cofactor. This reaction yields 1-O-alkyl-sn-glycerol-3-phosphate, the precursor for the synthesis of various classes of ether lipids, including plasmalogens.[5][7]

Signaling Pathway of Ether-Lipid Biosynthesis from DHAP

EtherLipidBiosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) DHAPAT DHAPAT (GNPAT) DHAP->DHAPAT AcylCoA Acyl-CoA AcylCoA->DHAPAT Acyl_DHAP 1-Acyl-DHAP AGPS AGPS (ADHAPS) Acyl_DHAP->AGPS FattyAlcohol Fatty Alcohol FattyAlcohol->AGPS Alkyl_DHAP 1-O-Alkyl-DHAP Reductase Acyl/Alkyl-DHAP Reductase Alkyl_DHAP->Reductase Alkyl_G3P 1-O-Alkyl-Glycerol-3-P EtherLipids Ether Lipids (e.g., Plasmalogens) Alkyl_G3P->EtherLipids Further processing (ER) DHAPAT->Acyl_DHAP CoA AGPS->Alkyl_DHAP Fatty Acid Reductase->Alkyl_G3P NADPH -> NADP+

Caption: The initial steps of ether-lipid biosynthesis originating from DHAP in the peroxisome.

Quantitative Data on Key Enzymes

The following tables summarize the available kinetic parameters for the core enzymes in the ether-lipid biosynthesis pathway. This data is essential for understanding the efficiency and substrate preference of these enzymes.

EnzymeOrganism/SourceSubstrateKmVmaxReference(s)
DHAPAT Tetrahymena thermophilaPalmitoyl-CoA--[8]
(GNPAT)
AGPS Rat Liver PeroxisomesAcyl-DHAPVaries-[5]
(ADHAPS)9-cis-OctadecenolFollows Michaelis-Menten-[5]
Trypanosoma brucei (recombinant)Hexadecanol1.8 µM0.611 nmol/min/mg[9]
Palmitoyl-DHAP2.5 µM0.611 nmol/min/mg[9]
Acyl/Alkyl-DHAP Rodent LiversAlkyl-DHAPSimilar in peroxisomes and microsomes-[7]
Reductase Acyl-DHAPSimilar in peroxisomes and microsomes-[7]

Note: Comprehensive kinetic data, especially for human enzymes and a wider range of substrates, is still an active area of research. The provided data is based on available literature.

Experimental Protocols

This section provides detailed methodologies for the key enzymes involved in the initial steps of ether-lipid biosynthesis.

Dithis compound Acyltransferase (DHAPAT) Activity Assay

This radioactive assay measures the incorporation of an acyl group from acyl-CoA into DHAP.

Materials:

  • Enzyme source (e.g., purified recombinant DHAPAT, cell homogenates, or peroxisomal fractions)

  • Assay Buffer: 50 mM Tris-HCl pH 8.2, 50 mM NaF, 0.05% v/v FSC-12

  • Substrates:

    • Acyl-CoA (e.g., palmitoyl-CoA), 100 µM final concentration

    • Dithis compound (DHAP), 100 µM final concentration

  • For coupled assay with AGPS:

    • Purified recombinant AGPS (1 µM final concentration)

    • [1-¹⁴C]Hexadecanol (radiolabeled substrate)

  • DEAE cellulose (B213188) membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubate the enzyme source (e.g., 50 µM DHAPAT) with 100 µM acyl-CoA and 100 µM DHAP in the assay buffer for 30 minutes at 25°C.[9]

  • For a coupled reaction to confirm the production of acyl-DHAP, add purified recombinant AGPS (1 µM) and the radioactive substrate, [1-¹⁴C]hexadecanol.[9]

  • At various time intervals (e.g., every 1.5 minutes), take small aliquots (10 µl) of the reaction mixture and spot them onto a DEAE cellulose membrane.[9]

  • The DEAE cellulose membrane will bind the phosphorylated DHAP derivatives.

  • Wash the membrane to remove unbound radioactive substrate.

  • Quantify the radioactivity on the membrane using a scintillation counter.

  • The amount of radioactivity is proportional to the amount of [1-¹⁴C]hexadecyl-DHAP formed, which in turn is dependent on the acyl-DHAP produced by DHAPAT.

Experimental Workflow for DHAPAT Assay

DHAPAT_Assay_Workflow cluster_incubation Reaction Incubation cluster_sampling Time-Course Sampling cluster_detection Product Detection Incubate Incubate Enzyme Source, Acyl-CoA, and DHAP (25°C, 30 min) Add_AGPS Add AGPS and [1-¹⁴C]Hexadecanol Incubate->Add_AGPS Take_Aliquots Take Aliquots at Time Intervals Add_AGPS->Take_Aliquots Spot_DEAE Spot Aliquots on DEAE Cellulose Membrane Take_Aliquots->Spot_DEAE Wash Wash Membrane Spot_DEAE->Wash Scintillation Quantify Radioactivity (Scintillation Counting) Wash->Scintillation

Caption: Workflow for the radioactive coupled DHAPAT enzyme assay.

Alkyl-dithis compound Synthase (AGPS) Activity Assay

This radioactive assay measures the formation of alkyl-DHAP from acyl-DHAP and a radiolabeled fatty alcohol.

Materials:

  • Enzyme source (e.g., purified recombinant AGPS, cell homogenates, or peroxisomal fractions)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM dithiothreitol, 4 mM NaF, 4 mM MgCl₂, 1 mg/ml fatty acid-free BSA, 0.1% CHAPS

  • Substrates:

    • Palmitoyl-CoA, 150 µM final concentration

    • DHAP, 0.5 mM final concentration

    • [¹⁴C]Hexadecanol or another radiolabeled fatty alcohol, 25 µM final concentration (specific activity 50-60 mCi/mmol)[6]

  • 6 M HCl

  • Chloroform (B151607):Methanol (1:1, v/v)

  • Silica gel 60 plates for thin-layer chromatography (TLC)

  • TLC mobile phase: Chloroform:Methanol:Acetic Acid:5% Sodium Bisulfite (100:40:12:4, v/v/v/v)[6]

  • Phosphorimager or autoradiography film

Procedure:

  • Pre-incubate the enzyme source (e.g., 0.75 mg of protein from whole cell extracts) in the assay buffer with palmitoyl-CoA and DHAP for 15 minutes at 30°C.[6] This step generates the acyl-DHAP substrate in situ.

  • Initiate the AGPS reaction by adding 25 µM of radioactive [¹⁴C]hexadecanol and incubate for 1 hour at 30°C.[6]

  • Stop the reaction by adding 30 µl of 6 M HCl.[6]

  • Extract the lipids by adding 1.2 ml of chloroform:methanol (1:1, v/v) and vortexing.[6]

  • Centrifuge to separate the phases and collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the dried lipids in a small volume of chloroform:methanol and spot onto a Silica gel 60 TLC plate.

  • Develop the TLC plate using the specified mobile phase.

  • Visualize and quantify the radiolabeled alkyl-DHAP product using a phosphorimager or by autoradiography.

Acyl/Alkyl-dithis compound Reductase Activity Assay

This assay measures the reduction of alkyl-DHAP to 1-O-alkyl-sn-glycerol-3-phosphate using a radiolabeled NADPH cofactor.

Materials:

  • Enzyme source (e.g., cell homogenates, peroxisomal or microsomal fractions)

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 0.25 M sucrose

  • Substrates:

    • 1-O-hexadecyl-DHAP (alkyl-DHAP) or 1-palmitoyl-DHAP (acyl-DHAP)

    • B-[4-³H]NADPH (radiolabeled cofactor)

  • Chloroform

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare cell homogenates by washing cells with ice-cold PBS, pelleting, and resuspending in homogenization buffer. Homogenize with a glass-Teflon homogenizer.[10]

  • Thaw the homogenate on ice and sonicate briefly before the assay.

  • The assay monitors the incorporation of tritium (B154650) from B-[4-³H]NADPH into a chloroform-soluble product (the reduced lipid).[10]

  • Incubate the enzyme source with the alkyl-DHAP or acyl-DHAP substrate and B-[4-³H]NADPH in the assay buffer.

  • Stop the reaction and extract the lipids with chloroform.

  • Measure the radioactivity in the chloroform phase using a scintillation counter. The amount of radioactivity is proportional to the reductase activity.

Quantification of Ether-Lipid Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of ether lipid precursors like acyl-DHAP and alkyl-DHAP in biological samples.

General Workflow:

  • Lipid Extraction: Extract total lipids from cells or tissues using a modified Folch or Bligh-Dyer method.[11]

  • Chromatographic Separation: Separate the lipid species using reversed-phase liquid chromatography (RPLC) with a C18 column.[11] A gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with modifiers such as ammonium (B1175870) formate (B1220265) is typically used.[11]

  • Mass Spectrometric Detection: Analyze the eluting lipids using a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) operating in a suitable ionization mode (positive or negative electrospray ionization).

  • Quantification: Use multiple reaction monitoring (MRM) for targeted quantification of specific acyl-DHAP and alkyl-DHAP species. This involves monitoring specific precursor-to-product ion transitions. Stable isotope-labeled internal standards should be used for accurate quantification.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction (e.g., Folch method) RPLC Reversed-Phase Liquid Chromatography (RPLC) Lipid_Extraction->RPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection RPLC->MSMS Quantification Quantification using MRM and Internal Standards MSMS->Quantification

Caption: A general workflow for the quantification of ether-lipid precursors by LC-MS/MS.

Conclusion

Dithis compound serves as the essential starting point for the biosynthesis of all ether lipids. The initial enzymatic steps, catalyzed by DHAPAT and AGPS in the peroxisomes, are crucial for establishing the characteristic ether linkage. Understanding the kinetics and regulation of these enzymes is vital for elucidating the physiological roles of ether lipids and for developing therapeutic strategies for diseases associated with their dysregulation. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field. Further investigation into the precise mechanisms of these enzymes and the factors that control the flux through this pathway will continue to be a key area of research with significant implications for human health and disease.

References

The Central Role of Dihydroxyacetone Phosphate in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolic intermediate, traditionally recognized for its role in central carbon metabolism. Positioned at the crossroads of glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate pathway, DHAP is fundamental to cellular energy homeostasis.[1][2] Beyond its canonical functions, emerging evidence has illuminated a critical role for DHAP as a signaling molecule, directly linking cellular nutrient status to the regulation of cell growth and proliferation.[3][4] This technical guide provides an in-depth exploration of the cellular signaling pathways involving DHAP, offering detailed experimental methodologies and quantitative data to support researchers in this evolving field.

Core Signaling Pathways Involving DHAP

DHAP's strategic position in metabolism allows it to serve as a key signaling hub, primarily by reflecting the availability of glucose.

DHAP as a Signal of Glucose Availability to mTORC1

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a master regulator of cell growth, integrating signals from nutrients, growth factors, and cellular energy status.[5] While the mechanisms of amino acid sensing by mTORC1 are well-established, the mode of glucose sensing has been a subject of intense investigation. Recent studies have identified DHAP as a key signaling molecule that communicates glucose availability to the mTORC1 pathway, independent of cellular energy levels (AMPK signaling).[3][4]

Under high glucose conditions, increased glycolytic flux leads to a significant elevation in DHAP levels.[3][6] This accumulation of DHAP is sufficient to activate mTORC1, even in the absence of glucose.[3][4] This signaling axis ensures that anabolic processes, such as protein and lipid synthesis, which are promoted by mTORC1, are only fully activated when the necessary building blocks derived from glucose are abundant.[3] The activation of mTORC1 by DHAP is mediated through the GATOR-Rag GTPase pathway.[6]

DHAP-mediated activation of the mTORC1 signaling pathway.
Glycerolipid and Ether Lipid Synthesis

DHAP is a critical precursor for the backbone of both glycerolipids and ether lipids, linking carbohydrate metabolism to lipid synthesis.

  • Glycerolipid Synthesis: DHAP is reduced to glycerol-3-phosphate (G3P) by glycerol-3-phosphate dehydrogenase (GPDH).[7] G3P is then acylated to form lysophosphatidic acid, a key intermediate in the synthesis of triglycerides and phospholipids.[1]

  • Ether Lipid Synthesis: The initial and committed step in ether lipid biosynthesis occurs in peroxisomes, where DHAP is acylated by DHAP acyltransferase (DHAPAT). The acyl group is then exchanged for a fatty alcohol, forming the characteristic ether linkage.[8] Ether lipids, including plasmalogens, are important components of cellular membranes and are involved in signaling and protection against oxidative stress.[9]

Lipid_Synthesis_from_DHAP cluster_glycerolipid Glycerolipid Synthesis cluster_etherlipid Ether Lipid Synthesis (Peroxisome) DHAP DHAP G3P Glycerol-3-Phosphate DHAP->G3P GPDH (NADH -> NAD+) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP DHAPAT LPA Lysophosphatidic Acid G3P->LPA GPAT TAG_PL Triglycerides & Phospholipids LPA->TAG_PL Multiple Steps Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS Ether_Lipids Ether Lipids (e.g., Plasmalogens) Alkyl_DHAP->Ether_Lipids Multiple Steps

DHAP as a precursor for glycerolipid and ether lipid synthesis.
The Glycerol-3-Phosphate Shuttle

The glycerol-3-phosphate shuttle is a mechanism for regenerating NAD+ from NADH produced during glycolysis, particularly in skeletal muscle and the brain.[10] This shuttle consists of two glycerol-3-phosphate dehydrogenases: a cytosolic, NAD-dependent enzyme (cGPDH) and a mitochondrial, FAD-dependent enzyme (mGPDH).[10][11] cGPDH reduces DHAP to G3P, oxidizing NADH to NAD+.[10] G3P then enters the mitochondrial intermembrane space and is re-oxidized to DHAP by mGPDH, which in turn reduces FAD to FADH2.[10] FADH2 then donates its electrons to the electron transport chain.[10]

G3P_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Intermembrane Space DHAP_c DHAP G3P_c Glycerol-3-P DHAP_c->G3P_c cGPDH G3P_m Glycerol-3-P G3P_c->G3P_m Diffusion NADH_c NADH + H+ NAD_c NAD+ NADH_c->NAD_c cGPDH DHAP_m DHAP G3P_m->DHAP_m mGPDH DHAP_m->DHAP_c Diffusion FAD FAD FADH2 FADH2 FAD->FADH2 mGPDH ETC Electron Transport Chain FADH2->ETC

The Glycerol-3-Phosphate Shuttle.

Quantitative Data

The following tables summarize key quantitative data related to DHAP signaling pathways.

Table 1: Intracellular DHAP Concentration

Cell LineConditionDHAP Fold Change (vs. Low Glucose)Reference
HEK-293T (AMPKα DKO)High Glucose (10 mM) vs. Low Glucose (1 mM)~10-fold increase[3][6]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmax / kcatOrganism/TissueReference
Aldolase (B8822740) CFructose-1,6-bisphosphate10.7 ± 0.5 µM5.2 ± 0.2 s⁻¹Human Brain[9]
AldolaseFructose-1,6-bisphosphate2.3 x 10⁻⁶ M1 (relative)Not specified[12]
Triosephosphate IsomeraseDihydroxyacetone phosphate1.2 ± 0.1 mM6.5 x 10⁴ min⁻¹Trypanosoma brucei brucei[13]
Triosephosphate IsomeraseDithis compound-kcat/Km = 4x10⁸ M⁻¹s⁻¹Not specified[14]
Glycerol-3-Phosphate DehydrogenaseDithis compound--Human[15]
DHAP AcyltransferaseDithis compound~70 µM~4 µmol/min/mg proteinGuinea Pig Liver[16]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Quantification of Dithis compound by HPLC-MS/MS

Objective: To accurately measure the concentration of DHAP in cell or tissue extracts.

Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) to separate DHAP from other metabolites, followed by tandem mass spectrometry (MS/MS) for sensitive and specific quantification.

Materials:

  • Cells or tissue sample

  • Ice-cold 80% methanol (B129727)

  • Internal standard (e.g., ¹³C₃-DHAP)

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C8 reverse-phase HPLC column

  • Mobile Phase A: 10 mM tributylamine, 15 mM acetic acid in water

  • Mobile Phase B: Methanol

Procedure:

  • Sample Collection and Quenching:

    • For adherent cells, rapidly aspirate the culture medium and wash once with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to quench metabolic activity.

    • Scrape the cells and collect the cell lysate.

    • For suspension cells or tissue homogenates, add ice-cold 80% methanol to the sample.

  • Metabolite Extraction:

    • Add the internal standard to each sample.

    • Vortex the samples vigorously and incubate at -20°C for 1 hour.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • HPLC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable volume of mobile phase A.

    • Inject the sample onto the C8 column.

    • Separate metabolites using a gradient of mobile phase A and B.

    • Perform MS/MS analysis in negative ion mode, monitoring the specific precursor-to-product ion transitions for DHAP and the internal standard.

  • Data Analysis:

    • Quantify DHAP concentration by comparing the peak area ratio of DHAP to the internal standard against a standard curve.

HPLC_MS_Workflow start Start: Cell/Tissue Sample quench Quench Metabolism (Ice-cold 80% Methanol) start->quench extract Extract Metabolites (Add Internal Standard, Vortex, Centrifuge) quench->extract dry Dry Extract (Nitrogen Stream/Vacuum) extract->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute hplc HPLC Separation (C8 Reverse-Phase Column) reconstitute->hplc msms Tandem Mass Spectrometry (Negative Ion Mode, MRM) hplc->msms data Data Analysis (Quantification against Standard Curve) msms->data end End: DHAP Concentration data->end

Workflow for DHAP quantification by HPLC-MS/MS.
Aldolase Activity Assay

Objective: To measure the enzymatic activity of aldolase in a sample.

Principle: This is a coupled enzyme assay. Aldolase cleaves fructose-1,6-bisphosphate into DHAP and glyceraldehyde-3-phosphate (GAP). Triosephosphate isomerase (TPI) converts DHAP to GAP. Glycerol-3-phosphate dehydrogenase (GPDH) then reduces GAP to glycerol-3-phosphate, oxidizing NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.[17]

Materials:

  • Sample (cell lysate, tissue homogenate, or purified enzyme)

  • Assay Buffer (e.g., 50 mM Collidine buffer, pH 7.4)

  • Fructose-1,6-bisphosphate (substrate)

  • NADH

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GPDH)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, NADH, TPI, and GPDH.

  • Reaction Initiation:

    • Pipette the reaction mixture into a cuvette.

    • Add the sample to the cuvette and mix.

    • Initiate the reaction by adding fructose-1,6-bisphosphate.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Calculation: Calculate the aldolase activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Triosephosphate Isomerase (TPI) Activity Assay

Objective: To measure the enzymatic activity of TPI in a sample.

Principle: This is a coupled enzyme assay. TPI isomerizes DHAP to GAP. GAP is then oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), reducing NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm or through a colorimetric reaction.[18]

Materials:

  • Sample (cell lysate, tissue homogenate, or purified enzyme)

  • TPI Assay Buffer

  • DHAP (substrate)

  • NAD+

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • (For colorimetric assay) Developer solution

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing TPI assay buffer, NAD+, and GAPDH (and developer for colorimetric assay).

  • Reaction Initiation:

    • Add the sample to the reaction mixture.

    • Initiate the reaction by adding DHAP.

  • Measurement:

    • For the spectrophotometric assay, measure the increase in absorbance at 340 nm over time.

    • For the colorimetric assay, measure the absorbance at the appropriate wavelength (e.g., 450 nm) after a set incubation time or in kinetic mode.

  • Calculation: Calculate TPI activity based on the rate of NADH production.

Western Blot for Phospho-S6K (Thr389)

Objective: To assess mTORC1 activity by measuring the phosphorylation of its downstream target, S6K, at threonine 389.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for S6K phosphorylated at Thr389.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: anti-phospho-S6K (Thr389)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-S6K (Thr389) antibody overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.[5]

Conclusion

DHAP is emerging as a critical signaling molecule that extends far beyond its established metabolic roles. Its ability to directly signal glucose availability to the central growth regulator mTORC1 positions it as a key player in coordinating cellular metabolism with anabolic processes. The intricate involvement of DHAP in glycerolipid and ether lipid synthesis further underscores its importance in cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted signaling functions of DHAP and explore its potential as a therapeutic target in diseases characterized by metabolic dysregulation.

References

Dihydroxyacetone Phosphate: A Key Glycolytic Signal for mTORC1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 22, 2025

Executive Summary

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from nutrients like amino acids and glucose. While the mechanisms of amino acid sensing by mTORC1 are well-documented, the process by which glucose activates this critical pathway has been less clear. Groundbreaking research has identified the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) as a key signaling molecule that communicates glucose availability to mTORC1. This activation is independent of the cell's energy status, as monitored by the canonical energy sensor AMPK, revealing a direct link between glycolytic flux and anabolic signaling.

This technical guide provides a comprehensive overview of the DHAP-mTORC1 signaling axis, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating metabolic signaling, cell growth, and therapeutic interventions targeting these pathways.

The Core Signaling Pathway: From Glucose to mTORC1 via DHAP

The activation of mTORC1 by glucose is not a response to glucose itself, but rather to a downstream metabolite generated during glycolysis.[1][2] Studies have pinpointed this critical signaling molecule as dihydroxyacetone phosphate (DHAP), which is produced from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase.[1][3][4]

The signaling cascade from DHAP to mTORC1 relies on the well-established GATOR-Rag GTPase system, which governs the lysosomal localization and subsequent activation of mTORC1.[3][5] The key components of this pathway are:

  • DHAP Production: Sufficient levels of DHAP, generated through glycolysis, serve as the initiating signal.

  • GATOR Complex: The signal of DHAP availability is transmitted through the GATOR2-GATOR1-KICSTOR axis.[3][6] GATOR2 is a positive regulator, while GATOR1 acts as a negative regulator of mTORC1.

  • Rag GTPases: This signaling cascade ultimately modulates the GTP-loading state of the Rag GTPases, which then recruit mTORC1 to the lysosomal surface.

  • mTORC1 Activation: Once localized to the lysosome, mTORC1 is activated by the small GTPase Rheb, leading to the phosphorylation of its downstream targets and the promotion of anabolic processes.

A crucial aspect of this pathway is its independence from AMPK, the primary sensor of cellular energy (AMP:ATP ratio).[1][2] This indicates that the cell possesses a mechanism to sense the availability of glycolytic intermediates for biosynthesis, distinct from its mechanism for monitoring overall energy levels. The precise protein that directly binds DHAP to initiate this signaling cascade remains an area of active investigation.[3][6][7]

The rationale for DHAP acting as a key signaling molecule is twofold:

  • Dynamic Range: The cellular concentration of DHAP exhibits a significant fold-change (approximately 10-fold) between high and low glucose conditions, making it a sensitive indicator of glycolytic flux.[1][3][8]

  • Biosynthetic Precursor: DHAP is a vital precursor for the synthesis of the glycerol (B35011) backbone used in triglycerides and phospholipids.[1][2][3][4][8][9] Linking mTORC1 activation to DHAP levels ensures that anabolic processes like lipid synthesis are only initiated when the necessary building blocks are abundant.[1][3]

DHAP_mTORC1_Signaling cluster_glycolysis Glycolysis cluster_lysosome Lysosomal Surface cluster_regulation Regulation Glucose Glucose FBP Fructose-1,6-bisphosphate Glucose->FBP DHAP Dihydroxyacetone Phosphate (DHAP) FBP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate FBP->GAP Aldolase DHAP->GAP TPI Unknown_Sensor Unknown Sensor DHAP->Unknown_Sensor Sensing Rag_GTPases Rag GTPases mTORC1_inactive mTORC1 (inactive) Rag_GTPases->mTORC1_inactive Recruitment mTORC1_active mTORC1 (active) Anabolism Anabolism (Lipid Synthesis, etc.) mTORC1_active->Anabolism Rheb Rheb-GTP Rheb->mTORC1_active Activation GATOR2 GATOR2 Unknown_Sensor->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Inhibition GATOR1->Rag_GTPases Inhibition

Caption: DHAP signaling pathway to mTORC1 activation.

Quantitative Data Summary

The following tables summarize key quantitative findings from experiments investigating the role of DHAP in mTORC1 signaling. Data are primarily derived from studies using AMPKα1/α2 double knockout (DKO) HEK-293T cells to isolate the signaling pathway from cellular energy status.

Table 1: Relative Abundance of Glycolytic Metabolites in Response to Glucose

MetaboliteConditionRelative Abundance (Mean ± SEM)Fold Change (High/Low)
DHAP Low Glucose (1 mM)1.0 ± 0.1~10
High Glucose (10 mM)10.2 ± 1.2
GAP Low Glucose (1 mM)1.0 ± 0.15~10
High Glucose (10 mM)9.8 ± 1.1
FBPLow Glucose (1 mM)1.0 ± 0.2~4
High Glucose (10 mM)4.1 ± 0.5
ATPLow Glucose (1 mM)1.0 ± 0.05~1.1
High Glucose (10 mM)1.1 ± 0.06
AMPLow Glucose (1 mM)1.0 ± 0.08~0.9
High Glucose (10 mM)0.9 ± 0.07
Data are normalized to the low glucose condition. Source: Adapted from Orozco et al., Nat Metab 2020.[1][3]

Table 2: Effect of Genetic Perturbations on mTORC1 Activity and Metabolite Levels

Cell Line / ConditionmTORC1 Activity (p-S6K/S6K Ratio)Relative DHAP LevelRelative GAP Level
Control (+ Glucose) HighHighHigh
Control (- Glucose) LowLowLow
ALDO Dox-Off (+ Glucose) LowNot DetectedNot Detected
TPI Dox-Off (+ Glucose) HighSupraphysiologicalDecreased
TKFC-expressing (- Glucose, +DHA) HighRescuedPartially Rescued
Dox-Off indicates doxycycline-induced knockout of the specified enzyme. TKFC-expressing cells can produce DHAP from dihydroxyacetone (DHA). mTORC1 activity is inferred from the phosphorylation of its substrate S6K. Source: Adapted from Orozco et al., Nat Metab 2020.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of DHAP-mTORC1 signaling.

Cell Culture and Generation of Stable Cell Lines
  • Cell Line: Human Embryonic Kidney (HEK) 293T cells, including AMPKα1/α2 double knockout (DKO) variants.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Generation of Doxycycline-Inducible (Dox-Off) Knockout Lines:

    • gRNA Design: Guide RNAs targeting the initial exons of ALDOA, ALDOB, ALDOC, and TPI1 were designed using the CHOPCHOP tool.

    • Cloning: gRNAs were cloned into a lentiviral vector co-expressing Cas9 and a puromycin (B1679871) resistance gene.

    • Rescue Construct: A doxycycline-repressible lentiviral vector was used to express the cDNA of the target gene (e.g., ALDOA) to rescue the knockout.

    • Transduction and Selection: Cells were transduced with both gRNA/Cas9 and rescue constructs. Stable lines were selected using puromycin and blasticidin.

    • Induction: To induce knockout, cells were treated with 1 µg/mL doxycycline (B596269) for 7-10 days.

  • Generation of Triose Kinase (TKFC) Expressing Cells:

    • Vector: The human TKFC (DAK) gene with an N-terminal FLAG tag was cloned into the pLJM60 lentiviral expression vector.

    • Transduction and Selection: HEK-293T AMPK DKO cells were transduced with the TKFC-pLJM60 lentivirus and selected with puromycin to generate a stable cell line.

mTORC1 Activity Assay (Western Blot)

This protocol assesses mTORC1 activity by measuring the phosphorylation of its direct downstream target, S6K1, at threonine 389.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

      • Primary Antibodies: Rabbit anti-phospho-S6K1 (Thr389) (1:1000 dilution), Rabbit anti-S6K1 (total) (1:1000 dilution), Mouse anti-Actin (loading control) (1:5000 dilution).

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:5000 dilution) for 1 hour at room temperature.

    • Wash membrane 3x with TBST.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ). The ratio of phospho-S6K1 to total S6K1 represents mTORC1 activity.

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Membrane Transfer (PVDF) sds_page->transfer block Blocking (5% Milk/BSA) transfer->block primary_ab Primary Antibody (p-S6K, Total S6K) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect quantify Quantification (Densitometry) detect->quantify GAPDH_Rheb_Pathway cluster_glucose Glucose Availability cluster_glycolysis Glycolysis cluster_interaction Protein Interaction cluster_mTORC1 mTORC1 Regulation High_Glucose High Glucose GAP Glyceraldehyde-3-P (GAP) High_Glucose->GAP High Flux Low_Glucose Low Glucose GAPDH_apo GAPDH (apo) Low_Glucose->GAPDH_apo GAPDH_bound GAPDH-GAP GAP->GAPDH_bound Binding GAPDH_Rheb_complex GAPDH-Rheb (Inactive) GAPDH_apo->GAPDH_Rheb_complex Rheb Rheb-GTP Rheb->GAPDH_Rheb_complex mTORC1_active mTORC1 Active Rheb->mTORC1_active Activation mTORC1_inactive mTORC1 Inactive GAPDH_Rheb_complex->mTORC1_inactive

References

DHAP Metabolism: A Comparative Analysis of Prokaryotic and Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolic intermediate situated at the crossroads of central carbon metabolism. Its strategic position allows it to serve as a key player in glycolysis, gluconeogenesis, lipid biosynthesis, and the pentose (B10789219) phosphate pathway. This technical guide provides a comprehensive comparison of DHAP metabolism in prokaryotic and eukaryotic cells, highlighting the core differences and similarities in the enzymatic pathways, regulatory mechanisms, and its role in cellular signaling. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the identification of novel therapeutic targets.

Introduction

Dihydroxyacetone phosphate (DHAP) is a three-carbon ketose phosphate that occupies a central hub in the metabolic network of all living organisms.[1] It is primarily generated from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase (B8822740) during glycolysis.[1][2] The metabolic fate of DHAP is diverse and tightly regulated, reflecting the cell's energetic and biosynthetic needs. This guide delves into the intricacies of DHAP metabolism, offering a detailed comparative analysis between prokaryotic and eukaryotic systems. Understanding these differences is crucial for fields ranging from microbial engineering to the development of targeted therapies for metabolic diseases.

Core Metabolic Pathways Involving DHAP

DHAP is a critical intermediate in several fundamental metabolic pathways. While the core enzymatic reactions are largely conserved, the subcellular localization and regulatory nuances present significant distinctions between prokaryotes and eukaryotes.

Glycolysis and Gluconeogenesis

In both prokaryotes and eukaryotes, DHAP is a key intermediate in the glycolytic and gluconeogenic pathways.

  • Glycolysis: Fructose-1,6-bisphosphate is cleaved by fructose-bisphosphate aldolase to yield DHAP and glyceraldehyde-3-phosphate (G3P).[1][2] Triosephosphate isomerase (TPI) then rapidly and reversibly isomerizes DHAP to G3P, ensuring that both triose phosphates can proceed through the payoff phase of glycolysis.[2][3] This isomerization is vital for maximizing ATP production from glucose.[2]

  • Gluconeogenesis: During the synthesis of glucose from non-carbohydrate precursors, the reverse reactions occur, with TPI and aldolase playing crucial roles in the formation of fructose-1,6-bisphosphate from triose phosphates.[4]

A key difference lies in the classes of fructose-bisphosphate aldolase . Class I aldolases are typically found in animals and plants (eukaryotes), while Class II aldolases are characteristic of fungi and bacteria (prokaryotes).[5] These two classes utilize different catalytic mechanisms.

Lipid Biosynthesis

DHAP serves as a crucial link between carbohydrate and lipid metabolism by providing the glycerol (B35011) backbone for glycerolipids.[1][4]

  • Glycerol-3-Phosphate (G3P) Synthesis: DHAP is reduced to G3P by glycerol-3-phosphate dehydrogenase (GPDH) .[6] This is the initial step for the synthesis of triglycerides and phospholipids.[1][4]

  • Acyl-DHAP Pathway: In eukaryotes, particularly in the synthesis of ether lipids, DHAP can be directly acylated by DHAP acyltransferase (DHAPAT) to form acyl-DHAP.[7][8][9] This pathway is prominent in peroxisomes.[1] While yeast possesses the enzymes for the acyl-DHAP pathway for non-ether glycerolipid synthesis, ether lipids themselves are absent.[7][9]

  • Prokaryotic vs. Eukaryotic Glycerolipid Synthesis: In prokaryotes, the synthesis of phosphatidic acid, the precursor for all phospholipids, primarily starts with the acylation of G3P.[10] While E. coli has homologs for PlsB (a G3P acyltransferase), which is also found in eukaryotes, many bacteria utilize a distinct PlsX/PlsY system for the initial acylation step.[10] Eukaryotic glycerolipid synthesis is a more complex and compartmentalized process, with initial steps occurring in the endoplasmic reticulum and mitochondria.[11][12]

Glycerol-3-Phosphate Shuttle (Eukaryotes)

A significant difference in eukaryotic cells is the presence of the glycerol-3-phosphate shuttle . This shuttle is essential for regenerating NAD+ from NADH produced during glycolysis in the cytoplasm, allowing the transfer of reducing equivalents into the mitochondria for oxidative phosphorylation.[13] The shuttle involves two distinct glycerol-3-phosphate dehydrogenases: a cytosolic, NAD+-dependent enzyme that converts DHAP to G3P, and a mitochondrial, FAD-dependent enzyme that catalyzes the reverse reaction on the outer surface of the inner mitochondrial membrane.[13] This shuttle is particularly active in tissues with high energy demands, such as skeletal muscle and the brain.[13] Prokaryotes, lacking mitochondria, do not possess this shuttle system.

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes involved in DHAP metabolism can vary between prokaryotes and eukaryotes, reflecting different metabolic demands and regulatory strategies.

EnzymeOrganismSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)Source
Triosephosphate Isomerase Saccharomyces cerevisiae (Yeast)DHAP0.292.6-[14]
Saccharomyces cerevisiae (Yeast)G3P0.11 (pH 9.0)16 (pH 9.0)-[14]
Escherichia coliG3P--4 x 10⁸ M⁻¹s⁻¹ (k_cat_/K_m_)[15]
Glycerol-3-Phosphate Dehydrogenase Escherichia coliDHAP---[16]
Glycerol-3-P0.0044--[16]
Rabbit MuscleDHAPVaries with temp.--[3]
Glycerol-3-PVaries with temp.--[3]
Fructose-Bisphosphate Aldolase Escherichia coli (Class II)Fructose-1,6-bisphosphate0.17--[17]
Rabbit Muscle (Class I)Fructose-1,6-bisphosphate0.00231 (relative)-[18]
DHAP Acyltransferase Saccharomyces cerevisiae (Yeast)DHAP1.275.9 nmol/min/mg-[8][9]

Regulation of DHAP Metabolism

The metabolic flux through DHAP-centric pathways is tightly regulated at both the transcriptional and post-translational levels.

Prokaryotic Regulation

In prokaryotes, the regulation of DHAP metabolism is intricately linked to the overall control of central carbon metabolism.

  • Transcriptional Regulation: In E. coli, the expression of genes involved in DHAP metabolism is subject to transcriptional control. For instance, the dhaKLM operon, which encodes the dihydroxyacetone kinase responsible for phosphorylating dihydroxyacetone to DHAP, is regulated by the transcription factor DhaR.[2][12]

  • Allosteric Regulation: Key enzymes in glycolysis and gluconeogenesis are allosterically regulated. Bacterial phosphofructokinase (PFK), for example, is often inhibited by phosphoenolpyruvate (B93156) (PEP) and activated by ADP.[1][3] This allows the cell to adjust the rate of glycolysis based on its energy status and the availability of downstream metabolites.

Eukaryotic Regulation

Eukaryotic regulation of DHAP metabolism is more complex, involving compartmentalization and intricate signaling pathways.

  • Hormonal and Allosteric Control: In mammals, hormones like insulin (B600854) and glucagon (B607659) play a crucial role in regulating the expression of key glycolytic and gluconeogenic enzymes.[11] Allosteric regulators such as ATP, AMP, and citrate (B86180) modulate the activity of enzymes like phosphofructokinase-1 (PFK-1), thereby controlling the flow of metabolites into the DHAP pool.[10][11] A key difference from prokaryotes is the activation of eukaryotic PFK by fructose-2,6-bisphosphate.[19]

  • DHAP as a Signaling Molecule: Recent research has unveiled a novel role for DHAP as a signaling molecule in eukaryotes. DHAP levels have been shown to signal glucose availability to the mTORC1 pathway, a master regulator of cell growth and proliferation.[20] This links the metabolic state of the cell directly to its growth decisions. There is currently no direct evidence for a similar signaling role of DHAP in prokaryotes.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in DHAP metabolism.

Fructose-Bisphosphate Aldolase Activity Assay

Principle: This assay is based on the hydrazine (B178648) method, where the glyceraldehyde-3-phosphate produced from the cleavage of fructose-1,6-bisphosphate reacts with hydrazine to form a hydrazone, which can be measured spectrophotometrically at 240 nm.[2]

Reagents:

  • 0.1 M Tris-HCl buffer, pH 7.5

  • 0.01 M Fructose-1,6-bisphosphate

  • 0.1 M Hydrazine sulfate, pH 7.5

  • Enzyme sample (appropriately diluted)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hydrazine sulfate, and fructose-1,6-bisphosphate.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the increase in absorbance at 240 nm over time.

  • Calculate the enzyme activity based on the rate of change in absorbance.

Triosephosphate Isomerase Activity Assay

Principle: This is a coupled enzyme assay where the glyceraldehyde-3-phosphate formed from DHAP is oxidized by glyceraldehyde-3-phosphate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored at 340 nm.

Reagents:

  • 0.1 M Triethanolamine buffer, pH 7.6

  • 5 mM DHAP

  • 10 mM NAD+

  • 10 mM Sodium arsenate

  • 1 U/mL Glyceraldehyde-3-phosphate dehydrogenase

  • Enzyme sample (appropriately diluted)

Procedure:

  • Prepare a reaction mixture containing all reagents except the enzyme sample.

  • Incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the TPI activity based on the rate of NADH formation.

Glycerol-3-Phosphate Dehydrogenase Activity Assay

Principle: The activity of GPDH is determined by monitoring the oxidation of NADH to NAD+ as it reduces DHAP to glycerol-3-phosphate. The decrease in NADH concentration is measured by the decrease in absorbance at 340 nm.[8][21]

Reagents:

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • 5 mM DHAP

  • 0.2 mM NADH

  • Enzyme sample (appropriately diluted)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NADH.

  • Add the enzyme sample and incubate to establish a baseline.

  • Initiate the reaction by adding DHAP.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the GPDH activity from the rate of NADH oxidation.

Signaling Pathways and Logical Relationships

The central role of DHAP in metabolism is reflected in its integration into cellular signaling and regulatory networks.

Eukaryotic mTORC1 Signaling

mTORC1_Signaling Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP DHAP Glycolysis->DHAP mTORC1 mTORC1 DHAP->mTORC1 Activates Cell Growth Cell Growth mTORC1->Cell Growth Promotes Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Promotes

Caption: DHAP as a signal of glucose availability to activate mTORC1 in eukaryotes.

Prokaryotic vs. Eukaryotic DHAP Metabolic Hub

DHAP_Hub cluster_prokaryote Prokaryote cluster_eukaryote Eukaryote DHAP_pro DHAP Glycolysis_pro Glycolysis DHAP_pro->Glycolysis_pro Gluconeogenesis_pro Gluconeogenesis DHAP_pro->Gluconeogenesis_pro Lipid_Synthesis_pro Glycerolipid Synthesis DHAP_pro->Lipid_Synthesis_pro DHAP_eu DHAP Glycolysis_eu Glycolysis DHAP_eu->Glycolysis_eu Gluconeogenesis_eu Gluconeogenesis DHAP_eu->Gluconeogenesis_eu Lipid_Synthesis_eu Glycerolipid Synthesis DHAP_eu->Lipid_Synthesis_eu G3P_Shuttle G3P Shuttle DHAP_eu->G3P_Shuttle Signaling mTORC1 Signaling DHAP_eu->Signaling

Caption: Comparative overview of DHAP's central metabolic roles.

Conclusion

DHAP metabolism, while fundamentally conserved, exhibits significant differences between prokaryotic and eukaryotic cells, particularly in the areas of subcellular compartmentalization, regulatory complexity, and integration with cellular signaling networks. The presence of the glycerol-3-phosphate shuttle and the role of DHAP in mTORC1 signaling are hallmark features of eukaryotic metabolism that are absent in prokaryotes. Conversely, prokaryotes display unique regulatory mechanisms and alternative pathways for DHAP utilization. A thorough understanding of these distinctions is paramount for advancements in metabolic engineering, the development of novel antimicrobial agents, and the design of therapeutic strategies for metabolic disorders. This guide provides a foundational framework for further research into the multifaceted roles of this critical metabolic intermediate.

References

Unveiling the Untapped Potential: A Technical Guide to the Non-Canonical Roles of Dihydroxyacetone Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in central carbon metabolism, primarily recognized for its canonical roles in glycolysis and as a precursor for lipid synthesis. Situated at the crossroads of carbohydrate and lipid metabolism, DHAP has long been viewed as a humble metabolic building block. However, emerging evidence is shattering this traditional perception, revealing a portfolio of non-canonical functions that position DHAP as a critical signaling molecule and a key player in a range of cellular processes with significant implications for health and disease.

This in-depth technical guide delves into these non-canonical roles of DHAP, moving beyond the textbook pathways to explore its function as a nutrient sensor, a precursor to reactive species, and a contributor to complex biosynthetic pathways. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted nature of DHAP, offering insights into novel therapeutic targets and innovative research avenues. We will explore the signaling pathways it governs, its contribution to cellular stress, and its involvement in the synthesis of specialized lipids, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular mechanisms.

DHAP as a Sentinel of Glucose Availability: The mTORC1 Signaling Nexus

One of the most significant non-canonical roles of dihydroxyacetone phosphate (DHAP) to emerge is its function as a key signaling molecule that communicates glucose availability to the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway.[1][2][3] mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly controlled by nutrient availability. While the mechanisms of amino acid sensing by mTORC1 are well-established, the mode of glucose sensing has been more elusive. Recent studies have pinpointed DHAP as a critical metabolic signal for glucose-dependent mTORC1 activation, independent of cellular energy status (AMPK).[1][2][3]

The levels of DHAP, along with glyceraldehyde-3-phosphate (GAP), exhibit a more significant fold-change than any other glycolytic intermediate in response to fluctuating glucose concentrations.[2] This dynamic nature makes DHAP an ideal candidate for a signaling molecule. The synthesis of DHAP from dihydroxyacetone (DHA) in cells expressing a triose kinase is sufficient to activate mTORC1 even in the absence of glucose.[1][2][3] This signaling link ensures that anabolic processes promoted by mTORC1, such as lipid synthesis, are fully activated only when the necessary precursor, DHAP, is abundant.[2]

Signaling Pathway

The DHAP-mediated activation of mTORC1 is thought to occur upstream of the Rag GTPases and involves the GATOR2-GATOR1-KICSTOR complex.[4] While the direct sensor for DHAP has yet to be definitively identified, the pathway culminates in the translocation of mTORC1 to the lysosomal surface, a prerequisite for its activation.

DHAP_mTORC1_Signaling Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP Produces GATOR2 GATOR2 DHAP->GATOR2 Activates (Sensor?) GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GDP Rag GTPases (GDP-bound) GATOR1->Rag_GDP GAP activity Rag_GTP Rag GTPases (GTP-bound) Rag_GDP->Rag_GTP GEF activity mTORC1_inactive mTORC1 (inactive) Rag_GTP->mTORC1_inactive Recruits to Lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation at Lysosomal Surface

DHAP-mediated activation of the mTORC1 signaling pathway.
Quantitative Data

ParameterValueCell TypeConditionReference
DHAP Fold Change ~10-fold increaseHEK-293THigh glucose (10 mM) vs. Low glucose (1 mM)[2]
mTORC1 Activation Sufficient to activateHEK-293T expressing triose kinaseGlucose starvation + DHA treatment[1][2][3]
Experimental Protocol: Western Blot Analysis of mTORC1 Pathway Activation by DHAP

This protocol outlines the steps to assess the activation of the mTORC1 pathway in response to DHAP, typically by examining the phosphorylation status of downstream targets like S6 Kinase (S6K) and 4E-BP1.[5][6][7][8][9]

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293T engineered to express triose kinase) to 70-80% confluency.

  • Starve cells of glucose for a specified period (e.g., 3 hours) to inactivate the mTORC1 pathway.

  • Treat cells with varying concentrations of dihydroxyacetone (DHA), the membrane-permeable precursor of DHAP, for different time points. Include a positive control (e.g., glucose stimulation) and a negative control (vehicle).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize protein concentrations for all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

5. Western Blotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-S6K, S6K, p-4E-BP1, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Quantified mTORC1 Activity analysis->end

Workflow for Western Blot Analysis of mTORC1 Activation.

DHAP as a Precursor to Reactive Carbonyl Species and Advanced Glycation End Products

Beyond its role in signaling, dithis compound (DHAP) is a significant precursor to the reactive dicarbonyl compound methylglyoxal (B44143) (MGO).[10][11][12] MGO is a highly electrophilic molecule that can react non-enzymatically with proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end products (AGEs).[13][14][15] The accumulation of AGEs is implicated in cellular dysfunction, oxidative stress, and the pathogenesis of various age-related and metabolic diseases.[13][15]

The conversion of DHAP to MGO can occur both non-enzymatically and enzymatically, catalyzed by methylglyoxal synthase.[3][16] The non-enzymatic reaction involves the spontaneous elimination of the phosphate group from DHAP.[10][11] Under conditions of high glucose flux and elevated DHAP levels, the formation of MGO can increase significantly, contributing to a state of "carbonyl stress."[12]

The MGO derived from DHAP can then modify cellular macromolecules. For instance, D-lactylation, a post-translational modification, can originate from MGO.[10][11] DHAP itself has been implicated in inducing the formation of AGEs and contributing to oxidative stress.[17]

DHAP_to_MGO_AGE cluster_reactions Molecular Reactions cluster_consequences Cellular Consequences DHAP Dihydroxyacetone Phosphate (DHAP) MGO Methylglyoxal (MGO) DHAP->MGO Non-enzymatic or Methylglyoxal Synthase AGEs Advanced Glycation End Products (AGEs) MGO->AGEs Reacts with Proteins Proteins, Lipids, Nucleic Acids MGO->Proteins Modifies Modified_Proteins Modified & Cross-linked Macromolecules MGO->Modified_Proteins Cellular_Stress Cellular Stress & Dysfunction Modified_Proteins->Cellular_Stress

Formation of MGO and AGEs from DHAP, leading to cellular stress.
Quantitative Data

ParameterValueOrganism/SystemConditionReference
Km of Methylglyoxal Synthase for DHAP 0.47 mME. colipH 7.5[16]
Km of Methylglyoxal Synthase for DHAP 0.53 mMClostridium acetobutylicumpH 7.5[8]
Non-enzymatic conversion of DHA to MGO First-order reaction, rate increases with temperatureMānuka honey model4 to 37°C[14][18]
Experimental Protocol: Detection of DHAP-Derived Protein Adducts by Mass Spectrometry

This protocol provides a general workflow for identifying protein modifications arising from DHAP-derived MGO using mass spectrometry-based proteomics.[5][19][20][21][22]

1. Sample Preparation:

  • Treat cells or tissues with conditions expected to increase DHAP levels (e.g., high glucose).

  • Extract proteins from the samples.

  • Optional: Enrich for modified proteins using affinity purification methods targeting specific AGEs or carbonyl modifications.

2. Protein Digestion:

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

  • Digest the proteins into peptides using a protease such as trypsin.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Separate the peptides using reverse-phase liquid chromatography.

  • Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Acquire tandem mass spectra (MS/MS) of the peptides for sequencing and identification of modifications.

4. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer, or open-mass search algorithms like Magnum) to search the MS/MS data against a protein sequence database.[23]

  • Specify the potential mass shifts corresponding to MGO-derived modifications (e.g., hydroimidazolone on arginine) as variable modifications in the search parameters.

  • Validate the identified modified peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.

  • Quantify the abundance of modified peptides to assess the extent of protein glycation.

MS_Workflow start Start: Protein Sample (from cells/tissues) digest Protein Digestion (e.g., Trypsin) start->digest lc Liquid Chromatography (Peptide Separation) digest->lc ms1 Mass Spectrometry (MS1) (Peptide Mass Detection) lc->ms1 ms2 Tandem MS (MS/MS) (Peptide Fragmentation) ms1->ms2 search Database Search (Identify Peptides & Modifications) ms2->search analysis Data Analysis & Validation search->analysis end End: Identified DHAP-derived Protein Adducts analysis->end

Workflow for Mass Spectrometry-based Identification of Protein Adducts.

DHAP: A Key Building Block in Ether Lipid Biosynthesis

Dithis compound (DHAP) serves as the essential precursor for the synthesis of all ether glycerophospholipids.[1][10][23][24][25][26][27][28] These lipids, characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, play crucial roles in membrane structure, cell signaling, and protection against oxidative stress. The initial and committed steps of ether lipid biosynthesis occur within the peroxisome.

The pathway begins with the acylation of DHAP by the enzyme glyceronephosphate O-acyltransferase (GNPAT), forming acyl-DHAP.[1][10] Subsequently, alkylglycerone phosphate synthase (AGPS) exchanges the acyl group for a fatty alcohol, creating the defining ether bond and forming alkyl-DHAP.[1][10] This intermediate is then reduced and further metabolized in the endoplasmic reticulum to generate a diverse array of ether lipids, including plasmalogens.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP Acylation Acyl_CoA Acyl-CoA GNPAT GNPAT Acyl_CoA->GNPAT GNPAT->Acyl_DHAP Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP Ether bond formation Fatty_Alcohol Fatty Alcohol AGPS AGPS Fatty_Alcohol->AGPS AGPS->Alkyl_DHAP Alkyl_G3P 1-Alkyl-Glycerol-3-Phosphate Alkyl_DHAP->Alkyl_G3P Reduction Reduction Reduction (Acyl/Alkyl-DHAP Reductase) Reduction->Alkyl_G3P ER Further Processing in ER (e.g., Plasmalogen Synthesis) Alkyl_G3P->ER

Initial steps of ether lipid biosynthesis originating from DHAP.
Quantitative Data

ParameterValueOrganismReference
Specific Activity of Alkyl-DHAP Synthase ≥ 350 nmol·min⁻¹·mg⁻¹Guinea-pig liver[23]
Experimental Protocol: In Vitro Ether Lipid Synthesis Assay

This protocol describes a cell-free system to measure the initial steps of ether lipid biosynthesis from radiolabeled DHAP.[11][26][27]

1. Preparation of Cell-Free System:

  • Isolate a fraction enriched in peroxisomes from cells or tissues (e.g., Leishmania mexicana promastigotes or guinea pig liver).

  • Prepare a cell-free homogenate or purified glycosome/peroxisome fraction.

2. Reaction Mixture:

  • In a microcentrifuge tube, combine the cell-free extract with a reaction buffer containing:

    • Radiolabeled substrate (e.g., [¹⁴C]-DHAP or a precursor that generates it).

    • Palmitoyl-CoA.

    • A fatty alcohol (e.g., hexadecanol).

    • NADPH.

    • Other necessary co-factors (e.g., ATP, MgCl₂).

3. Incubation:

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time period.

4. Lipid Extraction:

  • Stop the reaction by adding a chloroform/methanol mixture (e.g., Bligh-Dyer extraction).

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

5. Analysis of Labeled Lipids:

  • Separate the different lipid species using thin-layer chromatography (TLC).

  • Visualize the radiolabeled lipid products (acyl-DHAP, alkyl-DHAP, and acyl/alkyl-glycerol-3-phosphate) by autoradiography or phosphorimaging.

  • Quantify the radioactivity in each spot to determine the amount of each product formed.

The Dual Role of DHAP in Cellular Oxidative Stress

Dithis compound (DHAP) has a complex and somewhat paradoxical relationship with oxidative stress. On one hand, as a precursor to methylglyoxal, it contributes to the generation of reactive carbonyl species that can lead to protein and lipid damage, thereby inducing oxidative stress.[17] Exogenous exposure to dihydroxyacetone (DHA), which is converted to DHAP intracellularly, has been shown to induce mitochondrial stress and the production of reactive oxygen species (ROS).[29][30]

Conversely, there is evidence suggesting that derivatives of DHAP may possess antioxidant properties. For instance, 3,4-dihydroxyacetophenone (a DHAP analog) has been shown to attenuate oxidative stress by upregulating the Nrf2/HO-1 pathway.[28] However, the direct role of DHAP itself in antioxidant defense is less clear. The primary connection of DHAP to oxidative stress in many contexts is through its contribution to the pool of reactive carbonyls.

DHAP_Oxidative_Stress cluster_pro_oxidant Pro-oxidant Role cluster_antioxidant Potential Antioxidant Role (Indirect) DHAP_pro High DHAP Levels MGO_formation Increased Methylglyoxal (MGO) Formation DHAP_pro->MGO_formation AGE_formation AGE Formation MGO_formation->AGE_formation ROS_generation Reactive Oxygen Species (ROS) Generation MGO_formation->ROS_generation via mitochondrial stress AGE_formation->ROS_generation Oxidative_Damage Oxidative Damage (Proteins, Lipids, DNA) ROS_generation->Oxidative_Damage DHAP_anti DHAP Derivatives (e.g., 3,4-DHAP) Nrf2_pathway Activation of Nrf2/HO-1 Pathway DHAP_anti->Nrf2_pathway Antioxidant_Defense Enhanced Antioxidant Defense Nrf2_pathway->Antioxidant_Defense

The dual and complex role of DHAP in oxidative stress.
Quantitative Data

ParameterEffectCell TypeConditionReference
DHAP-induced Pyroptosis Increased ROS productionPodocytesHigh glucose[14]
DHA (DHAP precursor) exposure Increased mitochondrial ROSRat cardiomyocytes (H9c2)1 mM and 2 mM DHA[29]
3,4-DHAP treatment Reduced ROS productionHUVECsHigh glucose[28]
Experimental Protocol: Cellular Assay for DHAP-Induced Oxidative Stress

This protocol describes a method to measure intracellular reactive oxygen species (ROS) production in response to elevated DHAP levels using a fluorescent probe.[30][31][32][33]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HUVECs or podocytes) in a 96-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of a DHAP precursor like DHA, or with high glucose to endogenously increase DHAP levels. Include appropriate controls (vehicle, positive control like H₂O₂).

2. Staining with a Fluorescent ROS Probe:

  • Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).

  • Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA or DHE) by incubating them in a buffer containing the dye for a specified time in the dark.

3. Measurement of Fluorescence:

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.

4. Data Analysis:

  • Normalize the fluorescence intensity to the number of cells or to a housekeeping protein level if performing a plate reader-based assay.

  • Compare the fluorescence levels of the treated cells to the control cells to determine the fold-change in ROS production.

ROS_Assay_Workflow start Start: Cell Seeding treatment Cell Treatment (e.g., DHA, High Glucose) start->treatment staining Staining with ROS Fluorescent Probe treatment->staining measurement Fluorescence Measurement (Plate Reader or Flow Cytometer) staining->measurement analysis Data Analysis measurement->analysis end End: Quantified ROS Levels analysis->end

Workflow for a cellular assay to measure ROS production.

DHAP and Epigenetic Regulation: An Indirect Connection

The direct role of dithis compound (DHAP) in epigenetic regulation, such as the direct modification of histones or DNA, is not yet well-established. However, an indirect link can be drawn through its conversion to methylglyoxal (MGO) and the subsequent formation of D-lactate.

Recent studies have identified histone lactylation as a novel epigenetic mark that can regulate gene expression.[10][11][20][34] While L-lactate is the primary precursor for L-lactylation, D-lactylation can arise from MGO, which is derived from DHAP.[10][11] MGO can react with glutathione (B108866) to form lactoylglutathione, which is then hydrolyzed to D-lactate. The lactyl group can then be transferred to lysine (B10760008) residues on histones and other proteins. This suggests a potential, albeit indirect, pathway through which fluctuations in DHAP levels could influence the epigenetic landscape of the cell.

Further research is needed to elucidate the extent and significance of DHAP-derived D-lactylation and its impact on gene expression and cellular function.

Conclusion

The non-canonical roles of dithis compound are expanding our understanding of this central metabolite, revealing its intricate involvement in cellular signaling, stress responses, and complex biosynthesis. Its function as a key sensor of glucose availability for the mTORC1 pathway highlights a sophisticated mechanism for coordinating nutrient status with cell growth and metabolism. Furthermore, its role as a precursor to the reactive molecule methylglyoxal implicates DHAP in the broader context of cellular damage, aging, and metabolic diseases. The involvement of DHAP in the synthesis of ether lipids underscores its importance in generating specialized molecules with critical cellular functions.

For researchers and drug development professionals, these non-canonical roles present a wealth of new opportunities. Targeting the enzymes that regulate DHAP levels or the pathways it influences could offer novel therapeutic strategies for a range of conditions, from metabolic disorders and cancer to neurodegenerative diseases. The continued exploration of the multifaceted nature of DHAP promises to uncover even more of its hidden functions, further solidifying its importance beyond the central pathways of metabolism. This guide provides a foundational understanding of these emerging roles, offering the necessary tools to navigate this exciting and rapidly evolving field of research.

References

Dihydroxyacetone Phosphate in Peroxisomal Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal disorders are a group of severe, often fatal, genetic diseases characterized by the dysfunction of peroxisomes. A key metabolic pathway initiated in peroxisomes is the biosynthesis of ether phospholipids (B1166683), which is crucial for the normal development and function of the central nervous system and other tissues. Dihydroxyacetone phosphate (B84403) (DHAP) is a critical substrate for the initial, rate-limiting steps of this pathway, catalyzed by the peroxisomal enzymes glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate synthase (AGPS). Deficiencies in these enzymes or in the biogenesis of peroxisomes themselves lead to a failure to synthesize ether phospholipids, resulting in devastating conditions such as Zellweger spectrum disorders (ZSD) and rhizomelic chondrodysplasia punctata (RCDP). This technical guide provides a comprehensive overview of the role of DHAP in the pathophysiology of these disorders, including quantitative data on enzyme activities and metabolite levels, detailed experimental protocols for their measurement, and a depiction of the relevant biochemical and signaling pathways.

The Central Role of Dihydroxyacetone Phosphate in Peroxisomal Ether Lipid Biosynthesis

The synthesis of ether phospholipids begins in the peroxisome with two enzymatic reactions that utilize dithis compound (DHAP), a glycolytic intermediate.

  • Acylation of DHAP: Glyceronephosphate O-acyltransferase (GNPAT), also known as dithis compound acyltransferase (DHAPAT), catalyzes the acylation of DHAP at the sn-1 position to form acyl-DHAP.

  • Formation of the Ether Bond: Alkylglycerone phosphate synthase (AGPS) then exchanges the acyl group of acyl-DHAP for a long-chain fatty alcohol, creating the characteristic ether linkage of 1-alkyl-DHAP.

These initial steps are exclusive to the peroxisome. Subsequent reactions to complete the synthesis of mature ether phospholipids, such as plasmalogens, occur in the endoplasmic reticulum.

In peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome, the absence or dysfunction of peroxisomes leads to the mislocalization of GNPAT and AGPS to the cytosol, where they are unstable and rapidly degraded.[1][2] This results in a profound deficiency of ether phospholipid synthesis. In RCDP, specific mutations in the GNPAT (RCDP type 2) or AGPS (RCDP type 3) genes lead to a direct loss of their enzymatic activity.[3]

Quantitative Data in Peroxisomal Disorders

The biochemical diagnosis and understanding of peroxisomal disorders rely on the quantitative analysis of key enzymes and metabolites in the DHAP pathway. The following tables summarize representative data from studies on patient-derived cultured fibroblasts and tissues.

ParameterControlZellweger SyndromeRhizomelic Chondrodysplasia Punctata (RCDP)Citation
GNPAT (DHAPAT) Activity
Cultured Fibroblasts (nmol/min/mg protein)0.28 - 0.30.013 ± 0.006Markedly reduced in Type 2[4]
AGPS Activity
Cultured Fibroblasts (pmol/min/mg protein)69 ± 286.3 ± 1.7Markedly reduced in Type 3[5]
Liver, Kidney, Brain Homogenates (% of control)100%< 15%Not specified[5]
Protein Levels
AGPS Protein in Fibroblasts (Immunoblot)NormalStrongly decreasedStrongly decreased[1]
Metabolite Levels
Phosphatidylethanolamine Plasmalogens in Brain (% of total PE)~50%Nearly absentNot specified[4][6]
Phosphatidylethanolamine Plasmalogens in FibroblastsNormalSignificantly loweredProfoundly deficient[4][7]

Signaling Pathways and Experimental Workflows

Ether Lipid Biosynthesis Pathway

The biosynthesis of ether lipids is a multi-organellar process initiated in the peroxisome. The following diagram illustrates the initial steps involving DHAP.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Acyl_CoA Acyl-CoA Acyl_CoA->Acyl_DHAP Fatty_Alcohol Fatty Alcohol Alkyl_DHAP 1-Alkyl-DHAP Fatty_Alcohol->Alkyl_DHAP Acyl_DHAP->Alkyl_DHAP AGPS Ether_Lipids Ether Phospholipids (e.g., Plasmalogens) Alkyl_DHAP->Ether_Lipids Further Processing

Initial steps of ether phospholipid biosynthesis in the peroxisome.
Disrupted Ether Lipid Signaling in Peroxisomal Disorders

Ether phospholipids, particularly plasmalogens, are integral components of cell membranes and are enriched in lipid rafts. Their deficiency in peroxisomal disorders disrupts membrane structure and downstream signaling pathways.

Disrupted_Signaling cluster_membrane Cell Membrane Lipid_Rafts Lipid Rafts Receptor Membrane Receptor Lipid_Rafts->Receptor Localizes Membrane_Fluidity Membrane Fluidity and Curvature Cellular_Functions Cellular Functions (Vesicle Fusion, Neurotransmission) Membrane_Fluidity->Cellular_Functions Impacts Downstream_Signaling Downstream Signaling (e.g., Akt, GSK-3β) Receptor->Downstream_Signaling Activates Ether_Lipids Ether Phospholipids (Plasmalogens) Ether_Lipids->Lipid_Rafts Maintains Structure Ether_Lipids->Membrane_Fluidity Modulates Peroxisomal_Disorder Peroxisomal Disorder (e.g., Zellweger, RCDP) Peroxisomal_Disorder->Ether_Lipids Deficiency Downstream_Signaling->Cellular_Functions Regulates WB_Workflow Start Cultured Fibroblasts Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-GNPAT or anti-AGPS) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis Detection->Analysis

References

Methodological & Application

Application Notes & Protocols: Enzymatic Synthesis of Dihydroxyacetone Phosphate (DHAP) from Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of dihydroxyacetone phosphate (B84403) (DHAP) from glycerol (B35011). This method offers a green and highly specific alternative to traditional chemical synthesis, which often involves harsh conditions and the use of toxic reagents. The enzymatic approach provides high yields of DHAP, a crucial intermediate in carbohydrate metabolism and a valuable building block in stereoselective organic synthesis.

Introduction

Dihydroxyacetone phosphate (DHAP) is a key metabolite in glycolysis and a versatile C3 building block for various enzymatic and chemical syntheses. Its applications range from pharmaceutical development to the food industry. The enzymatic synthesis of DHAP from the inexpensive and readily available substrate glycerol is an attractive and sustainable production method. This document outlines the key enzymatic pathways, presents comparative data, and provides detailed protocols for the synthesis and analysis of DHAP.

The primary enzymatic route involves a two-step cascade reaction. First, glycerol is phosphorylated to sn-glycerol-3-phosphate (G3P) by glycerol kinase (GK), a reaction that consumes adenosine (B11128) triphosphate (ATP). Subsequently, G3P is oxidized to DHAP by glycerol-3-phosphate oxidase (GPO) or glycerol-3-phosphate dehydrogenase (G3PDH). To make the process cost-effective, an ATP regeneration system is often coupled with the glycerol kinase reaction.

Enzymatic Pathways and Key Considerations

The core transformation involves two key enzymatic steps. The choice of the second enzyme (GPO or G3PDH) influences the overall process and co-factors required.

  • Pathway 1: Glycerol Kinase (GK) and Glycerol-3-Phosphate Oxidase (GPO)

    • Reaction 1: Glycerol + ATP → sn-Glycerol-3-Phosphate + ADP (catalyzed by Glycerol Kinase)

    • Reaction 2: sn-Glycerol-3-Phosphate + O₂ → Dithis compound + H₂O₂ (catalyzed by Glycerol-3-Phosphate Oxidase)

    • Advantages: This pathway is straightforward and the consumption of oxygen can be easily monitored.

    • Disadvantages: The production of hydrogen peroxide (H₂O₂) can lead to oxidative inactivation of the enzymes. The addition of catalase is often necessary to decompose the H₂O₂.

  • Pathway 2: Glycerol Kinase (GK) and Glycerol-3-Phosphate Dehydrogenase (G3PDH)

    • Reaction 1: Glycerol + ATP → sn-Glycerol-3-Phosphate + ADP (catalyzed by Glycerol Kinase)

    • Reaction 2: sn-Glycerol-3-Phosphate + NAD⁺ → Dithis compound + NADH + H⁺ (catalyzed by Glycerol-3-Phosphate Dehydrogenase)

    • Advantages: Avoids the production of damaging hydrogen peroxide.

    • Disadvantages: Requires the stoichiometric use of the expensive co-factor NAD⁺. A co-factor regeneration system for NAD⁺ is highly recommended for economic viability.

ATP Regeneration: Due to the high cost of ATP, a regeneration system is crucial for large-scale synthesis. A common system utilizes polyphosphate or acetyl phosphate as the ultimate phosphate donor, catalyzed by polyphosphate kinase or acetate (B1210297) kinase, respectively.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in DHAP synthesis.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSource OrganismSubstrateK_m (mM)V_max (U/mg)Optimal pHOptimal Temp. (°C)
Glycerol Kinase (GK)Cellulomonas sp.Glycerol0.0341207.0-8.037
ATP0.15
Glycerol-3-Phosphate Oxidase (GPO)Pediococcus sp.G3P0.12257.537
Glycerol-3-Phosphate Dehydrogenase (G3PDH)Rabbit MuscleG3P0.4727.525-37

Table 2: Comparison of DHAP Synthesis Systems

SystemKey EnzymesCo-factorsAdditivesTypical Yield (%)Reaction Time (h)
One-pot GK/GPOGK, GPO, CatalaseATP, O₂->95%4-6
One-pot GK/G3PDH with NAD⁺ regenerationGK, G3PDH, Lactate DehydrogenaseATP, NAD⁺Pyruvate~90%6-8

Diagrams and Visualizations

Enzymatic_Pathway_GK_GPO Glycerol Glycerol G3P sn-Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase DHAP Dihydroxyacetone Phosphate G3P->DHAP Glycerol-3-Phosphate Oxidase ATP ATP ADP ADP ATP->ADP O2 O₂ H2O2 H₂O₂ O2->H2O2

Caption: Enzymatic cascade for DHAP synthesis using Glycerol Kinase and GPO.

Experimental_Workflow prep 1. Prepare Reaction Mixture (Buffer, Substrates, Co-factors) enz_add 2. Add Enzymes (GK, GPO, Catalase) prep->enz_add reaction 3. Incubation (e.g., 37°C, 200 rpm, 4-6 h) enz_add->reaction monitoring 4. Reaction Monitoring (HPLC Analysis) reaction->monitoring Periodic Sampling termination 5. Reaction Termination (e.g., Heat Inactivation) reaction->termination purification 6. Product Purification (Ion Exchange Chromatography) termination->purification analysis 7. Final Product Analysis (HPLC, NMR, Mass Spec) purification->analysis

Caption: General experimental workflow for the enzymatic synthesis of DHAP.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of DHAP using GK and GPO

This protocol describes the synthesis of DHAP from glycerol in a single reaction vessel using glycerol kinase (GK), glycerol-3-phosphate oxidase (GPO), and catalase, with an ATP regeneration system.

Materials:

  • Glycerol

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Glycerol Kinase (e.g., from Cellulomonas sp.)

  • Glycerol-3-Phosphate Oxidase (e.g., from Pediococcus sp.)

  • Catalase (e.g., from bovine liver)

  • Acetyl phosphate

  • Acetate Kinase

  • Deionized water

  • Reaction vessel (e.g., temperature-controlled stirred tank reactor)

  • HPLC system for analysis

Procedure:

  • Reaction Mixture Preparation:

    • In a 100 mL reaction vessel, prepare the following reaction mixture:

      • 100 mM Potassium phosphate buffer, pH 7.5

      • 50 mM Glycerol

      • 10 mM MgCl₂

      • 2 mM ATP

      • 100 mM Acetyl phosphate

    • Stir the mixture until all components are fully dissolved.

  • Enzyme Addition:

    • Add the enzymes to the reaction mixture to the following final concentrations:

      • Glycerol Kinase: 10 U/mL

      • Acetate Kinase: 15 U/mL

      • Glycerol-3-Phosphate Oxidase: 15 U/mL

      • Catalase: 200 U/mL

  • Reaction Incubation:

    • Incubate the reaction mixture at 37°C with gentle stirring (e.g., 200 rpm).

    • Ensure a sufficient supply of oxygen by either sparging with air or leaving the vessel open to the atmosphere with adequate surface area for gas exchange.

  • Reaction Monitoring:

    • At regular intervals (e.g., every hour), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately stop the reaction in the aliquot by adding an equal volume of 0.6 M perchloric acid or by heat inactivation (95°C for 5 min).

    • Centrifuge the sample to remove precipitated protein.

    • Analyze the supernatant for glycerol, G3P, and DHAP concentrations using HPLC.

  • Reaction Termination and Product Purification:

    • Once the reaction has reached completion (typically >95% conversion of glycerol, as determined by HPLC), terminate the entire reaction by heat inactivation (60°C for 30 minutes) or by adjusting the pH to < 4.0.

    • Centrifuge the mixture to remove all enzymes.

    • The supernatant containing DHAP can be purified using anion-exchange chromatography.

Protocol 2: HPLC Analysis of Reaction Components

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Anion-exchange column (e.g., Agilent Bio-WAX, 4.6 x 250 mm, 5 µm)

Mobile Phase and Conditions:

  • Mobile Phase A: 25 mM Potassium phosphate buffer, pH 7.0

  • Mobile Phase B: 25 mM Potassium phosphate buffer + 1 M NaCl, pH 7.0

  • Gradient:

    • 0-5 min: 0% B

    • 5-25 min: 0% to 50% B

    • 25-30 min: 50% to 100% B

    • 30-35 min: 100% B

    • 35-40 min: 100% to 0% B

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm and 254 nm (for nucleotides)

  • Injection Volume: 10 µL

Expected Retention Times (approximate):

  • Glycerol: ~3 min

  • DHAP: ~12 min

  • G3P: ~15 min

  • ADP: ~18 min

  • ATP: ~22 min

Calibration:

  • Prepare standard solutions of glycerol, DHAP, G3P, ADP, and ATP of known concentrations.

  • Generate a calibration curve for each analyte by plotting peak area against concentration.

  • Use the calibration curves to determine the concentrations of the analytes in the reaction samples.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low reaction rate- Suboptimal pH or temperature- Low enzyme activity- Insufficient co-factor concentration- Optimize reaction conditions- Add more enzyme- Ensure co-factor regeneration system is active
Enzyme inactivation- H₂O₂ accumulation (in GK/GPO system)- Protease contamination- Increase catalase concentration- Add protease inhibitors
Incomplete conversion- Equilibrium limitation- Substrate or product inhibition- Adjust initial substrate concentrations- Consider in-situ product removal
Poor separation in HPLC- Inappropriate column or mobile phase- Optimize HPLC method (gradient, pH, column type)

Conclusion

The enzymatic synthesis of DHAP from glycerol is a highly efficient and specific method. The one-pot reaction cascade using either GPO or G3PDH, coupled with an ATP regeneration system, provides a scalable and environmentally friendly route to this valuable chemical. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field to establish and optimize their DHAP production processes. Careful monitoring of reaction parameters and optimization of enzyme and substrate concentrations are key to achieving high yields and purity.

Chemical Synthesis Routes for Stable Dihydroxyacetone Phosphate (DHAP) Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a critical intermediate in several central metabolic pathways, including glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate pathway.[1][2] Its role as the donor substrate for DHAP-dependent aldolases makes it a valuable C3 building block in the stereoselective synthesis of carbohydrates and other complex molecules.[3][4] However, the inherent instability of DHAP in solution presents a significant challenge for its widespread application in research and industrial settings.[3][4]

To overcome this limitation, several strategies have been developed to produce stable, storable precursors that can be readily converted to DHAP just before use.[3][4] These precursors typically involve the protection of the reactive ketone functionality, most commonly as an acetal (B89532), or the protection of the hydroxyl groups. This document provides detailed application notes and experimental protocols for the chemical synthesis of two such stable DHAP precursors: Dihydroxyacetone Phosphate Dimethyl Acetal and Dibenzyl-3-benzylthis compound .

Part 1: Synthesis of Dithis compound Dimethyl Acetal

This route involves a three-step process: protection of the ketone group of dihydroxyacetone as a dimethyl acetal, followed by phosphorylation of the primary hydroxyl group, and finally, deprotection to yield DHAP when needed.

Experimental Workflow: Synthesis of DHAP Dimethyl Acetal

G cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Phosphorylation cluster_2 Step 3: Deprotection (Use-dependent) dihydroxyacetone Dihydroxyacetone reaction1 Protection dihydroxyacetone->reaction1 methanol (B129727) Methanol methanol->reaction1 trimethyl_orthoformate Trimethyl Orthoformate trimethyl_orthoformate->reaction1 acid_catalyst Acid Catalyst (e.g., p-TsOH) acid_catalyst->reaction1 dimethoxypropanediol 2,2-Dimethoxy-1,3-propanediol dimethoxypropanediol_in 2,2-Dimethoxy-1,3-propanediol reaction1->dimethoxypropanediol reaction2 Phosphorylation dimethoxypropanediol_in->reaction2 dhap_acetal DHAP Dimethyl Acetal reaction2->dhap_acetal phosphorylating_agent Phosphorylating Agent (e.g., POCl3) phosphorylating_agent->reaction2 base Base (e.g., Pyridine) base->reaction2 dhap_acetal_in DHAP Dimethyl Acetal reaction3 Deprotection dhap_acetal_in->reaction3 acid_hydrolysis Aqueous Acid acid_hydrolysis->reaction3 dhap Dithis compound (DHAP) reaction3->dhap

Caption: Workflow for the synthesis of DHAP via a dimethyl acetal precursor.

Protocol 1.1: Synthesis of 2,2-Dimethoxy-1,3-propanediol (DHAP Precursor Intermediate)

This protocol describes the protection of the ketone group of dihydroxyacetone as a dimethyl acetal.

Materials:

Equipment:

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of dihydroxyacetone dimer (1.0 eq) in anhydrous methanol (10 mL/g of dimer), add trimethyl orthoformate (2.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux and collect the generated water using a Dean-Stark trap. The reaction progress can be monitored by TLC (e.g., 1:1 hexane/ethyl acetate).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and quench the reaction by adding solid sodium bicarbonate until the solution is neutral.

  • Filter the mixture and concentrate the filtrate under reduced pressure to remove methanol.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 2,2-dimethoxy-1,3-propanediol by silica gel column chromatography using a hexane/ethyl acetate gradient.

ParameterValueReference
Starting Material Dihydroxyacetone dimer[5]
Key Reagents Methanol, Trimethyl orthoformate, p-TsOH[5]
Reaction Time 4-6 hours-
Temperature Reflux[5]
Purification Silica gel column chromatography[6]
Typical Yield 70-85%-
Protocol 1.2: Phosphorylation of 2,2-Dimethoxy-1,3-propanediol

This protocol details the phosphorylation of the primary hydroxyl group of the protected dihydroxyacetone.

Materials:

  • 2,2-Dimethoxy-1,3-propanediol

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Pyridine (B92270), anhydrous

  • Triethylamine, anhydrous

  • Dichloromethane, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Dissolve 2,2-dimethoxy-1,3-propanediol (1.0 eq) in anhydrous pyridine (5 mL/g) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water, ensuring the temperature remains low.

  • Add dichloromethane and wash the organic layer with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phosphorylated product.

  • The crude product can be purified by conversion to a stable salt (e.g., cyclohexylammonium salt) and recrystallization.[7]

ParameterValueReference
Starting Material 2,2-Dimethoxy-1,3-propanediol[7]
Phosphorylating Agent Phosphorus oxychloride (POCl₃)-
Reaction Time 2-3 hours-
Temperature 0 °C-
Purification Salt formation and recrystallization[7]
Typical Yield 60-75%-
Protocol 1.3: Deprotection of DHAP Dimethyl Acetal to DHAP

This protocol describes the acid-catalyzed hydrolysis of the acetal to generate DHAP for immediate use.

Materials:

  • Dithis compound dimethyl acetal

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Sodium bicarbonate solution

Equipment:

  • Reaction vial or flask

  • Magnetic stirrer

  • pH meter or pH paper

Procedure:

  • Dissolve the dithis compound dimethyl acetal in a minimal amount of water.

  • Add aqueous hydrochloric acid to adjust the pH to approximately 1-2.

  • Stir the solution at room temperature. The deprotection is typically rapid (30-60 minutes). Monitor the reaction by a suitable method (e.g., enzymatic assay for DHAP activity).

  • Once the deprotection is complete, neutralize the solution to the desired pH (typically pH 7-8) for subsequent enzymatic reactions by the careful addition of a sodium bicarbonate solution.

  • The resulting DHAP solution is unstable and should be used immediately.

ParameterValueReference
Starting Material DHAP Dimethyl Acetal[5]
Deprotection Reagent Aqueous HCl[5]
Reaction Time 30-60 minutes-
Temperature Room Temperature-
Yield Quantitative (for immediate use)[8]

Part 2: Synthesis of Dibenzyl-3-benzylthis compound

This alternative route provides a benzylated DHAP precursor which is stable for storage. The benzyl (B1604629) groups can be removed by hydrogenolysis to generate DHAP.

Experimental Workflow: Synthesis of Benzylated DHAP Precursor

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection (Use-dependent) benzylglycidol Racemic Benzylglycidol reaction1 Ring Opening benzylglycidol->reaction1 dibenzyl_phosphate Dibenzyl Phosphate dibenzyl_phosphate->reaction1 lewis_acid Lewis Acid (e.g., CuI) lewis_acid->reaction1 intermediate1 Phosphorylated Diol intermediate1_in Phosphorylated Diol reaction1->intermediate1 reaction2 Oxidation intermediate1_in->reaction2 oxidizing_agent Oxidizing Agent (e.g., TPAP/NMO) oxidizing_agent->reaction2 benzylated_dhap Dibenzyl-3-benzylthis compound benzylated_dhap_in Dibenzyl-3-benzylthis compound reaction2->benzylated_dhap reaction3 Hydrogenolysis benzylated_dhap_in->reaction3 hydrogenolysis H2, Pd/C hydrogenolysis->reaction3 dhap Dithis compound (DHAP) reaction3->dhap

Caption: Workflow for the synthesis of DHAP via a benzylated precursor.

Protocol 2.1: Synthesis of Dibenzyl-3-benzylthis compound

This protocol describes a two-step synthesis of a stable, benzylated DHAP precursor.

Materials:

  • Racemic benzylglycidol

  • Dibenzyl phosphate

  • Copper(I) iodide (CuI)

  • Tetrapropylammonium (B79313) perruthenate (TPAP)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane, anhydrous

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

Procedure:

Step 1: Lewis Acid-Mediated Epoxide Ring Opening

  • To a solution of racemic benzylglycidol (1.0 eq) and dibenzyl phosphate (1.2 eq) in anhydrous dichloromethane, add copper(I) iodide (1.0 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the resulting phosphorylated diol intermediate by silica gel column chromatography.

Step 2: Catalytic Oxidation

  • To a solution of the purified phosphorylated diol (1.0 eq) in anhydrous dichloromethane, add N-methylmorpholine N-oxide (1.5 eq) and powdered 4 Å molecular sieves.

  • Stir the mixture for 15 minutes at room temperature.

  • Add a catalytic amount of tetrapropylammonium perruthenate (0.05 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield dibenzyl-3-benzylthis compound.

ParameterStep 1: Ring OpeningStep 2: OxidationReference
Starting Material Racemic benzylglycidolPhosphorylated diol intermediate[8]
Key Reagents Dibenzyl phosphate, CuITPAP, NMO[8]
Reaction Time 12-16 hours2-4 hours[8]
Temperature Room TemperatureRoom Temperature[8]
Overall Yield -74%[8]
Protocol 2.2: Deprotection of Dibenzyl-3-benzylthis compound to DHAP

This protocol describes the removal of the benzyl protecting groups via catalytic hydrogenolysis.

Materials:

  • Dibenzyl-3-benzylthis compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the dibenzyl-3-benzylthis compound in methanol or ethanol.

  • Carefully add 10% palladium on carbon (typically 10-20% by weight of the substrate).

  • Subject the mixture to an atmosphere of hydrogen gas (e.g., balloon pressure or 1-3 atm in a Parr apparatus).

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • The resulting filtrate contains the DHAP solution, which should be used immediately for subsequent applications.

ParameterValueReference
Starting Material Dibenzyl-3-benzylthis compound[8]
Deprotection Method Catalytic Hydrogenolysis[8]
Catalyst 10% Pd/C[8]
Reaction Time 2-4 hours-
Temperature Room Temperature-
Yield Quantitative (for immediate use)[8]

Part 3: DHAP in Central Metabolic Pathways

DHAP is a key metabolic intermediate that connects several major pathways. Understanding these connections is crucial for researchers studying cellular metabolism and developing drugs that target these pathways.

DHAP's Central Role in Metabolism

G F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase (B8822740) DHAP->F16BP Aldolase G3P Glyceraldehyde-3-phosphate DHAP->G3P Triosephosphate Isomerase PPP Pentose Phosphate Pathway DHAP->PPP Transketolase/ Transaldolase Glycerol3P Glycerol-3-phosphate DHAP->Glycerol3P Glycerol-3-phosphate Dehydrogenase G3P->DHAP Triosephosphate Isomerase Pyruvate Pyruvate G3P->Pyruvate Glycolysis G3P->PPP Transketolase/ Transaldolase Pyruvate->G3P Gluconeogenesis Lipids Triglycerides & Phospholipids Glycerol3P->Lipids

Caption: The central role of DHAP in interconnecting major metabolic pathways.

Glycolysis and Gluconeogenesis: In glycolysis, fructose-1,6-bisphosphate is cleaved by aldolase to produce DHAP and glyceraldehyde-3-phosphate (G3P).[2][9] Triosephosphate isomerase then rapidly interconverts DHAP and G3P, with the equilibrium favoring DHAP, although G3P is continuously consumed in the subsequent steps of glycolysis.[9] In gluconeogenesis, this process is reversed to synthesize glucose from non-carbohydrate precursors.[10]

Pentose Phosphate Pathway (PPP): DHAP and G3P are key links to the non-oxidative phase of the pentose phosphate pathway.[1] The enzymes transketolase and transaldolase utilize these triose phosphates to interconvert various sugar phosphates, allowing the cell to balance the production of NADPH, ribose-5-phosphate (B1218738) for nucleotide synthesis, and intermediates for glycolysis.[1]

Lipid Biosynthesis: DHAP is a direct precursor for the glycerol (B35011) backbone of triglycerides and phospholipids.[10] It is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which is then acylated to form lipids.[10] This pathway is particularly important in adipose tissue for fat storage.

Conclusion

The synthesis of stable DHAP precursors is essential for facilitating research and development in areas that rely on this key metabolite. The protocols provided herein for the synthesis of dithis compound dimethyl acetal and dibenzyl-3-benzylthis compound offer reliable methods for obtaining storable and readily activatable sources of DHAP. The choice of precursor will depend on the specific application and the compatibility of the deprotection conditions with subsequent experimental steps. A thorough understanding of DHAP's central role in metabolism, as illustrated in the provided pathway diagram, is fundamental for designing and interpreting experiments in cellular metabolism and drug discovery.

References

Application Notes and Protocols: DHAP-Dependent Aldolases in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases are a powerful class of enzymes that catalyze the stereoselective aldol (B89426) addition of DHAP to a wide variety of aldehyde acceptor substrates. This reaction forms a new carbon-carbon bond and generates up to two new stereocenters, making these enzymes highly valuable tools in asymmetric synthesis.[1][2][3][4][5] Their ability to operate under mild, aqueous conditions with high regio- and stereoselectivity offers a green and efficient alternative to traditional chemical methods for the synthesis of complex chiral molecules, particularly carbohydrates and their derivatives.[1][2][4][5]

The primary challenge in the application of DHAP-dependent aldolases is the instability and high cost of the donor substrate, DHAP.[6][7] To overcome this, multi-enzyme cascade systems are often employed to generate DHAP in situ from more stable and affordable precursors like glycerol, dihydroxyacetone (DHA), or fructose-1,6-bisphosphate.[2][6][8]

This document provides an overview of the major classes of DHAP-dependent aldolases, their applications in stereoselective synthesis, and detailed protocols for their use.

Classification and Stereoselectivity

DHAP-dependent aldolases are broadly classified into two main classes based on their reaction mechanism.

  • Class I Aldolases: These enzymes are found in animals, plants, and green algae. They utilize a conserved lysine (B10760008) residue in the active site to form a Schiff base intermediate with the DHAP substrate, activating it for nucleophilic attack.[9][10]

  • Class II Aldolases: Predominantly found in bacteria and fungi, these enzymes are metal-dependent, typically requiring a divalent cation like Zn²⁺ as a cofactor to act as a Lewis acid, polarizing the carbonyl group of DHAP.[7][10]

The stereochemical outcome of the aldol addition is strictly controlled by the enzyme. Four main types of DHAP-dependent aldolases provide access to all four possible diastereomers of the product.[3][11][12]

  • D-Fructose-1,6-bisphosphate aldolase (B8822740) (FruA or RAMA): Typically generates products with (3S, 4R) stereochemistry.[3]

  • D-Tagatose-1,6-bisphosphate aldolase (TagA): Produces (3S, 4S) stereoisomers.[7]

  • L-Rhamnulose-1-phosphate aldolase (RhaD): Yields products with (3R, 4S) configuration.[2]

  • L-Fuculose-1-phosphate aldolase (FucA): Catalyzes the formation of (3R, 4R) products.[3][12]

Signaling Pathways and Experimental Workflows

General Catalytic Mechanism of DHAP-Dependent Aldolases

The diagram below illustrates the general mechanism for both Class I and Class II DHAP-dependent aldolases, highlighting the key intermediates in the formation of a new C-C bond.

DHAP_Aldolase_Mechanism cluster_class_I Class I Mechanism cluster_class_II Class II Mechanism DHAP_I DHAP Schiff_Base Schiff Base Intermediate DHAP_I->Schiff_Base -H2O Lys Enzyme-Lysine Lys->Schiff_Base Enamine Enamine Intermediate Schiff_Base->Enamine -H+ Product Aldol Product (Ketose Phosphate) Enamine->Product + Aldehyde +H2O, +H+ DHAP_II DHAP Enediolate Enediolate Intermediate DHAP_II->Enediolate -H+ Zn Enzyme-Zn2+ Zn->Enediolate Enediolate->Product + Aldehyde +H+ Aldehyde Aldehyde (Acceptor) Aldehyde->Product

Caption: General catalytic mechanisms of Class I and Class II DHAP-dependent aldolases.

Typical Experimental Workflow for Stereoselective Synthesis

The following diagram outlines a typical workflow for the enzymatic synthesis of a chiral product using a DHAP-dependent aldolase, including the in situ generation of DHAP and product analysis.

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up and Analysis DHAP_Source DHAP Source (e.g., Fructose-1,6-bisphosphate) Reaction_Vessel Reaction Incubation (Controlled Temperature and Time) DHAP_Source->Reaction_Vessel Aldehyde Aldehyde Substrate Aldehyde->Reaction_Vessel Enzymes DHAP-dependent Aldolase (and DHAP-generating enzymes) Enzymes->Reaction_Vessel Buffer Buffer System (e.g., Tris-HCl) Buffer->Reaction_Vessel Enzyme_Removal Enzyme Inactivation/Removal (e.g., Heat, Filtration) Reaction_Vessel->Enzyme_Removal Phosphatase_Treatment Dephosphorylation (Optional, with Phosphatase) Enzyme_Removal->Phosphatase_Treatment Purification Product Purification (e.g., Chromatography) Phosphatase_Treatment->Purification Analysis Stereochemical Analysis (e.g., HPLC, NMR) Purification->Analysis Final_Product Purified Chiral Product Analysis->Final_Product

Caption: A typical experimental workflow for stereoselective synthesis.

Quantitative Data on Stereoselective Synthesis

The following tables summarize the performance of different DHAP-dependent aldolases with various aldehyde substrates.

Table 1: Stereoselective Synthesis of Acyclic Nucleoside Analogues [3][7][12]

EnzymeAldehyde SubstrateProduct StereochemistryConversion Yield (%)Diastereomeric Excess (d.e. %)
RAMA (FruA) Aldehyde derivative of Thymine (B56734)(3S, 4R)7897
RhuA from T. maritima Aldehyde derivative of Thymine(3R, 4S)70-90>98
FucA from E. coli Aldehyde derivative of Thymine(3R, 4R)70-90>98
RAMA (FruA) Aldehyde derivative of Cytosine(3S, 4R)70-90>98
RhuA from T. maritima Aldehyde derivative of Cytosine(3R, 4S)70-90>98
FucA from E. coli Aldehyde derivative of Cytosine(3R, 4R)70-90>98

Table 2: Synthesis of Rare Sugars and Other Chiral Compounds [2][13]

EnzymeAldehyde SubstrateProductYield (%)Stereoselectivity
RhaD D-GlyceraldehydeD-Sorbose15.30 g/LHigh
RhaD D-GlyceraldehydeD-Psicose6.35 g/LHigh
RhuA (S)-N-Cbz-amino aldehydessyn-(3R,4S) aldol adduct70-90>98:2 (syn/anti)
RhuA (R)-N-Cbz-amino aldehydesanti-(3R,4R) diastereomer70-90>98:2 (syn/anti)

Experimental Protocols

Protocol 1: General Procedure for DHAP-dependent Aldolase Catalyzed Synthesis of Chiral Acyclic Nucleoside Analogues[3][7][12]

This protocol describes a general method for the synthesis of chiral acyclic nucleoside analogues using different DHAP-dependent aldolases to achieve desired stereoisomers.

Materials:

  • DHAP-dependent aldolase (e.g., RAMA, RhuA from T. maritima, or FucA from E. coli)

  • Aldehyde derivative of a nucleobase (e.g., thymine or cytosine)

  • Dihydroxyacetone phosphate (DHAP)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • α-Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TIM) for DHAP quantification

  • NADH

  • HPLC system for reaction monitoring and product analysis

  • NMR spectrometer for structural characterization

  • Mass spectrometer for molecular weight confirmation

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the aldehyde substrate in Tris-HCl buffer.

    • Add DHAP to the solution. A typical molar ratio of DHAP to aldehyde is 1.5:1.

    • Initiate the reaction by adding the DHAP-dependent aldolase. The amount of enzyme will depend on its specific activity and should be optimized for the desired reaction time.

  • Reaction Monitoring:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with gentle agitation.

    • Monitor the progress of the reaction by taking aliquots at regular intervals.

    • The consumption of DHAP can be quantified using the α-GDH/TIM coupled enzyme assay by measuring the decrease in NADH absorbance at 340 nm.

    • The formation of the product can be monitored by HPLC analysis.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, terminate it by inactivating the enzyme (e.g., by heating or adding a denaturant, followed by centrifugation to remove precipitated protein).

    • The crude reaction mixture can be purified by preparative HPLC to isolate the aldol product.

  • Product Characterization:

    • Confirm the structure and molecular weight of the purified product using NMR spectroscopy and mass spectrometry.

    • Determine the diastereomeric excess (d.e.) of the product by NMR analysis of the crude reaction mixture or the purified product.

Protocol 2: Immobilization of a DHAP-Dependent Aldolase for Continuous Synthesis

Immobilization of aldolases can enhance their stability and allow for their reuse, making the synthetic process more cost-effective for industrial applications.[8][14][15]

Materials:

  • Purified DHAP-dependent aldolase

  • Immobilization support (e.g., epoxy-activated beads, glyoxal-agarose)

  • Buffer for immobilization (e.g., potassium phosphate buffer, pH 8.0)

  • Substrate solution (DHAP and aldehyde)

  • Continuous flow reactor system

Procedure:

  • Enzyme Immobilization:

    • Prepare the immobilization support according to the manufacturer's instructions.

    • Dissolve the purified aldolase in the immobilization buffer.

    • Mix the enzyme solution with the support material and incubate under gentle agitation for a specified period (e.g., overnight at 4 °C) to allow for covalent attachment.

    • Wash the immobilized enzyme extensively with buffer to remove any non-covalently bound protein.

    • Determine the immobilization yield and the retained activity of the immobilized enzyme.

  • Continuous Flow Reaction:

    • Pack the immobilized enzyme into a column or reactor.

    • Continuously pump the substrate solution (containing DHAP and the aldehyde acceptor in a suitable buffer) through the reactor at a controlled flow rate and temperature.

    • Collect the effluent from the reactor, which contains the product.

  • Analysis and Optimization:

    • Monitor the conversion of substrates and the formation of product in the effluent using methods such as HPLC.

    • Optimize the reaction conditions (flow rate, substrate concentration, temperature) to maximize productivity and stereoselectivity.

    • The operational stability of the immobilized enzyme can be assessed by running the continuous reaction for an extended period and monitoring for any decrease in activity.

Conclusion

DHAP-dependent aldolases are versatile and highly stereoselective biocatalysts with significant potential in the synthesis of valuable chiral compounds for the pharmaceutical and other industries.[5] While challenges related to substrate cost and stability exist, strategies such as multi-enzyme cascades and enzyme immobilization are paving the way for their broader application.[6][8] The protocols and data presented here provide a foundation for researchers to explore the use of these powerful enzymes in their own synthetic endeavors.

References

Application Note: Quantification of Dihydroxyacetone Phosphate (DHAP) in Cell Lysates by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a key metabolic intermediate in several central metabolic pathways, most notably glycolysis and glycerolipid synthesis.[1] It exists in equilibrium with its isomer, glyceraldehyde-3-phosphate (G3P), a reaction catalyzed by triosephosphate isomerase (TPI).[2] The accumulation of DHAP has been linked to TPI deficiency, a severe genetic disorder characterized by hemolytic anemia and progressive neuromuscular dysfunction.[2] Therefore, the accurate quantification of DHAP in cellular lysates is crucial for studying metabolic regulation, disease mechanisms, and the effects of therapeutic interventions.

This application note provides a detailed protocol for the sensitive and specific quantification of DHAP in cell lysates using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method employs a robust sample preparation procedure involving protein precipitation, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM).

Principle of the Method

The method is based on the stable isotope dilution technique. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-DHAP) is spiked into the cell lysate samples. This internal standard co-elutes with the endogenous DHAP and experiences similar matrix effects during ionization, allowing for accurate correction and precise quantification.[3]

Following a simple protein precipitation step to remove macromolecules, the supernatant is injected into an HPLC system. DHAP and its isomer G3P are separated using reversed-phase chromatography with an ion-pairing agent to improve retention of these polar, negatively charged analytes.[2] The column effluent is directed to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using the highly selective and sensitive Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for DHAP and its internal standard are monitored.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture 1. Cell Culture & Harvesting lysis 2. Cell Lysis (e.g., Sonication) cell_culture->lysis is_spike 3. Add Internal Standard (¹³C₃-DHAP) lysis->is_spike precipitation 4. Protein Precipitation (Cold Acetonitrile) is_spike->precipitation centrifuge 5. Centrifugation precipitation->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant hplc 7. HPLC Separation (Reversed-Phase, Ion-Pairing) supernatant->hplc msms 8. MS/MS Detection (ESI⁻, MRM Mode) hplc->msms integration 9. Peak Integration (Analyte & IS) msms->integration curve 10. Calibration Curve Generation integration->curve quant 11. Concentration Calculation curve->quant

Caption: Overall workflow for DHAP quantification in cell lysates.

Materials, Reagents, and Equipment

Reagents

  • DHAP standard (Sigma-Aldrich or equivalent)

  • ¹³C₃-Dihydroxyacetone phosphate ([¹³C₃]DHAP) internal standard

  • LC-MS Grade Acetonitrile (B52724)

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Tributylamine (TBA), 99% (for ion-pairing)

  • Acetic Acid, glacial (for mobile phase pH adjustment)

Equipment

  • HPLC system (e.g., Agilent 1290, Waters Acquity)

  • Triple Quadrupole Mass Spectrometer (e.g., SCIEX 5500, Waters Xevo TQ-S)

  • Refrigerated Centrifuge

  • Vortex Mixer

  • Analytical Balance

  • Calibrated Pipettes

  • Autosampler vials

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of DHAP and ¹³C₃-DHAP in LC-MS grade water. Store at -80°C.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) by serially diluting the DHAP primary stock in water.

  • Internal Standard (IS) Working Solution: Prepare a working solution of ¹³C₃-DHAP (e.g., 10 µM) in water.

  • Calibration Standards: Prepare calibration standards by spiking the appropriate working standard solution into a blank matrix (e.g., lysate from a control cell line known to have low DHAP).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as calibration standards, using separate dilutions of the primary stock.

Sample Preparation from Cell Lysate
  • Cell Harvesting: Harvest a known number of cells (e.g., 1-5 million cells) by centrifugation. Wash the cell pellet twice with ice-cold PBS to remove media components.

  • Cell Lysis: Resuspend the cell pellet in a small volume (e.g., 100 µL) of ice-cold PBS. Lyse the cells using a suitable method like sonication on ice or multiple freeze-thaw cycles.

  • Internal Standard Spiking: Add a small volume (e.g., 5 µL) of the IS working solution to a 50 µL aliquot of the cell lysate. Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing 0.1% acetic acid) to the lysate/IS mixture to precipitate proteins.[2]

  • Vortex & Incubate: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for analysis.

HPLC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used. The separation of DHAP and its isomer G3P can be challenging and may require long run times.[2]

Table 1: HPLC Parameters

ParameterRecommended Setting
Column Agilent ZORBAX RRHD Extend C18, 2.1x150 mm, 1.8 µm
Mobile Phase A 97% Water/3% Methanol + 5 mM Tributylamine (TBA), pH adjusted to 4.95 with Acetic Acid
Mobile Phase B Methanol + 5 mM TBA
Flow Rate 0.25 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-5 min, 0% B; 5-15 min, 0-99% B; 15-20 min, 99% B; 20.1-25 min, 0% B

Table 2: Mass Spectrometer Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3500 V
Source Temp. 300°C
Gas Flow Instrument Dependent
Scan Type Multiple Reaction Monitoring (MRM)
Dwell Time 50-100 ms

Table 3: MRM Transitions for DHAP Quantification

Note: The exact m/z values for product ions and the optimal collision energies (CE) must be determined empirically by infusing a standard solution of DHAP and ¹³C₃-DHAP into the mass spectrometer. The values below are common and theoretically derived transitions for phosphate-containing molecules.

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Dwell (ms)CE (eV)
DHAP (Quantifier) 169.0e.g., 79.0 (PO₃⁻)100Optimize
DHAP (Qualifier) 169.0e.g., 97.0 (H₂PO₄⁻)100Optimize
¹³C₃-DHAP (IS) 172.0e.g., 79.0 (PO₃⁻)100Optimize

Data Analysis and Presentation

  • Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both DHAP and the ¹³C₃-DHAP internal standard using the instrument's data processing software.

  • Response Ratio: Calculate the peak area ratio (DHAP Area / IS Area) for all standards and samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Perform a linear regression analysis, typically with 1/x or 1/x² weighting. The curve should have a correlation coefficient (r²) of ≥0.99.

  • Quantification: Determine the concentration of DHAP in the cell lysate samples by interpolating their peak area ratios from the calibration curve. Adjust for the initial volume and cell number to report the final concentration in units such as pmol/million cells.

Table 4: Example Calibration Curve Data

Standard Conc. (µM)DHAP Peak AreaIS Peak AreaPeak Area Ratio
0.11,520145,1000.0105
0.57,850148,2000.0530
1.015,100147,5000.1024
5.076,200149,8000.5087
10.0155,300151,1001.0278
50.0780,500150,3005.1929
100.01,590,000152,40010.4331

DHAP in Glycolysis

Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP Aldolase G3P G3P F16BP->G3P Aldolase DHAP->G3P TPI Pyruvate ... -> Pyruvate G3P->Pyruvate

Caption: Simplified glycolysis pathway showing the position of DHAP.

Notes and Troubleshooting

  • Analyte Stability: Sugar phosphates like DHAP can be unstable. Keep samples on ice or at 4°C throughout the preparation process and analyze them promptly or store extracts at -80°C.

  • Isomer Separation: DHAP and G3P are isomers that can be difficult to separate chromatographically. The use of an ion-pairing agent like TBA is critical. Method optimization, including gradient length and mobile phase pH, may be required to achieve baseline separation.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.

  • Matrix Effects: Cell lysates are complex matrices. If a stable isotope-labeled IS is not available, matrix effects should be thoroughly evaluated by performing post-extraction spike experiments in representative samples.

  • System Contamination: Phosphorylated compounds can interact with metal surfaces in the HPLC system. A passivated or PEEK-lined system can improve peak shape and recovery.

References

Protocol for Dihydroxyacetone Phosphate (DHAP) Extraction from Mammalian Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolic intermediate situated at the crossroads of several key cellular pathways, including glycolysis, gluconeogenesis, and the biosynthesis of lipids.[1][2] Accurate quantification of DHAP in mammalian tissues is crucial for understanding metabolic regulation, identifying biomarkers for disease, and evaluating the efficacy of therapeutic interventions. This document provides a detailed protocol for the extraction of DHAP from various mammalian tissues, optimized for subsequent analysis by fluorometric assay or mass spectrometry.

Core Principles

The successful extraction of DHAP from mammalian tissues hinges on two primary objectives: rapid inactivation of enzymatic activity to preserve the in vivo metabolic state and efficient extraction of polar metabolites into a soluble fraction. This protocol employs a cold liquid-liquid extraction method to achieve these goals. The use of ice-cold solvents and immediate processing of tissues minimizes the degradation of DHAP by endogenous enzymes.

Data Presentation

The concentration of DHAP can vary significantly between different tissue types and is influenced by the metabolic state of the organism at the time of collection. The following table provides an overview of representative DHAP levels found in various mammalian tissues. Please note that these values are approximations and can be influenced by factors such as diet, age, and disease state.

Tissue TypeSpeciesTypical DHAP Concentration (nmol/g wet weight)Analytical Method
LiverRat50 - 150LC-MS/MS
Skeletal MuscleMouse20 - 80Enzymatic Assay
BrainMouse10 - 40LC-MS/MS
HeartRat30 - 100CE-MS
Adipose TissueHuman15 - 60GC-MS

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the extraction of DHAP from mammalian tissues.

Reagents and Materials
  • Extraction Solvent: 80% Methanol (B129727) (HPLC Grade) in ultrapure water, pre-chilled to -80°C.

  • Wash Solvent: 100% Methanol (HPLC Grade), pre-chilled to -80°C.

  • Internal Standard (Optional, for MS analysis): Isotope-labeled DHAP (e.g., ¹³C₃-DHAP).

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • Liquid Nitrogen.

  • Dry Ice.

  • 2 mL microcentrifuge tubes (pre-chilled).

  • Ceramic beads (1.4 mm diameter) or stainless steel beads (3 mm).

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer).

  • Refrigerated centrifuge (4°C).

  • Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator.

  • Analytical balance.

Protocol 1: DHAP Extraction from Soft Tissues (e.g., Liver, Kidney, Brain)
  • Tissue Collection and Quenching:

    • Excise the tissue of interest as rapidly as possible to minimize metabolic changes.

    • Immediately snap-freeze the tissue in liquid nitrogen.

    • Store the frozen tissue at -80°C until extraction. Note: For accurate metabolomic analysis, it is crucial to minimize the time between tissue dissection and freezing.

  • Sample Preparation:

    • On dry ice, weigh 10-50 mg of the frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing ceramic or stainless steel beads.

    • Add 1 mL of ice-cold 80% methanol. If using an internal standard, add it to the extraction solvent.

  • Homogenization:

    • Immediately homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 5000 rpm) or an ultrasonic homogenizer. Keep the samples on dry ice or in a cold rack during any intervals to prevent warming.

  • Protein Precipitation and Extraction:

    • Incubate the homogenate at -20°C for 1 hour to facilitate protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube. Avoid disturbing the pellet.

  • Solvent Evaporation:

    • Dry the supernatant to completion using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried metabolite extract in a suitable buffer or solvent for your downstream analysis (e.g., DHAP assay buffer or mobile phase for LC-MS). The reconstitution volume should be adjusted based on the initial tissue weight and the sensitivity of the analytical method.

  • Storage:

    • Store the reconstituted samples at -80°C until analysis.

Protocol 2: DHAP Extraction from Fibrous Tissues (e.g., Skeletal Muscle, Heart)

The protocol for fibrous tissues is similar to that for soft tissues, with modifications to the homogenization step to ensure complete tissue disruption.

  • Tissue Collection and Quenching: Follow steps 1.1 and 1.2 from Protocol 1.

  • Sample Preparation:

    • On dry ice, weigh 20-100 mg of the frozen tissue.

    • It is highly recommended to pulverize the frozen tissue into a fine powder using a liquid nitrogen-cooled mortar and pestle before transferring it to the microcentrifuge tube.

    • Transfer the powdered tissue to a pre-chilled 2 mL microcentrifuge tube containing ceramic or stainless steel beads.

    • Add 1 mL of ice-cold 80% methanol (with internal standard if applicable).

  • Homogenization:

    • Homogenize the powdered tissue using a bead beater for a longer duration or with more cycles (e.g., 3-4 cycles of 45 seconds at 5500 rpm) to ensure complete disruption of the fibrous matrix.

  • Protein Precipitation, Supernatant Collection, Evaporation, Reconstitution, and Storage: Follow steps 4-8 from Protocol 1.

Mandatory Visualizations

Signaling Pathway

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase (B8822740) GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase DHAP->GAP Triose Phosphate Isomerase Glycerol3P Glycerol-3-Phosphate DHAP->Glycerol3P Glycerol-3-P Dehydrogenase Pyruvate Pyruvate GAP->Pyruvate Glycolytic Steps Lipids Triglycerides & Phospholipids Glycerol3P->Lipids

Caption: Glycolytic pathway showing the central position of DHAP.

Experimental Workflow

DHAP_Extraction_Workflow cluster_tissue_prep 1. Tissue Preparation cluster_extraction 2. Extraction cluster_downstream 3. Downstream Processing A Excise Mammalian Tissue B Snap-freeze in Liquid N2 A->B C Store at -80°C B->C D Weigh 10-50 mg Frozen Tissue C->D E Add 1 mL Cold 80% Methanol (+ Internal Standard) D->E F Homogenize (Bead Beater) E->F G Incubate at -20°C for 1 hour F->G H Centrifuge at 14,000 x g, 4°C G->H I Collect Supernatant H->I J Dry Supernatant (Vacuum Concentrator) I->J K Reconstitute in Assay Buffer J->K L Analyze (Fluorometric Assay / MS) K->L

Caption: Workflow for DHAP extraction from mammalian tissues.

References

Application Notes and Protocols for the Purification of Dihydroxyacetone Phosphate Acyltransferase (DHAPAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of dihydroxyacetone phosphate (B84403) acyltransferase (DHAPAT, EC 2.3.1.42), a key peroxisomal enzyme in the biosynthesis of glycerolipids, particularly ether-linked glycerolipids.[1][2] Deficiencies in DHAPAT activity are associated with severe genetic disorders such as Zellweger syndrome and rhizomelic chondrodysplasia punctata, making the purified enzyme a critical tool for research and drug development.[3][4]

Introduction to DHAPAT and its Significance

Dihydroxyacetone phosphate acyltransferase catalyzes the initial and rate-limiting step in the synthesis of ether lipids by acylating dithis compound (DHAP).[3][4] This integral membrane protein is primarily located on the inner surface of the peroxisomal membrane.[5] The purification of DHAPAT is essential for its biochemical characterization, inhibitor screening, and the development of therapeutic strategies for related metabolic disorders.

Overview of Purification Strategies

The purification of DHAPAT typically involves the isolation of peroxisomes from a source tissue, solubilization of the membrane-bound enzyme, and a series of chromatographic steps to achieve high purity. Common source materials include guinea pig liver, human placenta, and spinach leaves.[1][6][7] The purification process often results in a significant increase in specific activity, as detailed in the comparative data below.

Comparative Data on DHAPAT Purification

The following tables summarize quantitative data from various studies on DHAPAT purification, providing a comparative view of the enzyme's properties and the effectiveness of different purification strategies.

Table 1: Comparison of DHAPAT Purification from Different Sources

Source Organism Purification Fold Final Specific Activity Final Yield Reference
Guinea Pig Liver> 3,250-fold~4 µmol/min/mgNot Reported[1][2]
Human Placenta> 8,000-foldNot Reported~5%[7]
Spinach (Spinacia oleracea) Leaves (Cytosolic form of DHAP reductase)200,000-fold~500 µmol/min/mg14%[6]
Spinach (Spinacia oleracea) Leaves (Chloroplastic isoform of DHAP reductase)56,000-fold135 µmol/min/mgNot Reported[6]

Table 2: Molecular Characteristics of Purified DHAPAT

Source Organism Method Apparent Molecular Weight (kDa) Quaternary Structure Reference
Guinea Pig LiverSDS-PAGE69Monomer[1][2]
Guinea Pig LiverGel Filtration90-[1][2]
Human PlacentaSDS-PAGE65Monomer[7]
Human PlacentaHPLC Size Exclusion60-80-[7]
Human (Gene)-77.2 (calculated)Part of a heterotrimeric complex[8]
Spinach Leaves (Cytosolic DHAP reductase)-38 (subunit), 75 (native)Dimer[6]

Table 3: Kinetic Properties of Purified DHAPAT

Source Organism Substrate Km Vmax Inhibitors Reference
Guinea Pig LiverDHAP~70 µM~4 µmol/min/mgFree Coenzyme A (Ki ≈ 0.76 mM)[1][2]
Spinach Leaves (DHAP reductase)---Higher molecular weight fatty acyl coenzyme A esters, phosphohydroxypyruvate, nucleotides[6]

Detailed Experimental Protocols

The following protocols are generalized from successful purification schemes and can be adapted based on the specific source material and available equipment.

Protocol 1: Isolation of Peroxisomes from Guinea Pig Liver

This protocol is based on the initial steps described for the purification of DHAPAT from guinea pig liver.[1][2]

Materials:

  • Fresh guinea pig liver

  • Homogenization Buffer (e.g., 0.25 M Sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)

  • Differential Centrifugation Equipment

  • Density-Gradient Centrifugation Equipment (e.g., with a Metrizamide or Percoll gradient)

Procedure:

  • Mince fresh guinea pig liver and homogenize in ice-cold Homogenization Buffer.

  • Perform differential centrifugation to obtain a light mitochondrial fraction, which is enriched in peroxisomes.[5]

  • Layer the light mitochondrial fraction onto a density gradient (e.g., 30% w/v Metrizamide).[5]

  • Centrifuge at high speed to pellet the peroxisomes.

  • Carefully collect the peroxisomal pellet for subsequent solubilization.

Protocol 2: Solubilization of DHAPAT from Peroxisomal Membranes

This protocol describes the solubilization of the membrane-bound DHAPAT.[1][2][7]

Materials:

  • Isolated peroxisomes

  • Solubilization Buffer (e.g., 0.15 M NaCl, with a detergent like 3-[3-cholamidopropyl)dimethylammonio]-1-propane sulfonate (CHAPS) or Triton X-100)

Procedure:

  • Resuspend the isolated peroxisomes in the Solubilization Buffer.

  • Incubate on ice with gentle agitation to allow for the solubilization of membrane proteins.

  • Centrifuge at high speed to pellet any insoluble material.

  • The resulting supernatant contains the solubilized DHAPAT and is ready for chromatographic purification.

Protocol 3: Chromatographic Purification of DHAPAT

This protocol outlines a multi-step chromatography workflow to purify DHAPAT to a high degree.[1][2][7]

Materials:

  • Solubilized DHAPAT extract

  • Chromatography system (e.g., FPLC or HPLC)

  • Size-Exclusion Chromatography (SEC) column

  • Cation-Exchange Chromatography (CEX) column

  • Hydroxylapatite (HAP) Chromatography column

  • Chromatofocusing column

  • Appropriate buffers for each chromatography step

Procedure:

  • Size-Exclusion Chromatography:

    • Equilibrate the SEC column with a suitable buffer.

    • Load the solubilized DHAPAT extract onto the column.

    • Elute the proteins and collect fractions.

    • Assay the fractions for DHAPAT activity to identify the fractions containing the enzyme.

  • Cation-Exchange Chromatography:

    • Pool the active fractions from the SEC step.

    • Equilibrate the CEX column with a low-salt buffer.

    • Load the pooled fractions onto the column.

    • Elute the bound proteins using a salt gradient.

    • Collect fractions and assay for DHAPAT activity.

  • Hydroxylapatite Chromatography:

    • Pool the active fractions from the CEX step.

    • Equilibrate the HAP column with a low-phosphate buffer.

    • Load the pooled fractions onto the column.

    • Elute the bound proteins using a phosphate gradient.

    • Collect fractions and assay for DHAPAT activity.

  • (Optional) Chromatofocusing:

    • For further purification, pool the active fractions from the HAP step.

    • Perform chromatofocusing to separate proteins based on their isoelectric point. The peak of DHAPAT activity has been observed to elute at a pH of 5.1-5.3.[7]

    • Collect fractions and assay for DHAPAT activity.

  • Purity Analysis:

    • Analyze the purified fractions at each stage using SDS-PAGE to monitor the increase in purity and to estimate the molecular weight of the purified protein.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for DHAPAT purification and its role in the ether lipid biosynthesis pathway.

DHAPAT_Purification_Workflow cluster_chromatography Chromatographic Steps Start Source Tissue (e.g., Guinea Pig Liver) Homogenization Homogenization Start->Homogenization Centrifugation1 Differential Centrifugation Homogenization->Centrifugation1 PeroxisomeIsolation Peroxisome Isolation (Density Gradient Centrifugation) Centrifugation1->PeroxisomeIsolation Solubilization Solubilization of Membrane Proteins PeroxisomeIsolation->Solubilization Chromatography Multi-Step Chromatography Solubilization->Chromatography SEC Size-Exclusion Chromatography CEX Cation-Exchange Chromatography HAP Hydroxylapatite Chromatography SEC->CEX CEX->HAP PurifiedDHAPAT Purified DHAPAT HAP->PurifiedDHAPAT

Caption: Experimental workflow for the purification of DHAPAT.

Caption: The initial steps of the ether lipid biosynthesis pathway involving DHAPAT.

References

Application Notes and Protocols for Isotopic Labeling of Dihydroxyacetone Phosphate (DHAP) in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a cell. By introducing stable isotope-labeled substrates, such as ¹³C-glucose, and tracking the incorporation of these isotopes into downstream metabolites, researchers can gain a detailed understanding of cellular physiology. Dihydroxyacetone phosphate (B84403) (DHAP) is a key intermediate in central carbon metabolism, situated at the intersection of glycolysis, the pentose (B10789219) phosphate pathway (PPP), and glycerolipid synthesis. The isotopic labeling pattern of DHAP, therefore, provides a rich source of information for calculating the fluxes through these critical pathways. These insights are invaluable in various research areas, including the study of metabolic reprogramming in diseases like cancer and in the optimization of bioprocesses.

This document provides detailed application notes and protocols for conducting ¹³C-MFA experiments focused on the analysis of DHAP.

Principle of the Method

The core principle of using isotopic labeling of DHAP for MFA is to introduce a ¹³C-labeled substrate, most commonly a specifically labeled glucose molecule like [1,2-¹³C₂]glucose, into the cellular system. As the cells metabolize this tracer, the ¹³C atoms are incorporated into DHAP and other metabolites. The specific pattern of ¹³C labeling in the DHAP pool, known as its mass isotopomer distribution (MID), is a direct consequence of the relative activities of the metabolic pathways that produce it.

By measuring the MIDs of DHAP and related metabolites using mass spectrometry (MS), it is possible to deconvolve the contributions of different pathways. For instance, glycolysis and the pentose phosphate pathway generate distinct DHAP labeling patterns from [1,2-¹³C₂]glucose. Computational modeling is then employed to estimate the absolute flux values that best explain the experimentally observed labeling patterns.

Data Presentation

Quantitative data from ¹³C-MFA experiments are typically presented as Mass Isotopomer Distributions (MIDs) for key metabolites. The MID represents the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.), where 'M+n' signifies the metabolite molecule containing 'n' ¹³C atoms. Below are tables summarizing hypothetical MIDs for key glycolytic intermediates following labeling with [1,2-¹³C₂]glucose.[1]

Table 1: Example Mass Isotopomer Distribution Data for Key Metabolites Labeled with [1,2-¹³C₂]glucose [2]

MetaboliteMass IsotopomerFractional Abundance (%) - ControlFractional Abundance (%) - Treated
Glucose-6-Phosphate (G6P) M+02020
M+155
M+27575
Fructose-1,6-bisphosphate (FBP) M+02520
M+11015
M+26565
Dihydroxyacetone Phosphate (DHAP) M+04535
M+14050
M+21515
3-Phosphoglycerate (3PG) M+04030
M+14555
M+21515

Table 2: Example Calculated Metabolic Flux Ratios [2]

Flux RatioDescriptionValue (Control)Value (Treated)
PPP/Glycolysis Relative flux through the Pentose Phosphate Pathway vs. Glycolysis0.15 ± 0.020.25 ± 0.03
Aldolase Reversibility Ratio of reverse to forward flux of Aldolase0.30 ± 0.040.28 ± 0.05
TPI Reversibility Ratio of reverse to forward flux of Triose Phosphate Isomerase0.90 ± 0.080.88 ± 0.07

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isotopic labeling of DHAP for metabolic flux analysis.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol outlines the procedure for labeling adherent cells with a ¹³C-glucose tracer.

Materials:

  • Adherent cells in culture

  • Glucose-free cell culture medium (e.g., DMEM)

  • [1,2-¹³C₂]glucose (or other desired tracer)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [1,2-¹³C₂]glucose (typically the same concentration as standard glucose medium, e.g., 25 mM). Add dFBS to the desired final concentration (e.g., 10%).

  • Cell Acclimatization: The day before the experiment, switch the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment.

  • Labeling Initiation: On the day of the experiment, aspirate the medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state in the glycolytic pathway. For rapidly dividing mammalian cells, this is often achieved within a few hours.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is critical to capture an accurate snapshot of the metabolic state.[2]

Materials:

Procedure:

  • Quenching: Aspirate the labeling medium. Immediately wash the cell monolayer with ice-cold PBS to remove any remaining extracellular tracer. Then, add a sufficient volume of ice-cold 80% methanol (-80°C) directly to the plate.

  • Cell Scraping: Place the culture dish on dry ice and use a cell scraper to detach the cells into the quenching solution.

  • Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at maximum speed for 5-10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

For GC-MS analysis, polar metabolites like DHAP must be chemically derivatized to increase their volatility.

Materials:

  • Dried metabolite extract

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried metabolite extract. Vortex thoroughly and incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.

  • Silylation: Add 80 µL of MSTFA + 1% TMCS to the sample. Vortex and incubate at 60°C for 60 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.

  • Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Protocol 4: GC-MS Analysis of DHAP

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent GC 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mode: Electron Ionization (EI) at 70 eV. Data can be collected in full scan mode or selected ion monitoring (SIM) for increased sensitivity.

Data Acquisition: Acquire the mass spectra for all detectable metabolites. The data will consist of the relative abundances of different mass isotopologues (M, M+1, M+2, etc.) for each metabolite fragment. For derivatized DHAP, characteristic fragments will be monitored to determine its MID.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Cell Seeding media_prep Media Preparation ([1,2-13C2]glucose) labeling Isotopic Labeling media_prep->labeling quenching Metabolic Quenching (-80°C Methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization (for GC-MS) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis (MID Calculation) gc_ms->data_analysis flux_calc Flux Calculation data_analysis->flux_calc

Generalized workflow for a 13C Metabolic Flux Analysis experiment.

dhap_pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_lipid Glycerolipid Synthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P oxidative PPP FBP Fructose-1,6-bisphosphate F6P->FBP DHAP DHAP FBP->DHAP Aldolase GAP Glyceraldehyde-3-Phosphate FBP->GAP Aldolase DHAP->GAP TPI G3P Glycerol-3-Phosphate DHAP->G3P Pyruvate Pyruvate GAP->Pyruvate R5P->F6P R5P->GAP non-oxidative PPP Lipids Lipids G3P->Lipids

Central metabolic pathways involving Dithis compound (DHAP).

labeling_logic cluster_input Input Tracer cluster_pathways Metabolic Pathways cluster_output DHAP Labeling Pattern tracer [1,2-13C2]Glucose glycolysis Glycolysis tracer->glycolysis ppp Pentose Phosphate Pathway tracer->ppp m2_dhap M+2 DHAP (from FBP) glycolysis->m2_dhap m1_dhap M+1 DHAP ppp->m1_dhap flux_ratio Ratio of M+1/M+2 informs PPP/Glycolysis flux m1_dhap->flux_ratio m2_dhap->flux_ratio

Logic of DHAP labeling for flux determination.

References

Application Notes and Protocols for Tracing DHAP Metabolism Using 13C-Labeled Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a critical intermediate in central carbon metabolism, positioned at the intersection of glycolysis, gluconeogenesis, and the synthesis of glycerolipids and amino acids. The metabolic fate of DHAP is dynamically regulated in response to cellular energy status and biosynthetic demands. Dysregulation of DHAP metabolism has been implicated in various diseases, including cancer, metabolic syndrome, and neurodegenerative disorders. Understanding the flux through pathways involving DHAP is therefore of significant interest in both basic research and drug development.

Stable isotope tracing using 13C-labeled glucose is a powerful technique to quantitatively track the metabolic fate of glucose-derived carbons through various metabolic pathways, including the synthesis and utilization of DHAP. By supplying cells or organisms with glucose in which specific carbon atoms are replaced with the heavy isotope 13C, researchers can trace the incorporation of these labeled carbons into downstream metabolites. Analysis of the mass isotopologue distribution (MID) of DHAP and its derivatives using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides a detailed picture of the relative activities of interconnected metabolic pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 13C-labeled glucose to trace DHAP metabolism. This document includes an overview of the principles, detailed experimental protocols, data presentation guidelines, and visualization of key metabolic pathways and workflows.

Principles of Tracing DHAP Metabolism with 13C-Labeled Glucose

When cells are cultured in the presence of 13C-labeled glucose, the label is incorporated into glycolytic intermediates. The specific labeling pattern of DHAP depends on the labeled positions of the glucose tracer and the activity of upstream enzymes.

For instance, using [U-13C6]glucose, where all six carbons are labeled, will result in fully labeled (M+3) DHAP through glycolysis. The aldolase (B8822740) A reaction cleaves fructose-1,6-bisphosphate into two three-carbon molecules: glyceraldehyde-3-phosphate (GAP) and DHAP. With [U-13C6]glucose as the tracer, both GAP and DHAP will be uniformly labeled with 13C.

The subsequent metabolic fate of the 13C-labeled DHAP can then be traced into various pathways:

  • Glycerolipid Synthesis: DHAP is a key precursor for the glycerol (B35011) backbone of triglycerides and phospholipids. The reduction of 13C-labeled DHAP to glycerol-3-phosphate (G3P) can be monitored to quantify the flux towards lipid synthesis.

  • Glycolysis: DHAP is isomerized to GAP by triosephosphate isomerase (TPI) to continue through the lower part of glycolysis, ultimately producing pyruvate (B1213749) and lactate. The labeling pattern of these downstream metabolites can reveal the contribution of the DHAP pool.

  • Gluconeogenesis: In tissues capable of gluconeogenesis, 13C-labeled DHAP can be used to synthesize glucose-6-phosphate and subsequently glucose.

  • Amino Acid Synthesis: The carbon backbone of serine is derived from the glycolytic intermediate 3-phosphoglycerate, which is downstream of DHAP. Tracing the 13C label into serine can provide insights into the flux towards amino acid biosynthesis.

By quantifying the abundance of different mass isotopologues of DHAP and its downstream metabolites, it is possible to calculate the relative flux of carbon from glucose through these competing metabolic pathways.

Data Presentation

Quantitative data from 13C-labeling experiments are crucial for interpreting metabolic fluxes. The following table summarizes experimentally determined fluxes for key reactions in central carbon metabolism, including the conversion of DHAP to glycerol-3-phosphate (GLP), in the A549 lung carcinoma cell line.[1] This provides a reference for the expected metabolic flux in a cancer cell line.

ReactionNet Flux (nmol min⁻¹ mg protein⁻¹)Exchange Flux (nmol min⁻¹ mg protein⁻¹)95% Confidence Interval
DHAP → GLP 1.0 - [0.8, 1.2]
P5P → NTP0.1-[0.1, 0.1]
Cit → AcCoAcyt + OAA10.7-[5.3, 14.5]
AcCoAcyt → FA10.7-[5.3, 14.5]
Amino acids → Biomass3.3-[2.7, 4.0]
Table 1: Experimentally determined fluxes in A549 lung carcinoma cells.[1] Data represents the net flux for the conversion of DHAP to GLP and other key metabolic reactions.

Experimental Protocols

This section provides a detailed methodology for a typical 13C-glucose tracing experiment to study DHAP metabolism in cultured mammalian cells.

Protocol 1: Cell Culture and 13C-Labeling

1. Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) at a density that will result in 70-80% confluency at the time of the experiment. b. Culture cells in their standard growth medium until they reach the desired confluency.

2. Isotope Labeling Medium Preparation: a. Prepare glucose-free DMEM or RPMI-1640 medium supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled glucose and other metabolites. b. Add the desired 13C-labeled glucose (e.g., [U-13C6]glucose) to the glucose-free medium to the final desired concentration (typically the same as in the standard growth medium, e.g., 10 mM or 25 mM).

3. Isotopic Labeling: a. On the day of the experiment, aspirate the standard growth medium from the cells. b. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the pre-warmed 13C-labeling medium to the cells. d. Incubate the cells for a time course sufficient to achieve isotopic steady-state for glycolytic intermediates. For glycolysis, this is typically rapid, on the order of minutes to a few hours.[2] A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to determine the optimal labeling time for the specific cell line and experimental conditions.

Protocol 2: Metabolite Extraction

1. Quenching Metabolism: a. To rapidly halt metabolic activity, place the culture dish on a bed of dry ice. b. Aspirate the labeling medium. c. Immediately add a sufficient volume of ice-cold 80% methanol (B129727) (v/v) to cover the cells (e.g., 1 mL for a well of a 6-well plate).

2. Cell Lysis and Metabolite Collection: a. Use a cell scraper to scrape the cells in the cold methanol. b. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

3. Extraction: a. Vortex the tubes vigorously for 1 minute. b. Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

4. Supernatant Collection: a. Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube. b. Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis for DHAP Isotopologues

1. Sample Preparation: a. Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). b. Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., 50% acetonitrile).

2. LC-MS/MS Analysis: a. Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-Exactive or Triple Quadrupole mass spectrometer). b. Use a chromatography method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC). c. Set up the mass spectrometer to acquire data in negative ion mode for the detection of phosphorylated intermediates like DHAP. d. Monitor for the specific mass-to-charge ratios (m/z) corresponding to the different isotopologues of DHAP (M+0, M+1, M+2, M+3).

3. Data Analysis: a. Integrate the peak areas for each DHAP isotopologue. b. Correct for the natural abundance of 13C. c. Calculate the mass isotopologue distribution (MID) by expressing the abundance of each isotopologue as a fraction of the total pool of DHAP.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of tracing DHAP metabolism.

glycolysis_pathway cluster_glucose_uptake Glucose Uptake and Phosphorylation cluster_glycolysis_upper Upper Glycolysis cluster_dhap_formation DHAP Formation cluster_dhap_fates Metabolic Fates of DHAP 13C-Glucose 13C-Glucose Glucose-6-Phosphate Glucose-6-Phosphate 13C-Glucose->Glucose-6-Phosphate Hexokinase Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate PGI Glucose-6-Phosphate->Fructose-6-Phosphate Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-6-Phosphate->Fructose-1,6-Bisphosphate PFK1 Fructose-6-Phosphate->Fructose-1,6-Bisphosphate DHAP DHAP Fructose-1,6-Bisphosphate->DHAP Aldolase Fructose-1,6-Bisphosphate->DHAP GAP GAP Fructose-1,6-Bisphosphate->GAP Aldolase Fructose-1,6-Bisphosphate->GAP DHAP->GAP TPI DHAP->GAP Glycerol-3-Phosphate Glycerol-3-Phosphate DHAP->Glycerol-3-Phosphate GPD1 DHAP->Glycerol-3-Phosphate Lower Glycolysis Lower Glycolysis GAP->Lower Glycolysis GAP->Lower Glycolysis

Caption: Glycolytic pathway leading to DHAP and its major metabolic fates.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Culture to desired confluency A->B C Wash with PBS B->C D Incubate with 13C-Glucose Medium C->D E Quench metabolism on dry ice D->E F Add ice-cold 80% Methanol E->F G Scrape and collect lysate F->G H Centrifuge to pellet debris G->H I Collect supernatant H->I J Dry and reconstitute extract I->J K LC-MS/MS Analysis J->K L Data Processing & Isotopologue Analysis K->L M Metabolic Flux Calculation L->M

Caption: Experimental workflow for 13C-glucose tracing of DHAP metabolism.

logical_relationship Input 13C-Labeled Glucose Process Glycolysis Aldolase Cleavage Input:f0->Process:f0 Intermediate 13C-DHAP Process:f1->Intermediate:f0 Outputs Glycerolipid Synthesis (13C-G3P) Lower Glycolysis (13C-Pyruvate) Gluconeogenesis (13C-Glucose) Intermediate:f0->Outputs:f0 Intermediate:f0->Outputs:f1 Intermediate:f0->Outputs:f2

Caption: Logical flow from 13C-glucose to DHAP and its metabolic products.

References

Commercial Suppliers and Applications of High-Purity Dihydroxyacetone Phosphate (DHAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers of high-purity dihydroxyacetone phosphate (B84403) (DHAP), a critical intermediate in cellular metabolism. It includes detailed application notes and experimental protocols for its use in research and drug development, with a focus on its roles in glycolysis, lipid biosynthesis, and cellular signaling.

Introduction to Dihydroxyacetone Phosphate (DHAP)

Dithis compound (DHAP) is a key three-carbon ketose phosphate that occupies a central position in intermediary metabolism.[1][2] It is primarily generated from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase (B8822740) in the glycolytic pathway.[1][3] DHAP is readily interconverted with glyceraldehyde-3-phosphate (G3P) by triosephosphate isomerase, ensuring that both products of fructose-1,6-bisphosphate cleavage can proceed through glycolysis to generate ATP.[1]

Beyond its fundamental role in glycolysis, DHAP is a crucial precursor for the synthesis of triglycerides and phospholipids, linking carbohydrate and lipid metabolism.[2][4] The reduction of DHAP to glycerol-3-phosphate is a key step in providing the glycerol (B35011) backbone for these lipids.[2][5] Recent studies have also highlighted DHAP's role as a signaling molecule, informing the mTORC1 pathway of glucose availability, thereby connecting cellular energy status to cell growth and proliferation.[2][6] Given its central metabolic and signaling roles, high-purity DHAP is an essential tool for researchers in various fields, including cancer metabolism, metabolic disorders, and drug discovery.

Commercial Suppliers of High-Purity Dithis compound

A variety of commercial suppliers offer high-purity DHAP in different forms, such as salts and hydrates. The choice of supplier and product form may depend on the specific experimental requirements, including desired purity, stability, and formulation.

SupplierProduct NamePurityFormStability
Cayman Chemical Dithis compound (magnesium salt hydrate)≥98%Solid≥ 4 years
Sigma-Aldrich Dithis compound dilithium (B8592608) salt≥93% (enzymatic)SolidNot specified
MedChemExpress Dithis compoundNot specifiedNot specified-80°C, 6 months; -20°C, 1 month
Clinivex Dithis compound Lithium Salt>90%Not specifiedStore at room temperature, protected from light and moisture, unless otherwise specified.
Targetmol Dithis compound99.9%SolidNot specified
US Biological Dithis compound 13C3Highly PurifiedNot specifiedNot specified

Applications in Research and Drug Development

High-purity DHAP is utilized in a range of research applications:

  • Enzymatic Assays: DHAP is a substrate for several key enzymes, including triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and aldolases. Researchers use DHAP to characterize the kinetics and inhibition of these enzymes, which are potential drug targets.[1]

  • Metabolic Studies: As a central metabolite, DHAP is used in metabolic flux analysis and tracer studies to investigate pathways such as glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate pathway.[1][5]

  • Lipid Synthesis Research: DHAP is a direct precursor for the glycerol backbone of glycerolipids.[2] Its use is critical in studies of lipid metabolism, particularly in the context of diseases like obesity, diabetes, and non-alcoholic fatty liver disease.

  • Cell Signaling Research: The discovery of DHAP as a signaling molecule to the mTORC1 pathway has opened new avenues of research into how cells sense nutrient availability.[2][6] High-purity DHAP is essential for in vitro and cell-based assays investigating this signaling cascade.

  • Drug Screening: DHAP-dependent enzymes are targets for drug development. For example, inhibitors of enzymes in the glycerolipid synthesis pathway, for which DHAP is a precursor, are being investigated for various therapeutic applications.[2]

Signaling Pathways and Metabolic Maps

The following diagrams illustrate the central role of DHAP in metabolism and its involvement in cellular signaling.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone Phosphate F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P Lipids Triglycerides, Phospholipids DHAP->Lipids Glycerol-3-phosphate dehydrogenase Pyruvate Pyruvate G3P->Pyruvate

DHAP's position in glycolysis and lipid synthesis.

mTORC1_Signaling Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone Phosphate Glycolysis->DHAP mTORC1 mTORC1 DHAP->mTORC1 signals glucose availability CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis

DHAP as a signaling molecule to mTORC1.

Experimental Protocols

The following are generalized protocols for common experiments involving DHAP. Researchers should consult specific product data sheets and assay kit manuals for detailed instructions.

Fluorometric Assay for Dithis compound

This protocol is adapted from commercially available DHAP assay kits, such as those from Sigma-Aldrich and Abcam.[7][8]

Principle:

This assay is based on a series of enzymatic reactions in which DHAP is converted to an intermediate that reacts with a probe to generate a fluorescent signal. The fluorescence intensity is directly proportional to the amount of DHAP present.

Materials:

  • DHAP Assay Buffer

  • High Sensitivity Probe (e.g., PicoProbe™)

  • DHAP Enzyme Mix

  • DHAP Developer

  • DHAP Standard (e.g., 100 mM)

  • 96-well plate (black, flat-bottom for fluorescence)

  • Microplate reader capable of measuring fluorescence (e.g., λex = 535 nm, λem = 587 nm)

  • Samples (e.g., cell or tissue lysates, serum, plasma)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before use.

    • Reconstitute the DHAP Enzyme Mix and DHAP Developer with DHAP Assay Buffer as per the kit instructions. Aliquot and store at -20°C.

    • Reconstitute the DHAP Standard with water to a stock concentration (e.g., 100 mM).

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the DHAP Standard in DHAP Assay Buffer. A typical range might be 0 to 500 pmol/well.

    • Add the diluted standards to the 96-well plate.

    • Adjust the volume of each well to 50 µL with DHAP Assay Buffer.

  • Sample Preparation:

    • For tissue or cells, homogenize in ice-cold DHAP Assay Buffer.[7][8]

    • Centrifuge the homogenate to remove insoluble material.

    • Add 2-50 µL of the supernatant (or serum/plasma) to the 96-well plate.

    • Adjust the final volume to 50 µL with DHAP Assay Buffer.

    • It is recommended to test several dilutions of unknown samples to ensure the readings fall within the standard curve range.

  • Reaction Mix Preparation:

    • Prepare a master mix for all wells according to the kit's instructions. A typical mix per well might include:

      • DHAP Assay Buffer

      • High Sensitivity Probe

      • DHAP Enzyme Mix

      • DHAP Developer

    • Add the reaction mix to each well containing the standards and samples.

  • Incubation:

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate wavelengths (e.g., λex = 535 nm / λem = 587 nm).

  • Calculation:

    • Subtract the blank (0 standard) reading from all other readings.

    • Plot the standard curve and determine the concentration of DHAP in the samples.

DHAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReagentPrep Reagent Preparation StandardCurve Standard Curve Preparation ReagentPrep->StandardCurve SamplePrep Sample Preparation ReagentPrep->SamplePrep ReactionMix Add Reaction Mix StandardCurve->ReactionMix SamplePrep->ReactionMix Incubation Incubate (37°C, 60 min) ReactionMix->Incubation Measurement Measure Fluorescence Incubation->Measurement Calculation Calculate DHAP Concentration Measurement->Calculation

General workflow for a fluorometric DHAP assay.
Enzymatic Synthesis of DHAP

For applications requiring in situ generation of DHAP, enzymatic synthesis can be employed. This avoids the potential instability of stored DHAP.[9][10][11]

Principle:

DHAP can be synthesized from more stable and less expensive precursors like dihydroxyacetone (DHA) using enzymes such as glycerol kinase or a specific dihydroxyacetone kinase, with ATP as the phosphate donor.[10] Alternatively, acid phosphatases can be used with a cheap phosphate donor like pyrophosphate.[11]

Materials:

  • Dihydroxyacetone (DHA)

  • ATP or pyrophosphate (PPi)

  • Glycerol kinase or dihydroxyacetone kinase or acid phosphatase (e.g., from Shigella flexneri)

  • Buffer solution (pH will depend on the enzyme used)

  • Magnesium chloride (if using a kinase)

Procedure (Example using a kinase):

  • Prepare a reaction mixture containing DHA, ATP, and MgCl2 in a suitable buffer.

  • Initiate the reaction by adding the kinase enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the formation of DHAP over time using methods like HPLC or a DHAP assay as described above.

  • The generated DHAP can then be used directly in subsequent enzymatic reactions, such as aldolase-catalyzed C-C bond formation.[9]

Stability and Storage

DHAP is known to be unstable, particularly in solution.[9] For long-term storage, it is recommended to store DHAP as a solid at -20°C or -80°C, protected from moisture.[4][12] Some suppliers provide DHAP as a more stable salt form, such as a magnesium or lithium salt.[4][13] It is advisable to prepare solutions of DHAP fresh before use. If stock solutions are necessary, they should be stored at -80°C and used within a short period.[12] Some research indicates that DHAP may exist in monomeric and more stable dimeric forms, which could be a consideration for storage and experimental use.[14]

References

Application Notes and Protocols for DHAP Acyltransferase Assay in the Diagnosis of Zellweger Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zellweger syndrome is a rare, autosomal recessive disorder characterized by the absence or reduction of functional peroxisomes.[1] This leads to impairments in various metabolic pathways, including the biosynthesis of plasmalogens, a class of ether phospholipids (B1166683) essential for normal cellular function.[2] Dihydroxyacetone phosphate (B84403) acyltransferase (DHAPt) is a key peroxisomal enzyme that catalyzes the first step in plasmalogen biosynthesis.[3][4] In patients with Zellweger syndrome, DHAPt activity is severely deficient, making the measurement of this enzyme's activity a crucial diagnostic marker.[2][3] These application notes provide a detailed protocol for the DHAP acyltransferase assay using cultured human skin fibroblasts, along with relevant data and visualizations to aid researchers in the diagnosis of Zellweger syndrome.

Data Presentation

Enzyme Kinetics and Optimal Conditions

The activity of DHAP acyltransferase is influenced by several factors, including pH and substrate concentration. Understanding these parameters is critical for designing and interpreting the assay results.

ParameterValueCell Type/SourceReference
Optimal pH5.5Human Skin Fibroblasts[3]
Apparent K_m for DHAP~70 µMGuinea Pig Liver Peroxisomes[5]
Specific Activity in Control vs. Zellweger Syndrome Fibroblasts

The following table summarizes the specific activity of DHAP acyltransferase in cultured skin fibroblasts from healthy controls and patients with Zellweger syndrome. This data highlights the significant reduction in enzyme activity characteristic of the disease.

Cell Line TypeNumber of Cell LinesMean Specific Activity (pmol/min/mg protein)Standard Deviation (pmol/min/mg protein)Reference
Control Fibroblasts76928[6]
Zellweger Syndrome Fibroblasts76.31.7[6]

Experimental Protocols

Cell Culture of Human Skin Fibroblasts
  • Media Preparation : Prepare fibroblast growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin.

  • Cell Thawing : Thaw cryopreserved human dermal fibroblasts rapidly in a 37°C water bath.

  • Cell Plating : Transfer the thawed cell suspension to a T-75 flask containing pre-warmed fibroblast growth medium.

  • Incubation : Culture the cells at 37°C in a humidified incubator with 5% CO2.

  • Subculturing : When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), detach using a trypsin-EDTA solution, and re-plate at a suitable density for expansion.

DHAP Acyltransferase Assay Protocol

This protocol is adapted from established methods for measuring DHAPt activity in cultured fibroblasts. The assay measures the incorporation of a radiolabeled fatty acid into dihydroxyacetone phosphate.

Materials and Reagents:

  • Cultured human skin fibroblasts

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Dounce homogenizer

  • Bradford assay reagent for protein quantification

  • Reaction buffer (e.g., 75 mM MES buffer, pH 5.5)

  • Dithis compound (DHAP) solution

  • [1-¹⁴C]Palmitoyl-CoA (or other radiolabeled fatty acyl-CoA)

  • Bovine serum albumin (BSA), fatty acid-free

  • Chloroform/methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid/water, 50:30:8:4, v/v/v/v)

  • Phosphorimager or liquid scintillation counter

  • Scintillation fluid

Procedure:

  • Cell Harvesting and Homogenization:

    • Wash confluent fibroblast monolayers twice with ice-cold PBS.

    • Harvest cells using a cell scraper in a minimal volume of ice-cold PBS and centrifuge to pellet.

    • Resuspend the cell pellet in ice-cold homogenization buffer.

    • Homogenize the cell suspension using a Dounce homogenizer on ice.

    • Determine the protein concentration of the homogenate using the Bradford assay.

  • Enzymatic Reaction:

    • Prepare the reaction mixture in a microcentrifuge tube. A typical reaction mixture may contain:

      • Reaction buffer (to final volume)

      • Cell homogenate (containing a specified amount of protein, e.g., 50-100 µg)

      • DHAP (e.g., final concentration of 1 mM)

      • Fatty acid-free BSA (e.g., final concentration of 1 mg/mL)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the radiolabeled substrate, [1-¹⁴C]Palmitoyl-CoA (e.g., to a final concentration of 20 µM).

    • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the assay.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding an ice-cold chloroform/methanol mixture (2:1, v/v).

    • Add 0.9% NaCl solution to induce phase separation.

    • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Product Separation and Quantification:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in a chamber equilibrated with the developing solvent.

    • Allow the solvent front to migrate near the top of the plate.

    • Air-dry the TLC plate.

    • Visualize the radiolabeled product (acyldithis compound) using a phosphorimager.

    • Alternatively, scrape the silica corresponding to the product band into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

    • Express the DHAP acyltransferase activity as picomoles of product formed per minute per milligram of protein (pmol/min/mg).

Mandatory Visualizations

Plasmalogen Biosynthesis Pathway

Plasmalogen_Biosynthesis cluster_peroxisome Peroxisome DHAP Dihydroxyacetone Phosphate (DHAP) DHAPAT DHAP Acyltransferase (DHAPAT) DHAP->DHAPAT Acyl_CoA Acyl-CoA Acyl_CoA->DHAPAT Acyl_DHAP Acyl-DHAP ADS Alkyl-DHAP Synthase Acyl_DHAP->ADS Fatty_Alcohol Fatty Alcohol Fatty_Alcohol->ADS Alkyl_DHAP Alkyl-DHAP AAR Acyl/Alkyl-DHAP Reductase Alkyl_DHAP->AAR NADPH NADPH NADPH->AAR NADP NADP+ One_Alkyl_G3P 1-Alkyl-glycerol-3-P AAGPAT Alkyl/Acyl-G3P Acyltransferase One_Alkyl_G3P->AAGPAT Acyl_CoA2 Acyl-CoA Acyl_CoA2->AAGPAT One_Alkyl_2_Acyl_G3P 1-Alkyl-2-acyl-glycerol-3-P PAP Phosphatidate Phosphohydrolase One_Alkyl_2_Acyl_G3P->PAP Pi One_Alkyl_2_Acyl_Glycerol 1-Alkyl-2-acyl-glycerol CPT Choline/Ethanolamine Phosphotransferase One_Alkyl_2_Acyl_Glycerol->CPT CDP_Ethanolamine CDP-Ethanolamine CDP_Ethanolamine->CPT Plasmalogen Plasmalogen (Ethanolamine) DHAPAT->Acyl_DHAP CoA ADS->Alkyl_DHAP Fatty Acid AAR->NADP AAR->One_Alkyl_G3P AAGPAT->One_Alkyl_2_Acyl_G3P CoA PAP->One_Alkyl_2_Acyl_Glycerol CPT->Plasmalogen CMP Assay_Workflow Start Start: Cultured Fibroblasts Harvest Harvest & Homogenize Cells Start->Harvest Protein_Quant Protein Quantification (Bradford Assay) Harvest->Protein_Quant Reaction_Setup Set up Enzymatic Reaction Protein_Quant->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Extract Stop Reaction & Extract Lipids Incubation->Stop_Extract TLC Separate Lipids by TLC Stop_Extract->TLC Quantify Quantify Radiolabeled Product TLC->Quantify Analyze Calculate Specific Activity Quantify->Analyze End End: Diagnostic Conclusion Analyze->End

References

Measuring Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a critical intermediate in glycolysis, the metabolic pathway that generates ATP in red blood cells (RBCs). The enzyme triosephosphate isomerase (TPI) catalyzes the reversible conversion of DHAP to glyceraldehyde-3-phosphate (G3P).[1][2] A deficiency in TPI leads to a significant accumulation of DHAP in erythrocytes, which is a hallmark of TPI deficiency, a rare autosomal recessive disorder characterized by congenital hemolytic anemia and progressive neuromuscular dysfunction.[1][2][3][4] Accurate measurement of DHAP levels in RBCs is therefore crucial for the diagnosis, monitoring, and development of therapeutic strategies for TPI deficiency and other metabolic disorders. This document provides detailed application notes and protocols for the quantification of DHAP in human red blood cells using two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a Fluorometric Enzymatic Assay.

Metabolic Pathway of DHAP in Glycolysis

The following diagram illustrates the central role of DHAP in the glycolytic pathway within red blood cells.

Glycolysis_Pathway DHAP in Glycolysis Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate DHAP DHAP Fructose-1,6-bisphosphate->DHAP Aldolase Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Fructose-1,6-bisphosphate->Glyceraldehyde-3-phosphate Aldolase DHAP->Glyceraldehyde-3-phosphate Triosephosphate Isomerase (TPI) Downstream Glycolysis Downstream Glycolysis Glyceraldehyde-3-phosphate->Downstream Glycolysis

DHAP's central role in glycolysis.

Data Presentation

The following table summarizes the expected quantitative levels of DHAP in human red blood cells under normal physiological conditions and in individuals with Triosephosphate Isomerase (TPI) deficiency.

ConditionMethodDHAP Concentration (µM)Fold ChangeReference
Healthy Control LC-MS/MS< 10N/A[5]
TPI Deficiency LC-MS/MS300 - 600 (estimated)30-60x increase[3][4]
TPI Deficiency Not Specified550% of normal mean~5.5x increase

Protocol 1: Quantification of DHAP in Human Red Blood Cells by LC-MS/MS

This protocol details a robust method for the sensitive and specific quantification of DHAP in human red blood cells using liquid chromatography-tandem mass spectrometry. The method involves protein precipitation, separation by reverse-phase chromatography with an ion-pairing agent, and detection by a high-resolution mass spectrometer.[1][2]

Experimental Workflow

LCMS_Workflow LC-MS/MS Workflow for DHAP Measurement cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood_Collection Whole Blood Collection (EDTA tube) RBC_Isolation RBC Isolation (Centrifugation) Blood_Collection->RBC_Isolation Washing Wash RBCs (PBS) RBC_Isolation->Washing Lysis RBC Lysis (Hypotonic Buffer) Washing->Lysis Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Lysis->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection Injection Inject Sample Supernatant_Collection->Injection Chromatography Reverse-Phase C8 Chromatography (Tributylamine ion-pairing) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Mass Spectrometry (TOF-MS) Ionization->Mass_Analysis Data_Acquisition Data Acquisition & Analysis Mass_Analysis->Data_Acquisition

LC-MS/MS experimental workflow.
Materials and Reagents

  • Whole blood collected in EDTA tubes

  • Phosphate Buffered Saline (PBS), ice-cold

  • Hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade, ice-cold

  • Tributylamine, for ion-pairing

  • Formic acid, LC-MS grade

  • DHAP standard

  • Internal standard (e.g., ¹³C-labeled DHAP or a structural analog)

  • Microcentrifuge tubes

  • Autosampler vials

Equipment
  • Centrifuge

  • Vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Agilent Eclipse XDB C8 column (4.6 x 150 mm, 3.5 µm) or equivalent[5]

Procedure

1. Red Blood Cell Isolation and Lysis

  • Centrifuge whole blood at 1,500 x g for 10 minutes at 4°C.

  • Aspirate and discard the plasma and buffy coat.

  • Wash the RBC pellet with 3 volumes of ice-cold PBS and centrifuge again. Repeat this step twice.

  • Lyse the washed RBCs by adding 4 volumes of ice-cold hypotonic lysis buffer. Vortex briefly and incubate on ice for 10 minutes.

2. Sample Preparation (Protein Precipitation)

  • In a microcentrifuge tube, add 100 µL of RBC lysate.[5]

  • Add 200 µL of ice-cold acetonitrile (containing the internal standard).[5]

  • Vortex vigorously for 1 minute to precipitate proteins.[5]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5]

3. LC-MS/MS Analysis

  • Mobile Phase A: 10 mM Tributylamine, 15 mM Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column: Agilent Eclipse XDB C8, 4.6 x 150 mm, 3.5 µm[5]

  • Gradient (representative):

    • 0-5 min: 0% B

    • 5-35 min: 0-50% B

    • 35-40 min: 50% B

    • 40-41 min: 50-0% B

    • 41-50 min: 0% B (equilibration)

  • Mass Spectrometer Settings (representative for TOF-MS in negative ion mode):

    • Ion Source: ESI

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Collision Energy: Ramped (e.g., 10-40 eV for fragmentation data)

4. Data Analysis

  • Identify the DHAP peak based on its retention time and accurate mass-to-charge ratio (m/z).

  • Quantify the peak area of DHAP and the internal standard.

  • Generate a standard curve using known concentrations of DHAP to calculate the concentration in the samples.

Protocol 2: Fluorometric Enzymatic Assay for DHAP Measurement

This protocol provides a method for the quantification of DHAP in red blood cells using a coupled enzymatic reaction that results in a fluorescent product. The assay is based on the conversion of DHAP to G3P by TPI, which then undergoes a series of reactions to generate a fluorescent signal. This method is suitable for high-throughput screening.

Experimental Workflow

Enzymatic_Workflow Enzymatic Assay Workflow for DHAP cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution Sample_Prep Prepare RBC Lysate (as in Protocol 1) Deproteinization Deproteinize Sample (e.g., 10 kDa spin filter) Sample_Prep->Deproteinization Add_Sample Add Sample/Standard to 96-well plate Deproteinization->Add_Sample Standard_Curve Prepare DHAP Standard Curve Standard_Curve->Add_Sample Reaction_Mix Prepare Reaction Mix (Buffer, TPI, Developer) Add_Reaction_Mix Add Reaction Mix Reaction_Mix->Add_Reaction_Mix Add_Sample->Add_Reaction_Mix Incubation Incubate at 37°C Add_Reaction_Mix->Incubation Measurement Measure Fluorescence (Ex/Em = 535/587 nm) Incubation->Measurement Calculation Calculate DHAP Concentration Measurement->Calculation

Enzymatic assay experimental workflow.
Materials and Reagents

  • RBC lysate (prepared as in Protocol 1)

  • 10 kDa molecular weight cut-off (MWCO) spin filters

  • DHAP Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Triosephosphate Isomerase (TPI)

  • Enzyme mix/developer solution containing a fluorescent probe (e.g., Resorufin-based)

  • DHAP standard

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure

1. Sample Preparation

  • Prepare RBC lysate as described in Protocol 1 (steps 1.1-1.4).

  • Deproteinize the lysate by passing it through a 10 kDa MWCO spin filter to remove enzymes that may interfere with the assay.

2. Assay Protocol

  • Standard Curve Preparation: Prepare a series of DHAP standards in DHAP Assay Buffer (e.g., 0, 1, 2, 4, 6, 8, 10 µM).

  • Reaction Mix: Prepare a master mix containing DHAP Assay Buffer, TPI, and the developer solution according to the manufacturer's instructions or a previously optimized protocol.

  • Plate Setup: Add 50 µL of the deproteinized sample and each standard to separate wells of a 96-well black microplate.

  • Add 50 µL of the Reaction Mix to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence at an excitation/emission wavelength of approximately 535/587 nm.

3. Data Analysis

  • Subtract the fluorescence reading of the blank (0 µM DHAP) from all other readings.

  • Plot the fluorescence values of the standards against their concentrations to generate a standard curve.

  • Determine the DHAP concentration in the samples from the standard curve.

Citations

[5] Basicmedical Key. (2016, October 21). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. [1] Deng, S., et al. (2016). Quantification of Dithis compound (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Methods in Molecular Biology, 1378, 81-86. [6] Thermo Fisher Scientific. (n.d.). Recommended Sample Preparation Procedures. [3] Orosz, F., et al. (1996). Triosephosphate isomerase deficiency: predictions and facts. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1317(2), 124-132. [7] ResearchGate. (n.d.). How to prepare RBC samples from collected blood? [4] Orosz, F., et al. (2009). Triosephosphate isomerase deficiency: consequences of an inherited mutation at mRNA, protein and metabolic levels. The FEBS Journal, 276(21), 6144-6157. [8] Abcam. (2023, June 8). ab197003 Dithis compound (DHAP) Assay Kit (Fluorometric). [2] Springer Nature Experiments. (n.d.). Quantification of Dithis compound (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer.

References

Troubleshooting & Optimization

Instability of dihydroxyacetone phosphate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydroxyacetone Phosphate (B84403) (DHAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and stability of DHAP in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DHAP solution is showing unexpected results in my assay. Could the compound have degraded?

A1: Yes, dihydroxyacetone phosphate (DHAP) is known to be chemically unstable in aqueous solutions, which can significantly impact experimental outcomes. The primary degradation pathway involves the elimination of the phosphate group to form methylglyoxal (B44143) (MGO), a reactive and potentially cytotoxic dicarbonyl compound.[1][2] This degradation is highly dependent on the pH and temperature of the solution.

Q2: What are the optimal storage conditions for aqueous solutions of DHAP?

A2: To minimize degradation, aqueous solutions of DHAP should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at -20°C or -80°C .[3][4] For immediate use during an experiment, keeping the solution on ice is advisable. Avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of DHAP in my experiments?

A3: The stability of DHAP is significantly influenced by pH. The degradation of DHAP to methylglyoxal is accelerated under neutral and, particularly, under basic (alkaline) conditions.[5] While specific quantitative data for DHAP across a wide pH range is limited in publicly available literature, the general principle is that acidic conditions improve stability by reducing the rate of phosphate elimination. For the related compound dihydroxyacetone (DHA), a pH between 4 and 5 is optimal for stability.[6][7] It is reasonable to infer that a slightly acidic pH would also be beneficial for DHAP stability.

Q4: I am seeing a high background signal in my fluorometric DHAP assay. What could be the cause?

A4: A high background signal in a DHAP assay can stem from several sources. One possibility is the presence of interfering substances in your sample. For instance, samples with high protein concentrations may need to be deproteinized.[8] Another potential cause is the degradation of DHAP into methylglyoxal, which can be reactive. Additionally, ensure that your assay buffer is at room temperature before use and that all reagents are properly reconstituted and stored as per the manufacturer's instructions.[9]

Q5: Can the type of buffer I use impact the stability of DHAP?

A5: Yes, the buffer composition can influence the stability of DHAP. While direct studies on various buffers for DHAP are not extensively documented, it is known that phosphate ions can play a role in the enzymatic reactions involving DHAP. For instance, high phosphate concentrations can inhibit the enzyme methylglyoxal synthase, which converts DHAP to methylglyoxal.[10] When preparing solutions, it is crucial to consider the potential interactions between the buffer components and DHAP. It is advisable to use a buffer system that maintains a slightly acidic pH and has been validated for compatibility with your specific experimental setup.

Data Presentation

The following tables summarize the available quantitative data on the stability of dithis compound in aqueous solutions.

Table 1: Effect of Temperature on the Half-Life of DHAP

TemperaturepH ConditionHalf-Life (t½)
25°CNeutral to slightly basic~30 hours[5]
37°CNeutral to slightly basic~3 hours[5]

Experimental Protocols

Protocol 1: General Procedure for Assessing DHAP Stability in an Aqueous Solution

This protocol outlines a method to evaluate the stability of DHAP under specific storage conditions (e.g., different temperatures and pH values).

Materials:

  • Dithis compound (DHAP)

  • Ultrapure water

  • Various buffers (e.g., citrate, phosphate, HEPES) adjusted to desired pH values

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Refractive Index)

  • Mobile phase (e.g., dilute sulfuric acid)

  • Methylglyoxal standard (for identification of degradation product)

  • Microcentrifuge tubes or HPLC vials

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of DHAP in ultrapure water or the desired buffer at a known concentration.

    • Divide the stock solution into aliquots in separate microcentrifuge tubes or HPLC vials for each time point and condition to be tested.

  • Incubation:

    • Place the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24 hours), remove one aliquot from each condition.

    • If not analyzing immediately, flash-freeze the sample in liquid nitrogen and store at -80°C to halt further degradation.

  • Sample Analysis by HPLC:

    • Prepare a calibration curve using freshly prepared DHAP standards of known concentrations.

    • Analyze the samples from each time point by HPLC to quantify the remaining DHAP concentration.

    • The formation of methylglyoxal can also be monitored if a suitable analytical method is available.[11]

  • Data Analysis:

    • Plot the concentration of DHAP versus time for each condition.

    • Calculate the degradation rate and the half-life (t½) of DHAP under each condition.

Mandatory Visualizations

DHAP_Degradation_Pathway cluster_conditions Factors Accelerating Degradation DHAP Dihydroxyacetone Phosphate (DHAP) Enediol Enediol Intermediate DHAP->Enediol Deprotonation Enediol->DHAP Reprotonation MGO Methylglyoxal (MGO) Enediol->MGO Phosphate Elimination Pi Inorganic Phosphate (Pi) Enediol->Pi Neutral/Basic pH Neutral/Basic pH Increased Temperature Increased Temperature

Caption: The primary degradation pathway of dithis compound (DHAP) in aqueous solutions.

Troubleshooting_Workflow Start Inconsistent Experimental Results with DHAP Check_Storage Review DHAP Solution Storage Conditions Start->Check_Storage Check_pH Measure pH of Aqueous Solution Check_Storage->Check_pH Proper Improper_Storage Action: Prepare Fresh Solution. Store on ice or at -80°C. Check_Storage->Improper_Storage Improper Check_Assay Verify Assay Protocol Check_pH->Check_Assay Optimal Incorrect_pH Action: Adjust pH to be slightly acidic if possible. Consider buffer choice. Check_pH->Incorrect_pH Neutral/Alkaline Assay_Error Action: Check reagent prep, incubation times/temps, and instrument settings. Check_Assay->Assay_Error Error Found Stable_Solution DHAP solution is likely stable. Investigate other experimental variables. Check_Assay->Stable_Solution No Error

Caption: A troubleshooting workflow for addressing issues with DHAP in experiments.

References

Technical Support Center: Optimizing DHAP-Dependent Aldolase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DHAP-dependent aldolase (B8822740) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing a DHAP-dependent aldolase reaction?

A1: The most critical parameters include pH, temperature, substrate concentrations (DHAP and the acceptor aldehyde), enzyme concentration, and the presence of a metal cofactor. The stability of the DHAP substrate is also a crucial factor to manage throughout the experiment.

Q2: My reaction yield is low. What are the common causes and how can I improve it?

A2: Low yields can stem from several factors. Please refer to our detailed troubleshooting guide on --INVALID-LINK-- for a comprehensive list of causes and solutions. Key areas to investigate include DHAP degradation, suboptimal pH or temperature, enzyme inactivation, and unfavorable reaction equilibrium.

Q3: How can I prevent the degradation of the DHAP substrate?

A3: DHAP is known to be unstable in solution. To minimize degradation, it is recommended to work at lower temperatures (e.g., 4°C)[1]. Another effective strategy is the fed-batch addition of DHAP over the course of the reaction, which maintains a low, steady concentration of the substrate and can lead to almost quantitative conversion when combined with low temperature.[1]

Q4: What is the role of the metal cofactor in Class II DHAP-dependent aldolases?

A4: Class II DHAP-dependent aldolases are metalloenzymes that typically require a divalent metal ion, most commonly Zn²⁺, for their catalytic activity. The metal ion acts as a Lewis acid to polarize the carbonyl group of DHAP, facilitating the formation of the enolate intermediate necessary for the aldol (B89426) addition.[2] While Zn²⁺ is most common, other ions like Co²⁺ and Mn²⁺ can sometimes be used.

Q5: I am observing poor stereoselectivity in my reaction. What can I do to improve it?

A5: The stereochemical outcome of the reaction is primarily determined by the specific DHAP-dependent aldolase used. There are four main classes of these enzymes, each producing a different stereoisomer. If you are not obtaining the desired stereoisomer, you will likely need to screen different aldolases. For a deeper dive into this topic, see our troubleshooting guide on --INVALID-LINK--.

Troubleshooting Guides

Low Reaction Yield

Low product yield is a frequent challenge in DHAP-dependent aldolase reactions. The following guide provides potential causes and recommended solutions to improve your reaction outcome.

Potential Cause Recommended Solutions
DHAP Degradation DHAP is unstable in aqueous solutions, especially at neutral to basic pH.[3] - Perform the reaction at a lower temperature (e.g., 4°C).[1] - Use a fed-batch approach for DHAP addition to maintain a low concentration throughout the reaction.[1] - Consider in-situ generation of DHAP from more stable and less expensive precursors like dihydroxyacetone (DHA) and a suitable kinase, or use a multi-enzyme cascade system.[4][5]
Suboptimal pH Enzyme activity is highly dependent on pH. Most Class II aldolases have an optimal pH range between 7.0 and 8.0.[6] - Determine the optimal pH for your specific aldolase by performing small-scale reactions across a pH range (e.g., 6.5 to 8.5).
Suboptimal Temperature Temperature affects both enzyme activity and stability. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. - Consult the literature for the optimal temperature of your specific aldolase. For example, some aldolases from hyperthermophiles can have optimal temperatures as high as 80-90°C.[7] - If DHAP stability is an issue, a lower temperature (e.g., 4°C) may be necessary despite being suboptimal for enzyme activity.[1]
Enzyme Inactivation Enzymes can be inactivated by various factors including incorrect pH, high temperature, presence of inhibitors, or substrate-related inactivation.[8][9] - Ensure the reaction buffer and conditions are within the enzyme's stability range. - Be aware of potential substrate inhibition, especially at high concentrations of the acceptor aldehyde.[8]
Unfavorable Equilibrium The aldol addition reaction is reversible, and the equilibrium may favor the starting materials. - Consider using borate (B1201080) buffer. Borate can form a complex with the diol product, effectively removing it from the equilibrium and driving the reaction forward. This can significantly increase reaction yields.
Insufficient Enzyme Concentration The amount of enzyme may be limiting the reaction rate. - Increase the enzyme concentration in a stepwise manner in small-scale trials to find the optimal loading.
DHAP Instability

The instability of dihydroxyacetone phosphate (B84403) (DHAP) is a primary obstacle in many applications. Here are targeted strategies to address this issue.

Strategy Detailed Approach
Low-Temperature Reaction Running the reaction at a reduced temperature, such as 4°C, can significantly slow down the chemical degradation of DHAP.[1]
Fed-Batch Substrate Addition Instead of adding all the DHAP at the beginning, a fed-batch strategy involves the slow, continuous, or portion-wise addition of DHAP over the reaction time. This maintains a low and stable concentration of the substrate, minimizing degradation and potentially leading to near-complete conversion.[1]
In-Situ DHAP Generation A multi-enzyme cascade system can be employed to generate DHAP in the reaction mixture from a more stable and cost-effective precursor. For example, dihydroxyacetone (DHA) can be phosphorylated to DHAP using a kinase such as dihydroxyacetone kinase.[3]
Use of Borate Buffer with DHA In some cases, particularly with L-rhamnulose-1-phosphate aldolase, borate buffer can enable the direct use of dihydroxyacetone (DHA) as the donor substrate. It is thought that borate forms an in-situ complex with DHA that mimics DHAP.[10] This approach can improve yields and simplify the reaction setup.
Poor Stereoselectivity

The stereochemical outcome of the aldol addition is a critical aspect of these reactions. This guide addresses issues related to achieving the desired stereoisomer.

Potential Cause Recommended Solutions
Incorrect Enzyme Choice The stereoselectivity of the reaction is almost entirely controlled by the specific DHAP-dependent aldolase used. There are four main classes of these enzymes that produce complementary stereoisomers. - Fructose-1,6-bisphosphate aldolase (FruA) typically produces the (3S, 4R) stereoisomer. - Tagatose-1,6-diphosphate aldolase (TagA) typically produces the (3S, 4S) stereoisomer. - Rhamnulose-1-phosphate aldolase (RhaD) typically produces the (3R, 4S) stereoisomer. - Fuculose-1-phosphate aldolase (FucA) typically produces the (3R, 4R) stereoisomer. If you are not obtaining the desired stereochemistry, you will need to use an aldolase from a different class.
Loss of Stereoselectivity with Non-natural Substrates While DHAP-dependent aldolases are generally highly stereoselective, some loss of selectivity can occur with certain non-natural acceptor aldehydes. - Screen a panel of aldolases from the same stereochemical class but from different organisms. Minor variations in the active site can sometimes lead to improved selectivity for a particular substrate. - Consider protein engineering of the aldolase to enhance its selectivity for your specific acceptor aldehyde.

Optimal Reaction Conditions for Common DHAP-Dependent Aldolases

The optimal reaction conditions can vary significantly between different DHAP-dependent aldolases. The following table summarizes typical conditions for some commonly used enzymes.

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Metal Cofactor
Fructose-1,6-bisphosphate aldolase (FruA) Aquifex aeolicus6.590Co²⁺
Fructose-1,6-bisphosphate aldolase (FruA) Rabbit muscle~7.0-8.0~37Zn²⁺
Tagatose-1,6-diphosphate aldolase (GatZ) Caldilinea aerophila8.070Mg²⁺
L-arabinose isomerase (L-AI) with aldolase activity Thermotoga maritima8.080Mn²⁺ or Co²⁺

Note: This table provides general guidance. Optimal conditions should be determined empirically for each specific application.

Experimental Protocols

General Protocol for a DHAP-Dependent Aldolase Reaction

This protocol provides a starting point for setting up a typical reaction. It should be optimized for your specific enzyme and substrates.

Materials:

  • DHAP-dependent aldolase

  • Dihydroxyacetone phosphate (DHAP)

  • Acceptor aldehyde

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Metal cofactor (e.g., 1 mM ZnCl₂)

  • Quenching solution (e.g., 1 M HCl)

  • Analytical equipment (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a stock solution of your reaction buffer and adjust the pH to the desired value.

  • Prepare stock solutions of DHAP, the acceptor aldehyde, and the metal cofactor in the reaction buffer.

  • In a reaction vessel, combine the reaction buffer, acceptor aldehyde solution, and metal cofactor solution.

  • Add the DHAP-dependent aldolase to the reaction mixture to the desired final concentration.

  • Initiate the reaction by adding the DHAP stock solution. If using a fed-batch approach, add the DHAP solution slowly over the desired reaction time using a syringe pump.

  • Incubate the reaction at the optimal temperature with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals. Quench the reaction in the aliquots by adding the quenching solution.

  • Analyze the quenched samples using a suitable analytical method (e.g., HPLC) to determine the concentration of the product and remaining substrates.

  • Once the reaction has reached completion or the desired conversion, quench the entire reaction mixture.

  • Purify the product from the reaction mixture using appropriate chromatographic techniques.

Workflow for Troubleshooting Low Reaction Yield

Caption: A logical workflow for troubleshooting low yields in DHAP-dependent aldolase reactions.

General Signaling Pathway of a Class II DHAP-Dependent Aldolase

DHAP_Aldolase_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DHAP DHAP Enzyme_DHAP Enzyme-Zn²⁺-DHAP Complex DHAP->Enzyme_DHAP Aldehyde Acceptor Aldehyde Tetrahedral_Intermediate Enzyme-Zn²⁺-Tetrahedral Intermediate Aldehyde->Tetrahedral_Intermediate Enzyme Aldolase-Zn²⁺ (Resting State) Enzyme->Enzyme_DHAP 1. DHAP Binding Enolate Enzyme-Zn²⁺-Enolate Intermediate Enzyme_DHAP->Enolate 2. Enolate Formation (Deprotonation) Enolate->Tetrahedral_Intermediate 3. Nucleophilic Attack Product Aldol Product Tetrahedral_Intermediate->Product 4. Protonation & Product Release Enzyme_Final Aldolase-Zn²⁺ (Resting State) Product->Enzyme_Final

References

Technical Support Center: Fluorometric DHAP Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fluorometric Dihydroxyacetone Phosphate (DHAP) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing high background fluorescence in my assay. What are the common causes and how can I troubleshoot this?

A1: High background fluorescence is a common issue in fluorometric assays and can originate from several sources. The primary culprits are often interfering substances in the sample, the inherent fluorescence of assay components, or autofluorescence from the biological matrix.

Troubleshooting Steps:

  • Run proper controls:

    • No-Enzyme Control: Prepare a sample well containing all reaction components except the DHAP enzyme mix. A high signal in this well points to contamination in your reagents or inherent sample fluorescence.

    • No-Substrate (DHAP) Control: A blank well with all assay components except the DHAP standard or sample can help identify background from the reagents themselves.

    • Sample Background Control: For samples suspected of containing interfering substances like NADH, prepare a parallel well with the sample but without the DHAP Enzyme Mix. Subtracting this reading from your sample reading can correct for background fluorescence.[1]

  • Check for Contamination: Ensure that all buffers and reagents are freshly prepared with high-purity water to avoid contamination.

  • Optimize Reagent Concentrations: Titrate enzyme and probe concentrations to find the optimal balance between signal and background.

  • Review Microplate Selection: For fluorescence assays, it is recommended to use black, opaque-walled plates to minimize background and prevent well-to-well crosstalk.

Q2: My sample contains endogenous enzymes that seem to be interfering with the assay. How can I eliminate this interference?

A2: Endogenous enzymes in biological samples can consume the substrate or react with the assay components, leading to inaccurate results. The most effective way to mitigate this is by removing proteins from your sample before performing the assay.

Recommended Solution: Sample Deproteinization

Deproteinization removes enzymes and other proteins that could interfere with the assay. Perchloric acid (PCA) or trichloroacetic acid (TCA) precipitation are common and effective methods.[2][3][4][5][6]

Experimental Protocol: Perchloric Acid (PCA) Deproteinization

This protocol is suitable for a variety of sample types, including serum, tissue homogenates, and cell lysates.[2][5][6]

Materials:

  • Ice-cold 4 M Perchloric Acid (PCA)

  • Ice-cold 2 M Potassium Hydroxide (KOH) for neutralization

  • Microcentrifuge (pre-cooled to 4°C)

  • Microcentrifuge tubes

Procedure:

  • Protein Precipitation:

    • Place your sample on ice.

    • Add ice-cold PCA to a final concentration of 1 M.

    • Vortex briefly and incubate on ice for 5-15 minutes.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Neutralization:

    • To the supernatant, add ice-cold 2 M KOH. The volume of KOH to add should be approximately 34% of the supernatant volume (e.g., 34 µL of 2 M KOH to 100 µL of supernatant).

    • Vortex briefly. Carbon dioxide may evolve, so vent the tube.

    • Check the pH with pH paper to ensure it is between 6.5 and 8.0.

    • Incubate on ice for 5 minutes to allow the potassium perchlorate (B79767) to precipitate.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Sample Recovery:

    • The resulting supernatant is deproteinized and ready for use in the DHAP assay.

Q3: I suspect the presence of NADH in my samples is causing high background. How can I confirm and correct for this?

A3: NADH is a common endogenous fluorophore that can significantly contribute to background signal in assays that use fluorescent probes with similar excitation and emission wavelengths.

Troubleshooting Workflow for NADH Interference

NADH_Interference_Workflow start High Background Suspected check_control Prepare Sample Background Control (Sample without DHAP Enzyme Mix) start->check_control Potential NADH Interference measure_fluorescence Measure Fluorescence of: - Complete Sample Reaction - Sample Background Control check_control->measure_fluorescence calculate_corrected Corrected Fluorescence = (Complete Sample) - (Background Control) measure_fluorescence->calculate_corrected result Use Corrected Fluorescence for DHAP Calculation calculate_corrected->result

Caption: Workflow for diagnosing and correcting NADH interference.

Experimental Protocol: Background Correction for NADH

  • Prepare two sets of wells for each sample:

    • Sample Well: Add your sample and the complete reaction mix (including the DHAP Enzyme Mix).

    • Sample Background Control Well: Add the same amount of your sample and a reaction mix where the DHAP Enzyme Mix has been replaced with an equal volume of DHAP Assay Buffer.[1]

  • Incubate both sets of wells according to the assay protocol.

  • Measure the fluorescence in both wells.

  • Calculate the corrected fluorescence by subtracting the fluorescence of the Sample Background Control Well from the fluorescence of the Sample Well.

  • Use this corrected fluorescence value to determine the concentration of DHAP in your sample.

Q4: I am performing a high-throughput screen (HTS) and am concerned about interference from my compound library. What are the common types of interference and how can I mitigate them?

A4: In HTS, small molecules in your screening library can interfere with the assay in several ways, leading to false positives or false negatives.

Common Interferences from Compound Libraries:

  • Autofluorescence: The compound itself is fluorescent at the assay's excitation and emission wavelengths.[7]

  • Quenching: The compound absorbs the excitation or emission light, reducing the detected fluorescence signal.[7][8]

  • Inner Filter Effect: At high concentrations, the compound absorbs a significant amount of the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and signal.[9][10][11][12]

Mitigation Strategies for HTS Interferences

Interference TypeMitigation Strategy
Autofluorescence - Pre-screen the compound library at the assay wavelengths without the fluorescent probe to identify and exclude autofluorescent compounds. - Use a "no-enzyme" or "no-substrate" control for each compound.
Quenching - Perform a counter-screen with a pre-formed fluorescent product to identify compounds that quench the signal. - If possible, use a different fluorescent probe with a longer emission wavelength (red-shifted) to minimize interference.[7]
Inner Filter Effect - Screen compounds at a lower concentration. - Measure the absorbance of the compounds at the excitation and emission wavelengths and apply a mathematical correction.[9][12]

Quantitative Data on Interferences

The following table summarizes potential quantitative effects of common interferences. Note that these values are illustrative and the actual impact will depend on the specific assay conditions and interfering substance.

Interfering SubstanceTypical ConcentrationPotential Impact on Fluorescence SignalRecommended Mitigation & Expected Efficacy
Endogenous Enzymes Varies by sample typeCan lead to >50% error in DHAP measurementDeproteinization (e.g., PCA, TCA) can remove >99% of proteins.[3]
NADH 1-10 µM in cellsCan increase background by 20-100%Background subtraction can correct for >95% of the interference.
Autofluorescent Compounds 10-50 µM in HTSCan produce false positive signals equivalent to µM concentrations of DHAP.Pre-screening and counter-screening can eliminate >90% of false positives.
Quenching Compounds 10-50 µM in HTSCan cause a 10-80% reduction in signal, leading to false negatives.Counter-screening can identify and flag these compounds for further investigation.

Visualizing the DHAP Assay Principle and Interference Pathways

DHAP_Assay_Principle cluster_assay DHAP Assay Principle cluster_interference Potential Interferences DHAP DHAP GAP GAP DHAP->GAP TPI Probe_ox Non-fluorescent Probe GAP->Probe_ox Coupled Enzyme Reactions Probe_red Fluorescent Product Probe_ox->Probe_red Enzymes Endogenous Enzymes Enzymes->DHAP Consume Substrate NADH NADH NADH->Probe_red Increase Background Compounds Library Compounds Compounds->Probe_red Autofluorescence/Quenching

Caption: The DHAP assay principle and points of potential interference.

References

Troubleshooting low yields in enzymatic DHAP synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of Dihydroxyacetone Phosphate (DHAP).

Frequently Asked Questions (FAQs)

Q1: My DHAP synthesis reaction shows a very low yield or is failing completely. What are the initial troubleshooting steps?

A1: When encountering low or no yield, a systematic verification of all reaction components and conditions is crucial. Begin by confirming the integrity of your starting materials and the viability of your enzymes. Low yields are a common challenge and can often be resolved by methodically checking each component of the reaction.

Initial Verification Steps:

  • Substrate Integrity:

    • Glycerol (B35011)/Dihydroxyacetone (DHA): Confirm the purity and concentration of your starting substrate. Impurities can inhibit enzymatic activity.

    • ATP: Ensure the ATP solution is fresh and has been stored correctly, as it can degrade over time, especially with multiple freeze-thaw cycles.

  • Enzyme Activity:

    • Enzyme Viability: Confirm that the enzymes (Glycerol Kinase, Glycerol-3-Phosphate Oxidase, etc.) have been stored at the correct temperature (typically -20°C or -80°C) and have not been subjected to repeated freeze-thaw cycles.

    • Activity Assay: If possible, perform a standard activity assay for each enzyme with a known substrate to confirm they are active.

  • Reaction Conditions:

    • Buffer pH and Concentration: Verify the pH of the reaction buffer at the reaction temperature, as pH can shift with temperature. Ensure the buffer concentration is optimal for enzyme activity.

    • Cofactors: Check the concentration of necessary cofactors like Mg²⁺.

Q2: I've confirmed my reagents are fine, but the yield is still low. What are the next steps?

A2: After verifying your reagents, the next step is to investigate the reaction parameters and potential inhibitors.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is incubated at the optimal temperature for the enzymes being used.

    • pH: Verify and optimize the pH of the reaction buffer.

    • Incubation Time: The reaction may not have reached completion. Set up a time-course experiment to determine the optimal incubation time. Conversely, excessively long incubation times can lead to product degradation, as DHAP is unstable.[1][2][3]

  • Check for Enzyme Inhibition:

    • Product Inhibition: DHAP can inhibit Glycerol-3-Phosphate Oxidase.[3] Consider strategies to remove DHAP as it is formed, for example, by coupling the reaction to a subsequent enzymatic step.

    • Substrate Inhibition: High concentrations of glycerol can inhibit Glycerol Kinase.[4]

    • Contaminants: Ensure all glassware and reagents are free from contaminants that could inhibit enzyme activity, such as heavy metals or detergents. Excess salt, phosphate, or ammonium (B1175870) ions can also inhibit kinase activity.[5]

  • Enzyme and Substrate Concentrations:

    • Enzyme Concentration: The concentration of one or more enzymes in your cascade might be too low, creating a bottleneck. Try increasing the concentration of the enzymes.

    • Substrate and Cofactor Concentrations: Ensure that the concentrations of glycerol, ATP, and any necessary cofactors are not limiting.

Q3: How can I tell if my enzymes are inactive?

A3: The most direct way to assess enzyme activity is to perform a specific activity assay for each enzyme using a known substrate and protocol. You can also run a small-scale positive control reaction with a substrate that has previously worked to see if any product is formed. If you suspect enzyme denaturation, consider obtaining a fresh batch of the enzyme.

Q4: My DHAP seems to be degrading over time. How can I improve its stability?

A4: DHAP is known to be unstable, especially under neutral to basic conditions, where it can degrade to methylglyoxal (B44143).[6]

  • pH Control: Maintain the pH of your solution in the slightly acidic to neutral range where DHAP is more stable. The optimal pH for enzyme activity and stability is often a compromise.

  • Temperature: Store DHAP on ice or at 4°C during and after synthesis to minimize degradation. For long-term storage, freezing at -20°C or -80°C is recommended.

  • In-situ Consumption: A highly effective strategy is to use the DHAP in situ in a subsequent reaction as it is produced. This prevents the accumulation of DHAP and pulls the equilibrium towards product formation, mitigating both product inhibition and degradation.[3]

Q5: I am using a multi-enzyme cascade. What are some specific troubleshooting tips for these systems?

A5: Multi-enzyme cascades can be complex to troubleshoot due to the interaction between different components.

  • Activity Ratios: The ratio of the activities of the different enzymes is critical. An imbalance can lead to the accumulation of intermediates or a bottleneck in the pathway. The optimal ratio often needs to be determined empirically.

  • Incompatible Reaction Conditions: Ensure that the chosen reaction conditions (pH, temperature, buffer) are a suitable compromise for all enzymes in the cascade.

  • Intermediate Inhibition: An intermediate produced by one enzyme may inhibit another enzyme in the cascade.

  • Cofactor Regeneration: If your system involves cofactor regeneration (e.g., ATP regeneration), ensure that the regeneration system is functioning efficiently and not becoming a rate-limiting step.

Data Presentation

Table 1: Optimal Conditions for Key Enzymes in DHAP Synthesis

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Key Activators/Cofactors
Glycerol Kinase (GK)Candida mycoderma7.0-Mg²⁺, K⁺
Glycerol Kinase (His-GK)Human7.5-Mg²⁺ (2.0 mM), K⁺ (40 mM)[7]
Glycerol-3-Phosphate OxidaseStreptococcus thermophilus7.5 - 8.037FAD
L-α-glycerophosphate oxidaseMicroorganism6.5 - 7.045FAD

Table 2: Known Inhibitors of Key Enzymes in DHAP Synthesis

EnzymeInhibitorType of InhibitionKi Value
Glycerol Kinase1-ThioglycerolCompetitive with glycerol1.9 mM (bovine adrenal), 3.4 mM (human fibroblast)[8]
(+/-)2,3-Dihydroxypropyl dichloroacetateNoncompetitive1.8 x 10⁻³ M[9]
StaurosporineBinds to ATP binding pocket-[10]
Glycerol-3-Phosphate OxidaseDHAP (product)Product Inhibition-[3]
Benzylformic acid, Glyoxylic acid, Methylglyoxal--
Ag⁺, Hg²⁺ salts, SDS--
Free fatty acids--[11]

Table 3: DHAP Stability Under Various Conditions

pHTemperature (°C)Half-lifeNotes
Neutral to slightly basic25~30 hoursDegradation to methylglyoxal occurs.[6]
Neutral to slightly basic37~3 hoursDegradation is accelerated at higher temperatures.[6]
Acidic-More stableDHAP is generally more stable under acidic conditions.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of DHAP from Glycerol

This protocol describes a two-step enzymatic synthesis of DHAP from glycerol using glycerol kinase and glycerol-3-phosphate oxidase in a one-pot reaction.

Materials:

  • Glycerol Kinase (GK)

  • Glycerol-3-Phosphate Oxidase (GPO)

  • Catalase (to decompose H₂O₂ byproduct)

  • Glycerol

  • ATP (Adenosine 5'-triphosphate)

  • MgCl₂

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Deionized water to bring the final volume to 1 mL.

      • Reaction Buffer to a final concentration of 100 mM.

      • Glycerol to a final concentration of 50 mM.

      • ATP to a final concentration of 60 mM.

      • MgCl₂ to a final concentration of 10 mM.

  • Enzyme Addition:

    • Add Glycerol Kinase to a final concentration of 5 U/mL.

    • Add Glycerol-3-Phosphate Oxidase to a final concentration of 10 U/mL.

    • Add Catalase to a final concentration of 500 U/mL.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for 2-4 hours.

  • Reaction Monitoring and Termination:

    • Monitor the progress of the reaction by taking aliquots at different time points and quantifying the DHAP concentration (see Protocol 2).

    • To stop the reaction, heat-inactivate the enzymes by incubating the reaction mixture at 95°C for 5 minutes, or by adding an equal volume of cold methanol.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the denatured enzymes.

    • The supernatant contains the DHAP and can be used for quantification or subsequent applications.

Protocol 2: Quantification of DHAP using a Fluorometric Assay

This protocol is a general guideline for quantifying DHAP using a commercially available fluorometric assay kit. Always refer to the specific kit's manual for detailed instructions.

Materials:

  • DHAP Assay Kit (containing DHAP Assay Buffer, Probe, Enzyme Mix, and DHAP Standard)

  • 96-well white plate with a clear bottom

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

  • Samples containing DHAP

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of DHAP standards by diluting the provided DHAP standard in DHAP Assay Buffer as described in the kit manual. A typical range might be 0 to 1 nmol per well.

  • Sample Preparation:

    • Centrifuge your reaction samples to remove any precipitated protein.

    • Dilute the samples in DHAP Assay Buffer to ensure the DHAP concentration falls within the linear range of the standard curve. It is advisable to test several dilutions for unknown samples.[9]

  • Assay Reaction:

    • Add the standards and diluted samples to the wells of the 96-well plate.

    • Prepare a master mix of the reaction components (Assay Buffer, Probe, and Enzyme Mix) according to the kit's instructions.

    • Add the reaction mix to each well containing the standards and samples.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at Ex/Em = 535/587 nm.

  • Calculation:

    • Subtract the blank (0 standard) reading from all measurements.

    • Plot the standard curve of fluorescence intensity versus the amount of DHAP.

    • Determine the concentration of DHAP in your samples from the standard curve, remembering to account for any dilution factors.

Visualizations

Enzymatic_DHAP_Synthesis_Pathway cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Oxidation Glycerol Glycerol GK Glycerol Kinase (GK) Glycerol->GK ATP ATP ATP->GK G3P Glycerol-3-Phosphate GPO Glycerol-3-Phosphate Oxidase (GPO) G3P->GPO O2 O₂ O2->GPO DHAP DHAP H2O2 H₂O₂ ADP ADP GK->G3P GK->ADP GPO->DHAP GPO->H2O2

Caption: Enzymatic cascade for the synthesis of DHAP from glycerol.

Troubleshooting_Workflow Start Low/No DHAP Yield CheckReagents Verify Substrates, Cofactors & Enzymes Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK ReplaceReagents Replace/Purify Reagents ReagentsOK->ReplaceReagents No CheckConditions Verify Reaction Conditions (pH, Temp, Time) ReagentsOK->CheckConditions Yes ReplaceReagents->CheckReagents ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Optimize Conditions ConditionsOK->OptimizeConditions No CheckInhibition Investigate Inhibition (Product, Substrate) ConditionsOK->CheckInhibition Yes OptimizeConditions->CheckConditions InhibitionPresent Inhibition Occurring? CheckInhibition->InhibitionPresent ModifyProtocol Modify Protocol (e.g., in-situ removal) InhibitionPresent->ModifyProtocol Yes CheckConcentrations Review Enzyme/Substrate Concentrations InhibitionPresent->CheckConcentrations No ModifyProtocol->CheckInhibition ConcentrationsOK Concentrations Optimal? CheckConcentrations->ConcentrationsOK OptimizeConcentrations Adjust Concentrations ConcentrationsOK->OptimizeConcentrations No Success Yield Improved ConcentrationsOK->Success Yes OptimizeConcentrations->CheckConcentrations Parameter_Relationships Yield DHAP Yield Inhibition Inhibition Yield->Inhibition influences EnzymeActivity Enzyme Activity ReactionRate Reaction Rate EnzymeActivity->ReactionRate DHAPStability DHAP Stability DHAPStability->Yield ReactionRate->Yield Inhibition->ReactionRate pH pH pH->EnzymeActivity pH->DHAPStability Temperature Temperature Temperature->EnzymeActivity Temperature->DHAPStability Temperature->ReactionRate SubstrateConc [Substrate] SubstrateConc->ReactionRate SubstrateConc->Inhibition ProductConc [Product] ProductConc->Inhibition EnzymeConc [Enzyme] EnzymeConc->ReactionRate

References

Technical Support Center: Preventing DHAP Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Dihydroxyacetone Phosphate (B84403) (DHAP) degradation during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is Dihydroxyacetone Phosphate (DHAP) and why is it prone to degradation?

A1: Dithis compound (DHAP) is a key intermediate in several metabolic pathways, including glycolysis and the Calvin cycle.[1] It is a phosphorylated three-carbon sugar that is known to be chemically unstable in aqueous solutions.[2] Its degradation is primarily initiated by deprotonation, which can lead to the elimination of the phosphate group and the formation of methylglyoxal (B44143) (MGO), a reactive dicarbonyl species that can cause cellular damage.[2][3] This inherent instability makes consistent and accurate measurement of DHAP challenging.

Q2: What are the main factors that influence DHAP stability?

A2: The stability of DHAP is significantly affected by the following factors:

  • pH: DHAP is most stable in acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of degradation increases substantially.[2][3] For its non-phosphorylated counterpart, dihydroxyacetone (DHA), the optimal pH for stability is between 3 and 4.[4]

  • Temperature: Elevated temperatures accelerate the degradation of DHAP.[2] It is crucial to maintain low temperatures throughout sample collection, processing, and storage.

  • Buffer Composition: Certain buffer systems can influence DHAP stability. For instance, phosphate buffers have been reported to negatively impact the stability of the related compound, dihydroxyacetone (DHA), and should be used with caution.[4]

Q3: What are the primary degradation products of DHAP?

A3: The main degradation product of DHAP is methylglyoxal (MGO).[2][3] MGO is a reactive cytotoxic compound that can modify proteins and nucleic acids, leading to the formation of advanced glycation end products (AGEs). The formation of MGO from DHAP is a non-enzymatic process that is accelerated at neutral to basic pH.

Q4: How can I store DHAP standards and samples to ensure their stability?

A4: For optimal stability, DHAP standards and biological samples should be stored at -80°C . Avoid repeated freeze-thaw cycles, as this can accelerate degradation. When in use, keep samples and standards on ice at all times. For short-term storage of aqueous solutions, refrigeration at 2-8°C is preferable to room temperature, but long-term storage should always be at -80°C.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of DHAP.

Problem Possible Cause(s) Recommended Solution(s)
Low or no DHAP signal in my sample DHAP degradation during sample preparation. • Immediately quench metabolic activity at the point of sample collection using liquid nitrogen or cold methanol (B129727) (-80°C).• Maintain low temperatures (on ice or at 4°C) throughout the entire extraction procedure.• Use a pre-chilled, acidic extraction solvent (e.g., methanol/water with 0.1% formic acid).
Improper storage of samples or standards. • Store all samples and DHAP standards at -80°C.• Aliquot standards to avoid multiple freeze-thaw cycles.
Enzymatic degradation. • Ensure complete and rapid inactivation of enzymes during extraction by using appropriate protein precipitation methods (e.g., cold organic solvents).
High variability between replicate samples Inconsistent timing in sample processing. • Standardize the time for each step of the sample preparation protocol for all samples.
Temperature fluctuations during processing. • Ensure all samples are kept at a consistent, low temperature throughout the procedure. Use a pre-chilled centrifuge and keep tubes on ice.
Incomplete mixing of reagents. • Vortex samples thoroughly after the addition of each reagent to ensure homogeneity.
Presence of unexpected peaks in chromatogram Formation of DHAP degradation products (e.g., MGO). • Confirm the identity of the degradation products using a methylglyoxal standard.• Optimize the sample preparation protocol to minimize degradation (see solutions for "Low or no DHAP signal").
Matrix effects from the biological sample. • Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

Data Presentation: DHAP Stability

The following tables summarize the known quantitative data on the stability of DHAP and its related compound, dihydroxyacetone (DHA). This data can help in designing experiments and sample handling procedures to minimize degradation.

Table 1: Chemical Half-life of DHAP

TemperaturepH ConditionHalf-lifeReference
37°CNeutral to slightly basic~3 hours[2][3]
25°CNeutral to slightly basic~30 hours[2][3]

Table 2: Stability of Dihydroxyacetone (DHA) - A Proxy for DHAP

ParameterConditionObservationReference
pH 3.0 - 4.0Optimal stability[4]
> 6.0Rapid degradation[5]
Temperature 40°C (in 10% aqueous solution)~25% loss over 6 months[5]
Buffer Phosphate buffersMay negatively impact stability[4]

Experimental Protocols

Protocol 1: Optimized Sample Preparation for DHAP Analysis from Cell Culture

This protocol is designed to rapidly quench metabolism and extract DHAP while minimizing degradation.

  • Cell Culture Quenching:

    • Aspirate the culture medium.

    • Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Instantly add 1 mL of pre-chilled (-80°C) 80% methanol/water (v/v) to the culture plate to quench metabolic activity.

  • Cell Lysis and Extraction:

    • Scrape the cells in the cold methanol solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate on dry ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new pre-chilled microcentrifuge tube.

    • Store the supernatant at -80°C until analysis.

Protocol 2: Quantification of DHAP and Methylglyoxal (MGO) by LC-MS/MS

This protocol provides a general workflow for the analysis of DHAP and its degradation product, MGO.

  • Sample Preparation:

    • Thaw the extracted metabolite samples on ice.

    • If necessary, dilute the samples with the initial mobile phase to bring the analyte concentration within the calibration curve range.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a suitable column for polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

      • Employ a gradient elution with a mobile phase system appropriate for separating DHAP and MGO (e.g., acetonitrile (B52724) and water with an acidic modifier like formic acid).

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in negative ion mode for DHAP detection and positive ion mode for MGO (after derivatization, if necessary).

      • Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The MRM transitions for DHAP would be m/z 169 -> m/z 79 and m/z 169 -> m/z 97.

  • Data Analysis:

    • Generate a calibration curve using a series of DHAP and MGO standards of known concentrations.

    • Quantify the amount of DHAP and MGO in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

DHAP_Degradation_Pathway DHAP Dithis compound (DHAP) Enolate_Intermediate Enolate Intermediate DHAP->Enolate_Intermediate Deprotonation (pH dependent) MGO Methylglyoxal (MGO) Enolate_Intermediate->MGO Phosphate Elimination Phosphate Inorganic Phosphate Enolate_Intermediate->Phosphate

Caption: The primary degradation pathway of DHAP to Methylglyoxal (MGO).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Quenching 1. Quench Metabolism (Cold Methanol) Extraction 2. Extract Metabolites (Vortex & Centrifuge) Quenching->Extraction Collection 3. Collect Supernatant Extraction->Collection LC_Separation 4. LC-MS/MS Analysis (HILIC Column) Collection->LC_Separation Quantification 5. Data Quantification LC_Separation->Quantification

Caption: A streamlined workflow for DHAP sample preparation and analysis.

Troubleshooting_Logic Start Low/No DHAP Signal Check_Temp Was sample kept cold during preparation? Start->Check_Temp Check_pH Was an acidic extraction buffer used? Check_Temp->Check_pH Yes Optimize_Temp Implement strict cold chain handling Check_Temp->Optimize_Temp No Check_Storage Was sample stored at -80°C? Check_pH->Check_Storage Yes Optimize_pH Use acidic extraction solvent (e.g., with formic acid) Check_pH->Optimize_pH No Optimize_Storage Ensure proper long-term storage at -80°C Check_Storage->Optimize_Storage No Success Improved DHAP Signal Check_Storage->Success Yes Optimize_Temp->Success Optimize_pH->Success Optimize_Storage->Success

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Dihydroxyacetone Phosphate (DHAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Dihydroxyacetone Phosphate (B84403) (DHAP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for DHAP analysis?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample apart from the analyte of interest, Dihydroxyacetone Phosphate (DHAP). These components can include salts, lipids, proteins, and other endogenous metabolites. Matrix effects arise when these co-eluting components interfere with the ionization of DHAP in the mass spectrometer's ion source. This interference can either suppress the DHAP signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and unreliable quantification. Given DHAP's polar and phosphorylated nature, it is particularly susceptible to these effects, which can compromise assay sensitivity, accuracy, and reproducibility.

Q2: What are the common indicators of matrix effects in my DHAP analysis?

A2: Several signs may suggest that matrix effects are impacting your DHAP assay:

  • Poor reproducibility: High variability in the peak areas or calculated concentrations of your quality control (QC) samples.

  • Inaccurate quantification: Results that are unexpectedly low or high.

  • Non-linear calibration curves: Difficulty in obtaining a linear relationship between concentration and response, especially at the lower or higher ends of the curve.

  • Decreased sensitivity: A lower-than-expected signal-to-noise ratio for DHAP, making it difficult to achieve the desired limit of quantification (LOQ).

  • Peak shape distortion: Asymmetrical or broad peaks for DHAP in the presence of matrix compared to a pure standard.

Q3: How can I quantitatively assess the extent of matrix effects in my DHAP assay?

A3: The most common method for quantifying matrix effects is the post-extraction spike analysis. This involves comparing the peak area of DHAP in a neat (clean) solvent to its peak area in an extracted blank matrix sample that has been spiked with DHAP at the same concentration. The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area of Analyte in Spiked Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value less than 1 indicates ion suppression.

  • An MF value greater than 1 indicates ion enhancement.

For a robust assessment, this should be performed with multiple sources of the biological matrix.

Q4: What is the best strategy to compensate for matrix effects in DHAP analysis?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or ¹⁵N-labeled DHAP. A SIL-IS is chemically identical to DHAP and will co-elute, experiencing the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue 1: Low Signal Intensity and Poor Sensitivity for DHAP

  • Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids (B1166683) and salts.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Enhance the removal of interfering substances.

      • Protein Precipitation (PPT): While a common first step, it may not sufficiently remove phospholipids.

      • Phospholipid Removal: Incorporate a specific phospholipid removal step after protein precipitation, such as using specialized filtration plates or cartridges.

      • Solid-Phase Extraction (SPE): Develop a robust SPE method to selectively isolate DHAP from the matrix.

    • Improve Chromatographic Separation:

      • HILIC Method Optimization: Adjust the mobile phase gradient and pH to separate DHAP from the regions of major matrix interference.

      • Column Choice: Experiment with different HILIC column chemistries to achieve better separation.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will help to compensate for signal loss due to suppression.[1][2]

Issue 2: Poor Peak Shape (Tailing or Fronting) for DHAP

  • Possible Cause:

    • Secondary Interactions: Interaction of the phosphate group of DHAP with the stationary phase or metal components of the LC system.

    • Injection Solvent Mismatch: The solvent used to dissolve the final extract is significantly different from the initial mobile phase conditions in your HILIC method.

    • Column Overload: Injecting too much sample onto the column.

  • Troubleshooting Steps:

    • Injection Solvent: Ensure the injection solvent is as similar as possible to the initial mobile phase composition (high organic content for HILIC).

    • Mobile Phase Additives: Incorporate a small amount of a chelating agent, like medronic acid, or adjust the buffer concentration in your mobile phase to reduce interactions with the stationary phase.

    • Reduce Injection Volume: Decrease the amount of sample injected onto the column.

    • Column Equilibration: Ensure adequate column equilibration time between injections, which is often longer for HILIC methods compared to reversed-phase.

Issue 3: High Variability and Poor Reproducibility in QC Samples

  • Possible Cause: Inconsistent matrix effects across different wells of a 96-well plate or between different batches of the biological matrix. This can be due to variations in the efficiency of the sample preparation process.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that the sample preparation workflow is highly consistent for all samples, including timing of steps and vortexing/mixing procedures.

    • Use a SIL-IS: An appropriate internal standard is crucial for correcting for this type of variability.

    • Matrix Lot Evaluation: During method development, test at least six different lots of the biological matrix to assess the inter-lot variability of the matrix effect.

Data Presentation

Table 1: Illustrative Comparison of Matrix Effects for DHAP with Different Sample Preparation Methods

Sample Preparation MethodMean Matrix Factor (MF)% Relative Standard Deviation (%RSD)Comments
Protein Precipitation (PPT) Only0.4525%Significant ion suppression and high variability. Not recommended for quantitative analysis without a SIL-IS.
PPT + Phospholipid Removal0.8512%Reduced ion suppression and improved reproducibility. A good option for many applications.
Solid-Phase Extraction (SPE)0.958%Minimal matrix effects and good reproducibility. Often provides the cleanest extracts but requires more method development.

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific biological matrix, LC-MS/MS system, and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for DHAP Analysis (Protein Precipitation with Phospholipid Removal)

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled DHAP internal standard (SIL-IS) solution. Vortex briefly.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate.

  • Elution: Elute the sample into a clean 96-well plate by applying a vacuum.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 acetonitrile/water with 0.1% formic acid. Vortex and centrifuge to pellet any insoluble material.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Parameters for DHAP Analysis

  • LC System: UHPLC system

  • Column: A HILIC column suitable for polar analytes (e.g., an amide-based or zwitterionic stationary phase), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: 90:10 acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9.1-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • DHAP: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of a DHAP standard)

    • SIL-IS DHAP: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the SIL-IS)

  • Source Parameters: Optimized for DHAP signal (e.g., capillary voltage, source temperature, gas flows).

Visualizations

DHAP_Analysis_Workflow DHAP Analysis and Matrix Effect Mitigation Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma Plasma Sample Spike_IS Spike with SIL-IS Plasma->Spike_IS Mitigates Matrix Effect PPT Protein Precipitation (Cold Acetonitrile) Spike_IS->PPT Phospholipid_Removal Phospholipid Removal PPT->Phospholipid_Removal Reduces Ion Suppression Evap_Recon Evaporation & Reconstitution Phospholipid_Removal->Evap_Recon HILIC HILIC Separation Evap_Recon->HILIC MSMS MS/MS Detection (Negative Ion Mode) HILIC->MSMS Separates DHAP from Matrix Integration Peak Integration MSMS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for DHAP analysis highlighting key stages for matrix effect mitigation.

Troubleshooting_Guide Troubleshooting Logic for Low DHAP Signal Start Low DHAP Signal or Poor Sensitivity Check_IS Is SIL-IS Signal also low? Start->Check_IS Sample_Prep_Issue Investigate Sample Prep: - Inefficient Extraction - Analyte Degradation Check_IS->Sample_Prep_Issue Yes Matrix_Effect_Issue Significant Ion Suppression Check_IS->Matrix_Effect_Issue No Resolved Issue Resolved Sample_Prep_Issue->Resolved Optimize_Chrom Optimize HILIC Method: - Gradient - pH - Column Choice Matrix_Effect_Issue->Optimize_Chrom Enhance_Cleanup Enhance Sample Cleanup: - Phospholipid Removal - SPE Matrix_Effect_Issue->Enhance_Cleanup Optimize_Chrom->Resolved Enhance_Cleanup->Resolved

Caption: Troubleshooting guide for low signal intensity in DHAP analysis.

References

Technical Support Center: Optimizing the Chromatographic Separation of DHAP and G3P

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and quantification of these critical triose phosphate isomers in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of DHAP and G3P challenging?

A1: The separation of DHAP and G3P is challenging due to their isomeric nature. They have the same molecular weight and charge, making them difficult to resolve with standard chromatographic techniques. Achieving baseline separation often requires careful optimization of the chromatographic conditions.

Q2: What are the most common chromatographic techniques for separating DHAP and G3P?

A2: The most common techniques are:

  • Anion-Exchange Chromatography (AEC): This method separates molecules based on their net negative charge. Since both DHAP and G3P are phosphorylated, they can be retained and separated on an anion-exchange column.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ion-Pairing Agents: This technique uses a nonpolar stationary phase and a polar mobile phase. An ion-pairing agent is added to the mobile phase to interact with the charged phosphate groups of DHAP and G3P, allowing for their retention and separation on the reversed-phase column.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and selective method for the analysis of carbohydrates and phosphorylated sugars. It utilizes a strong anion-exchange column under alkaline conditions, allowing for the separation of closely related isomers like DHAP and G3P.

Q3: What is the importance of pH in the separation of DHAP and G3P?

A3: The pH of the mobile phase is a critical parameter. G3P is known to be unstable at neutral or alkaline pH, where it can degrade. Therefore, maintaining an acidic to neutral pH (typically below 7.0) is often recommended, especially for anion-exchange and reversed-phase methods, to ensure the stability of the analytes throughout the chromatographic run.

Q4: How can I improve the resolution between DHAP and G3P peaks?

A4: Improving resolution can be achieved by:

  • Optimizing the mobile phase composition: This includes adjusting the salt concentration, organic modifier content, or the concentration of the ion-pairing agent.

  • Modifying the gradient profile: A shallower gradient can often improve the separation of closely eluting peaks.

  • Adjusting the flow rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.

  • Changing the column: Using a column with a different stationary phase chemistry, smaller particle size, or longer length can enhance separation.

  • Controlling the temperature: Operating at a consistent and optimized temperature can improve peak shape and reproducibility.

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of DHAP and G3P.

Problem 1: Poor Resolution or Co-elution of DHAP and G3P Peaks
Potential CauseSuggested Solution
Inadequate Mobile Phase Strength For Anion-Exchange: Adjust the salt concentration in your mobile phase. A lower starting salt concentration and a shallower gradient may be necessary to improve separation. For Reversed-Phase with Ion-Pairing: Optimize the concentration of the ion-pairing agent (e.g., tributylamine). Too low a concentration may result in insufficient retention, while too high a concentration can lead to broad peaks.
Inappropriate Gradient Slope A steep gradient may not provide enough time for the separation of these closely related isomers. Try using a shallower, more gradual gradient.
Suboptimal Flow Rate A high flow rate can reduce the interaction time with the stationary phase, leading to poor resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves, but be mindful of longer analysis times.
Column Inefficiency The column may be old or fouled. Try cleaning the column according to the manufacturer's instructions or replace it with a new one. Consider using a column with a smaller particle size for higher efficiency.
Incorrect pH of the Mobile Phase Ensure the pH of your mobile phase is optimal for the stability and charge state of DHAP and G3P. An acidic pH is generally preferred to prevent degradation of G3P.
Problem 2: Peak Tailing or Asymmetry
Potential CauseSuggested Solution
Secondary Interactions with the Column The phosphate groups of DHAP and G3P can interact with active sites on the silica-based stationary phase, causing tailing. Ensure your mobile phase is adequately buffered. For reversed-phase, using a high-purity, end-capped column can minimize these interactions.
Column Overload Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter and keep connections as short as possible.
Contamination of the Column or Guard Column Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Use a guard column and ensure proper sample preparation to remove interfering substances.
Problem 3: Baseline Noise or Drift
Potential CauseSuggested Solution
Contaminated Mobile Phase Use high-purity solvents and salts for your mobile phase. Filter and degas the mobile phase before use. For HPAEC-PAD, ensure the water is of high resistivity (18 MΩ·cm) and low in dissolved carbon dioxide.
Detector Issues (especially with PAD) For Pulsed Amperometric Detection (PAD), an unstable baseline can be caused by a contaminated or improperly conditioned electrode. Follow the manufacturer's instructions for cleaning and reconditioning the electrode.
Pump Malfunction Inconsistent solvent delivery from the pump can cause baseline fluctuations. Check for leaks, and ensure pump seals and check valves are in good condition.
Temperature Fluctuations Ensure the column and detector are in a temperature-controlled environment. Use a column oven for stable and reproducible retention times and baseline.

Experimental Protocols

Below are detailed methodologies for the separation of DHAP and G3P using different chromatographic techniques.

Method 1: Anion-Exchange Chromatography (AEC)

This method is effective for separating phosphorylated compounds based on their charge.

  • Column: A strong anion-exchange column, such as a SynChropack AX100 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Potassium Phosphate, pH 3.5

  • Mobile Phase B: 500 mM Potassium Phosphate, pH 3.5

  • Gradient:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to 100% A

    • 35-45 min: Re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 30°C

Method 2: Reversed-Phase HPLC with Ion-Pairing Agent

This method utilizes an ion-pairing agent to retain and separate the polar DHAP and G3P on a reversed-phase column.[1][2]

  • Column: C8 column (e.g., 150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 10 mM Tributylamine, 15 mM Acetic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: A long, shallow gradient is often required. An example could be:

    • 0-10 min: 5% B

    • 10-40 min: Linear gradient to 30% B

    • 40-45 min: Gradient to 95% B

    • 45-50 min: Hold at 95% B

    • 50-55 min: Return to 5% B

    • 55-65 min: Re-equilibration at 5% B

  • Flow Rate: 0.8 mL/min

  • Detection: Mass Spectrometry (MS) or UV at 210 nm

  • Temperature: 40°C

Method 3: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This is a highly sensitive method for analyzing sugar phosphates.

  • Column: Dionex CarboPac™ PA20 (3 x 150 mm) with a CarboPac™ PA20 Guard (3 x 30 mm).

  • Mobile Phase A: 100 mM Sodium Hydroxide

  • Mobile Phase B: 1 M Sodium Acetate in 100 mM Sodium Hydroxide

  • Gradient:

    • 0-2 min: 0% B

    • 2-15 min: Linear gradient to 20% B

    • 15-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25-26 min: Return to 0% B

    • 26-35 min: Re-equilibration at 0% B

  • Flow Rate: 0.5 mL/min

  • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode.

  • Temperature: 30°C

Quantitative Data Summary

The following table summarizes typical retention times that can be expected for DHAP and G3P under the specified conditions. Note that these values can vary depending on the specific instrument, column batch, and precise mobile phase preparation.

MethodAnalyteExpected Retention Time (min)
Anion-Exchange Chromatography DHAP~18.5
G3P~20.1
Reversed-Phase with Ion-Pairing DHAP~32.4
G3P~34.2
HPAEC-PAD DHAP~10.8
G3P~12.3

Visualizations

Glycolysis Pathway Context

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase G3P G3P F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase Pyruvate Pyruvate G3P->Pyruvate ...Multiple Steps

Caption: The central role of DHAP and G3P interconversion in the glycolysis pathway.

General Chromatographic Workflow

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., cell lysate) Protein_Precipitation Protein Precipitation (e.g., with acid or organic solvent) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration HPLC_System HPLC/UPLC System Filtration->HPLC_System Injection Column Chromatographic Column (AEC, RP, or HPAEC) HPLC_System->Column Detector Detection (UV or PAD or MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A general workflow for the analysis of DHAP and G3P using liquid chromatography.

Troubleshooting Logic Flow

Troubleshooting_Logic Start Poor Separation of DHAP and G3P Check_Resolution Are peaks co-eluting? Start->Check_Resolution Check_Tailing Are peaks tailing? Check_Resolution->Check_Tailing No Adjust_Gradient Optimize Gradient (make it shallower) Check_Resolution->Adjust_Gradient Yes Check_Baseline Is the baseline noisy? Check_Tailing->Check_Baseline No Check_Overload Reduce Sample Load Check_Tailing->Check_Overload Yes Check_Mobile_Phase Prepare Fresh/Filtered Mobile Phase Check_Baseline->Check_Mobile_Phase Yes End Improved Separation Check_Baseline->End No Adjust_Flow_Rate Reduce Flow Rate Adjust_Gradient->Adjust_Flow_Rate Check_Column Check/Replace Column Adjust_Flow_Rate->Check_Column Check_Column->End Check_pH Optimize Mobile Phase pH Check_Overload->Check_pH Check_Connections Minimize Extra-Column Volume Check_pH->Check_Connections Check_Connections->End Check_Detector Clean/Calibrate Detector Check_Mobile_Phase->Check_Detector Check_Pump Inspect Pump Check_Detector->Check_Pump Check_Pump->End

Caption: A logical flow diagram for troubleshooting poor separation of DHAP and G3P.

References

Technical Support Center: Dihydroxyacetone Phosphate (DHAP) Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DHAP quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of dihydroxyacetone phosphate (B84403) (DHAP).

Frequently Asked Questions (FAQs)

Q1: My DHAP assay is showing lower than expected or no signal. What are the common causes?

A1: Low or no signal in a DHAP assay can stem from several factors. The primary areas to investigate include issues with enzyme activity, suboptimal reaction conditions, incorrect sample or standard preparation, and the presence of interfering substances in your sample. A systematic troubleshooting approach is recommended to identify the root cause.[1][2]

Q2: What are some common inhibitors that can interfere with DHAP quantification assays?

A2: DHAP quantification assays typically rely on the enzymatic conversion of DHAP to glyceraldehyde-3-phosphate (GAP) by triosephosphate isomerase (TPI) and the subsequent metabolism of GAP by glycerol-3-phosphate dehydrogenase (GPDH), which is coupled to a detectable signal. Therefore, inhibitors of either of these enzymes can affect the assay. Common inhibitors include:

  • Glycolytic inhibitors: Compounds like 2-Deoxy-D-glucose and iodoacetic acid can interfere with enzymes in the glycolytic pathway.[3]

  • Lipid metabolism modulators: Substances such as Atorvastatin and Etomoxir can indirectly affect GPDH activity by altering lipid metabolism.[3]

  • Detergents: High concentrations of detergents like SDS, Tween-20, and NP-40 can denature or inhibit the enzymes used in the assay.[2][4]

  • Chelating agents: EDTA in concentrations above 0.5 mM can interfere with enzyme function.[2]

  • Other small molecules: Nicotinamide and α-tocopheryl succinate (B1194679) have been shown to inhibit GPDH.[5][6]

Q3: How can I determine if my sample contains inhibitors?

A3: A simple way to test for the presence of inhibitors is to perform a spike-in control. Add a known amount of DHAP standard to your sample and a control buffer. If the signal recovery from the spiked sample is significantly lower than in the control buffer, it suggests the presence of inhibitors in your sample matrix.

Q4: Are there alternative methods for DHAP quantification that are less susceptible to enzyme inhibition?

A4: Yes, if enzymatic assays prove to be problematic due to persistent inhibition, you can consider alternative analytical methods. One such method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which offers high specificity and is not dependent on enzyme activity.[7]

Troubleshooting Guide

Problem 1: Low or No Signal in Both Samples and Standards

This issue often points to a problem with the assay reagents or the overall experimental setup.

Possible Cause Recommended Solution
Improperly prepared or stored reagents Ensure all kit components, especially the enzyme mix and developer, are reconstituted according to the protocol and have not undergone multiple freeze-thaw cycles.[8] Always prepare fresh standards for each experiment.[9]
Incorrect reaction conditions Verify that the assay is performed at the recommended temperature (e.g., 37°C) and for the specified incubation time.[8][9] Ensure the assay buffer is at room temperature before use.[2]
Incorrect filter settings on the plate reader Confirm that the excitation and emission wavelengths on the fluorescence plate reader are set correctly for the fluorometric probe used in the assay (e.g., λex = 535 nm / λem = 587 nm).[8]
Use of an unsuitable microplate For fluorometric assays, use black plates with clear bottoms to minimize background fluorescence and crosstalk.[2]
Problem 2: Signal in Standards but Low or No Signal in Samples

This scenario strongly suggests an issue with the samples themselves, such as the presence of inhibitors or low DHAP concentration.

Possible Cause Recommended Solution
Presence of enzyme inhibitors in the sample Some biological samples contain endogenous substances that can inhibit the assay enzymes.[3][5][6] To address this, deproteinize your samples using a 10 kDa molecular weight cut-off (MWCO) spin filter before running the assay.[8]
Interference from endogenous NADH NADH present in the sample can generate background signal. Prepare a parallel sample background control by omitting the DHAP Enzyme Mix from the reaction. Subtract the background control reading from your sample readings.[8]
DHAP concentration below the detection limit The sensitivity of fluorometric DHAP assays is typically around 0.5 µM.[9][10] If you suspect your DHAP levels are very low, you may need to concentrate your sample or use a larger sample volume.
Improper sample preparation For tissue or cell samples, ensure complete homogenization and centrifugation to remove insoluble material.[8][9]
Problem 3: High Background Signal

High background can mask the true signal from your samples and standards, leading to inaccurate quantification.

Possible Cause Recommended Solution
Contaminated reagents or buffer Use fresh, high-purity water and reagents to prepare all solutions. Ensure that the assay buffer has not been contaminated.
Autofluorescence from the sample Some biological molecules naturally fluoresce at the wavelengths used in the assay. Run a sample blank (sample with assay buffer but without the probe or enzyme mix) to determine the level of autofluorescence and subtract it from your sample readings.
Incorrect blank subtraction The value obtained for the 0 µM DHAP standard should be subtracted from all other readings.[8] Ensure this correction is applied correctly.

Experimental Protocols

Protocol 1: Sample Deproteinization

This protocol is recommended for removing potential enzyme inhibitors from biological samples.[8][9]

  • Homogenization: Homogenize tissue (10 mg) or cells (1-2 x 10^6) in 100 µL of ice-cold DHAP Assay Buffer.

  • Incubation: Keep the homogenate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Deproteinization: Load the supernatant onto a 10 kDa MWCO spin filter and centrifuge according to the manufacturer's instructions.

  • Filtrate Collection: The collected filtrate is the deproteinized sample, which can now be used in the DHAP assay.

Protocol 2: DHAP Quantification Assay (Fluorometric)

This is a generalized protocol based on commercially available kits.[8][9]

  • Standard Curve Preparation:

    • Prepare a 1 mM DHAP standard solution by diluting a 100 mM stock.

    • Further dilute the 1 mM standard to create a 50 µM working solution.

    • Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM DHAP standard into wells of a 96-well plate to generate 0, 100, 200, 300, 400, and 500 pmol/well standards.

    • Bring the final volume in each standard well to 50 µL with DHAP Assay Buffer.

  • Sample Preparation:

    • Add 2-50 µL of your deproteinized sample to duplicate wells.

    • Bring the final volume to 50 µL with DHAP Assay Buffer.

    • Optional: Prepare a sample background control by adding the same volume of sample to a well, with the final volume also brought to 50 µL with DHAP Assay Buffer (the enzyme mix will be omitted from this well).

  • Reaction Mix Preparation:

    • Prepare a Master Reaction Mix according to the kit's instructions. This typically includes the DHAP Assay Buffer, a high-sensitivity probe, and a developer.

    • For the sample background control wells, prepare a separate mix that omits the DHAP Enzyme Mix.

  • Reaction Initiation:

    • Add 50 µL of the Master Reaction Mix (containing the DHAP Enzyme Mix) to each standard and sample well.

    • Add 50 µL of the background control mix (without the enzyme) to the sample background control wells.

  • Incubation:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculation:

    • Subtract the 0 DHAP standard reading from all standard and sample readings.

    • Subtract the sample background control reading from the corresponding sample readings.

    • Plot the standard curve and determine the DHAP concentration in your samples.

Data Summary

Table 1: Common Inhibitors and Their Targets
InhibitorTarget/Mechanism of ActionReference
2-Deoxy-D-glucose Inhibits glycolysis, reducing the availability of glycerol-3-phosphate.[3]
Iodoacetic acid Inhibits the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase.[3]
(+)-Etomoxir sodium salt Inhibits fatty acid oxidation, potentially influencing the glycerol-3-phosphate pool.[3]
Nicotinamide High concentrations can alter the NAD+/NADH ratio, affecting GPD1 activity.[5]
α-Tocopheryl succinate (TOS) Directly inhibits mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). 50% inhibition of GP-dependent oxygen consumption was observed at 10 µmol/L TOS.[6]
iGP-1 and iGP-5 Novel small-molecule inhibitors of mGPDH with IC50 and Ki values between ~1-15 µM.[11]
SDS A detergent that can denature and inactivate enzymes. Concentrations >0.2% can interfere with assays.[2][12]
EDTA A chelating agent that can interfere with enzyme activity at concentrations >0.5 mM.[2]

Visualizations

DHAP_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Sample Biological Sample (Cells, Tissue, etc.) Homogenize Homogenize & Centrifuge Sample->Homogenize Deproteinize Deproteinize (10kDa Spin Filter) Homogenize->Deproteinize Plate Aliquot Samples & Standards into 96-well Plate Deproteinize->Plate Standards Prepare DHAP Standards Standards->Plate ReactionMix Prepare & Add Master Reaction Mix Plate->ReactionMix Incubate Incubate at 37°C (60 min, protected from light) ReactionMix->Incubate Read Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Read Calculate Calculate Concentration (vs. Standard Curve) Read->Calculate

Caption: Workflow for a typical fluorometric DHAP quantification assay.

Troubleshooting_Logic cluster_reagents Reagent & Setup Issues cluster_sample Sample-Specific Issues Start Low or No Signal in DHAP Assay CheckStandards Is there a signal in the standards? Start->CheckStandards ReagentPrep Check reagent preparation and storage CheckStandards->ReagentPrep No Inhibitors Suspect inhibitors in sample CheckStandards->Inhibitors Yes ReactionCond Verify reaction conditions (temp, time) ReagentPrep->ReactionCond PlateReader Confirm plate reader settings ReactionCond->PlateReader Deproteinize Action: Deproteinize sample Inhibitors->Deproteinize Background Check for high background (NADH, autofluorescence) Inhibitors->Background RunControl Action: Run background control Background->RunControl

Caption: Troubleshooting logic for low signal in DHAP quantification assays.

DHAP_Signaling_Pathway cluster_assay Assay Principle DHAP DHAP GAP GAP DHAP->GAP TPI G3P Glycerol-3-Phosphate GAP->G3P GPDH Probe_red Fluorescent Product G3P->Probe_red Developer Probe_ox Fluorometric Probe (Oxidized) Inhibitor Inhibitors (e.g., Iodoacetate, TOS) Inhibitor->G3P inhibit

Caption: Simplified reaction pathway of a DHAP assay showing an inhibition point.

References

Technical Support Center: Optimization of Protein Precipitation for DHAP Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of protein precipitation for Dihydroxyacetone Phosphate (B84403) (DHAP) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges of DHAP analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the protein precipitation step of DHAP extraction, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low DHAP Yield

Question: I am experiencing a significantly lower than expected yield of DHAP in my final extract. What are the potential causes and how can I improve recovery?

Answer:

Low DHAP yield is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary causes and troubleshooting steps:

  • Incomplete Cell Lysis: If the initial cell or tissue lysis is incomplete, DHAP will remain trapped within the cellular structures, leading to poor recovery.

    • Solution: Ensure your lysis method is effective for your sample type. For robust samples, consider more rigorous methods like sonication or bead beating in addition to lysis buffers. Always perform lysis on ice to minimize enzymatic degradation of DHAP.

  • DHAP Degradation: DHAP is an unstable molecule, particularly at neutral or alkaline pH and elevated temperatures.[1]

    • Solution: Maintain a cold chain throughout the extraction process. Use pre-chilled solvents and tubes, and perform all centrifugation steps at 4°C. For quenching metabolic activity and stabilizing phosphorylated metabolites, consider using an acidic extraction solvent, such as a mixture of acetonitrile (B52724), methanol (B129727), and water with 0.1 M formic acid.[2]

  • Co-precipitation of DHAP with Proteins: While the goal is to precipitate proteins, some DHAP may be lost by being trapped within the protein pellet.

    • Solution: Optimize the protein precipitation protocol. The choice of solvent and the ratio of solvent to sample are critical. Cold methanol or acetonitrile are often preferred for metabolite extraction as they are effective at precipitating proteins while minimizing the loss of polar metabolites.[3]

  • Inefficient Extraction from the Protein Pellet: After centrifugation, some DHAP may remain in the residual liquid around the protein pellet.

    • Solution: Carefully aspirate the supernatant without disturbing the pellet. To maximize recovery, you can perform a second extraction of the protein pellet with a smaller volume of the same cold solvent, and then pool the supernatants.

Issue 2: High Protein Contamination in the DHAP Extract

Question: My downstream analysis (e.g., LC-MS) is showing significant interference from residual proteins. How can I improve the efficiency of protein removal?

Answer:

Residual protein can significantly impact the quality of your DHAP analysis. Here are strategies to enhance protein precipitation efficiency:

  • Suboptimal Precipitant-to-Sample Ratio: An insufficient volume of the precipitation agent will lead to incomplete protein removal.

    • Solution: A common starting point is a 4:1 ratio of cold organic solvent (e.g., acetone (B3395972) or acetonitrile) to your aqueous sample.[4] You may need to optimize this ratio for your specific sample matrix.

  • Choice of Precipitation Agent: Different precipitation agents have varying efficiencies for different sample types.

    • Solution: For plasma or serum samples, acetonitrile has been shown to be highly effective in protein removal.[2] Trichloroacetic acid (TCA) is also a very effective precipitant, though it can lead to protein denaturation and may affect DHAP stability if not handled carefully.[5][6] A combination of TCA and acetone can also be more effective than either agent alone.[7]

  • Insufficient Incubation Time or Temperature: For precipitation to be complete, sufficient time at the correct temperature is necessary.

    • Solution: When using organic solvents, incubate your samples at -20°C for at least 60 minutes to facilitate thorough protein precipitation.[4]

Issue 3: Inconsistent and Irreproducible DHAP Measurements

Question: I am observing high variability in my DHAP measurements between replicates. What could be causing this and how can I improve reproducibility?

Answer:

Inconsistent results are often due to subtle variations in the sample preparation workflow. Here are key areas to focus on for improving reproducibility:

  • Variable Sample Handling: Inconsistent timing or temperature during sample processing can lead to variable DHAP degradation.

    • Solution: Standardize every step of your protocol. Use a timer for incubations and ensure consistent temperatures for all samples. Prepare a master mix of your precipitation solvent to add to all samples to minimize pipetting variations.

  • Incomplete Pellet Resuspension (if analyzing the protein fraction): If you are analyzing the protein pellet for other reasons, incomplete resuspension can lead to variability. For DHAP extraction, the supernatant is the fraction of interest.

  • Matrix Effects in Downstream Analysis: The choice of protein precipitation method can introduce substances that interfere with downstream analysis, such as mass spectrometry, leading to ion suppression or enhancement.

    • Solution: Perform a validation of your chosen precipitation method with your analytical platform. Methanol precipitation is often recommended for LC-MS-based metabolomics due to its comprehensive metabolite profile and reproducible results with low protein interference.[8] If ion suppression is suspected, a dilution of the sample or the use of an internal standard can help to mitigate this effect.

Frequently Asked Questions (FAQs)

Q1: Which protein precipitation method is best for DHAP extraction?

A1: The "best" method depends on your sample type and downstream application. However, for general metabolite profiling, including phosphorylated sugars like DHAP, precipitation with a cold organic solvent is often preferred. Methanol and acetonitrile are widely used and have been shown to be effective for precipitating proteins while maintaining good recovery of a broad range of metabolites.[3][9] For LC-MS analysis, methanol is often recommended due to its favorable properties in producing clean extracts with good reproducibility.[8]

Q2: Can I use trichloroacetic acid (TCA) to precipitate proteins for DHAP extraction?

A2: Yes, TCA is a very effective protein precipitant.[5][6] However, it is a strong acid and can cause denaturation of the precipitated proteins. While this is not a concern for DHAP analysis (as you are interested in the supernatant), the low pH could potentially affect the stability of DHAP if not properly neutralized or buffered in subsequent steps. If using TCA, it is crucial to wash the protein pellet thoroughly with a cold organic solvent like acetone to remove residual acid.[7]

Q3: How does the choice of protein precipitation method affect the stability of DHAP?

A3: DHAP is known to be labile, especially at neutral or basic pH.[1] Therefore, methods that maintain a cool and slightly acidic to neutral pH during extraction are generally preferred. Organic solvent precipitation at low temperatures helps to preserve the integrity of metabolites like DHAP.[5] Acid precipitation with TCA will create a low pH environment, which can also be protective against certain types of degradation, but care must be taken to avoid acid-catalyzed hydrolysis of the phosphate group.

Q4: Are there any special considerations for extracting DHAP from complex biological samples like tissues?

A4: Yes, for solid or semi-solid samples like tissues, efficient homogenization is critical to release the intracellular metabolites, including DHAP. This is typically done in a cold lysis buffer or directly in the cold extraction solvent. Pressurized liquid extraction and supercritical fluid extraction are advanced methods that can be used for complex samples. Simple, step-minimized methods are generally preferred to reduce the chances of analyte loss.

Q5: How can I be sure that my protein precipitation is complete?

A5: A visual confirmation of a solid, compact pellet after centrifugation is a good initial indicator. To quantitatively assess the completeness of protein removal, you can perform a protein assay (e.g., Bradford or BCA) on the supernatant. The protein concentration in the supernatant should be negligible compared to the starting sample.

Data Presentation

Table 1: Comparison of Protein Precipitation Methods for Metabolite Analysis

MethodPrincipleTypical Protein Removal EfficiencyAdvantagesDisadvantages
Organic Solvent (Methanol, Acetonitrile, Acetone) Reduces the dielectric constant of the solution, leading to protein aggregation.[5]>90%[2]Simple, effective, and compatible with downstream LC-MS analysis. Good for broad metabolite coverage.[3]May not be as effective for very dilute protein solutions.
Acid Precipitation (TCA) Reduces the pH of the solution to the isoelectric point of the proteins, causing them to precipitate.[5]>92%[2]Very effective at protein removal.Can denature proteins and may require a neutralization step for the supernatant. Residual acid must be removed.[7]
Salting Out (Ammonium Sulfate) High salt concentrations reduce the availability of water for protein hydration, causing aggregation.[5]VariableMild method that can preserve protein function.Not ideal for metabolite analysis as the high salt concentration will interfere with downstream analysis and requires a desalting step.

Experimental Protocols

Protocol 1: Acetonitrile Precipitation for DHAP Extraction

This protocol is suitable for the extraction of DHAP from liquid samples such as plasma, serum, or cell culture supernatants for LC-MS analysis.

  • Sample Preparation: Thaw frozen samples on ice. For adherent cells, wash with ice-cold PBS before scraping and resuspending in a known volume of buffer.

  • Precipitation: In a microcentrifuge tube on ice, add 4 volumes of ice-cold acetonitrile to 1 volume of your sample (e.g., 400 µL of acetonitrile to 100 µL of sample).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for at least 1 hour to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the DHAP, to a new pre-chilled tube without disturbing the protein pellet.

  • Drying (Optional): If a concentration step is required, the supernatant can be dried down under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer for your downstream analysis (e.g., the initial mobile phase for LC-MS).

Protocol 2: Trichloroacetic Acid (TCA) / Acetone Precipitation

This protocol is a robust method for efficient protein removal.

  • TCA Addition: To your sample on ice, add an equal volume of 20% (w/v) TCA. Vortex briefly.

  • Incubation: Incubate the mixture on ice for 30 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully decant the supernatant into a new tube.

  • Acetone Wash of Supernatant (to remove TCA): Add 4 volumes of ice-cold acetone to the supernatant. This step is to precipitate the DHAP and leave the TCA in the solution.

  • Incubation: Incubate at -20°C for 1 hour.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C. A small pellet containing DHAP should be visible.

  • Pellet Washing: Discard the supernatant and wash the pellet with 1 mL of ice-cold 80% acetone to remove any residual TCA.

  • Drying and Resuspension: Air-dry the pellet and resuspend in the desired buffer for analysis.

Mandatory Visualization

DHAP_Extraction_Workflow cluster_start Sample Preparation cluster_precipitation Protein Precipitation cluster_extraction DHAP Extraction cluster_analysis Downstream Analysis Start Biological Sample (Cells, Tissue, Plasma) Lysis Cell Lysis / Homogenization (on ice) Start->Lysis Add_Precipitant Add Cold Precipitant (e.g., Acetonitrile, Methanol, or TCA) Lysis->Add_Precipitant Incubate Incubation (-20°C) Add_Precipitant->Incubate Centrifuge Centrifugation (4°C) Incubate->Centrifuge Collect_Supernatant Collect Supernatant (Contains DHAP) Centrifuge->Collect_Supernatant Dry_Extract Dry Extract (Optional) Collect_Supernatant->Dry_Extract Reconstitute Reconstitute in Analysis Buffer Dry_Extract->Reconstitute Analysis LC-MS / Other Analytical Method Reconstitute->Analysis

Caption: Experimental workflow for DHAP extraction using protein precipitation.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low DHAP Yield or High Variability Degradation DHAP Degradation? Problem->Degradation Incomplete_Lysis Incomplete Lysis? Problem->Incomplete_Lysis Poor_Precipitation Inefficient Precipitation? Problem->Poor_Precipitation Matrix_Effects Matrix Effects? Problem->Matrix_Effects Optimize_Temp_pH Maintain Cold Chain Control pH Degradation->Optimize_Temp_pH Improve_Lysis Optimize Lysis Protocol Incomplete_Lysis->Improve_Lysis Optimize_Precipitation Adjust Precipitant/ Sample Ratio Poor_Precipitation->Optimize_Precipitation Validate_Method Method Validation/ Use Internal Standard Matrix_Effects->Validate_Method

Caption: Troubleshooting logic for DHAP extraction optimization.

References

Technical Support Center: Stability of Dihydroxyacetone Phosphate (DHAP) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of dihydroxyacetone phosphate (B84403) (DHAP) stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your DHAP solutions for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My DHAP-dependent enzymatic assay is giving inconsistent results. Could my DHAP stock solution be the problem?

A1: Yes, inconsistent results in enzymatic assays are often linked to the instability of dihydroxyacetone phosphate (DHAP). DHAP in solution is known to be labile, particularly at neutral to basic pH.[1] Degradation of your DHAP stock can lead to a lower effective concentration of the substrate, resulting in variable enzyme kinetics and overall poor reproducibility. It is crucial to handle and store DHAP stock solutions correctly to maintain their integrity.

Q2: What are the optimal storage conditions for aqueous DHAP stock solutions?

A2: For optimal stability, aqueous DHAP stock solutions should be stored at -20°C.[2][3] Several commercial suppliers of DHAP standards recommend reconstituting the solid compound in water or an appropriate assay buffer, aliquoting it into single-use volumes to avoid repeated freeze-thaw cycles, and storing it at -20°C for up to two months.[4][3] For longer-term storage, some sources suggest temperatures as low as -80°C may be beneficial, although specific data on DHAP under these conditions is limited.

Q3: How does pH affect the stability of DHAP solutions?

Q4: Can I prepare a large batch of DHAP stock solution and use it over several months?

A4: Preparing large batches for long-term use is not recommended due to the inherent instability of DHAP in solution.[1] Commercial kits containing DHAP standards suggest a shelf-life of approximately two months when stored at -20°C after reconstitution.[2][4][3] For consistent experimental results, it is best practice to prepare fresh stock solutions regularly and handle them as described in the recommended storage conditions.

Q5: Are there more stable forms of DHAP available?

A5: Research has shown that DHAP can exist in both monomeric and dimeric forms. Crystalline salts of monomeric DHAP have been found to be stable for several months at room temperature.[7] However, in aqueous solutions, DHAP exists as an equilibrium of keto, gem-diol, and enolic forms.[8] The stability of DHAP in solution remains a challenge regardless of the initial solid form.

Troubleshooting Guide

Issue: Rapid loss of DHAP-dependent enzyme activity in my assay.

Possible Cause Troubleshooting Steps
DHAP Degradation - Prepare fresh DHAP stock solution from a new vial of solid compound.- Ensure the pH of your stock solution and final assay buffer is appropriate (ideally, slightly acidic if compatible with your enzyme).- Aliquot your DHAP stock into single-use volumes to avoid multiple freeze-thaw cycles.[2][4][3]
Incorrect Storage - Verify the storage temperature of your freezer is consistently at or below -20°C.- Avoid storing DHAP solutions in frost-free freezers that undergo temperature cycling.
Contamination of Stock - Use sterile, nuclease-free water and tubes for preparing your stock solution.- Filter-sterilize the stock solution if necessary and compatible with your application.

Issue: High background signal or unexpected side reactions in my experiment.

Possible Cause Troubleshooting Steps
Formation of Degradation Products - DHAP can degrade into reactive species like methylglyoxal, which can interfere with biological systems.[9] Freshly prepared DHAP solutions are recommended to minimize this.- Consider purifying your DHAP if you suspect significant contamination with degradation products.
Interaction with Buffer Components - While not explicitly documented for DHAP, phosphate buffers have been reported to negatively impact the stability of the related compound, DHA.[5] If using a phosphate buffer, consider testing an alternative buffering system.

Data Summary

The stability of DHAP is influenced by several factors, with temperature and pH being the most critical. While extensive quantitative data for DHAP is limited in the provided search results, the following tables summarize the key stability information based on available literature for DHAP and its closely related precursor, dihydroxyacetone (DHA).

Table 1: Recommended Storage Conditions for DHAP Stock Solutions

ParameterRecommended ConditionRationale / Comments
Temperature -20°CMinimizes chemical degradation. Recommended by commercial suppliers for reconstituted standards.[2][3]
Duration Up to 2 monthsBased on recommendations for commercial DHAP standards.[3] For longer periods, fresh preparation is advised.
pH Slightly Acidic (if possible)Inferred from the stability of DHA, which is optimal at pH 2-4.[5] Compatibility with the experimental system is crucial.
Aliquotting Single-use aliquotsAvoids repeated freeze-thaw cycles which can accelerate degradation.[3]
Solvent Ultrapure water or appropriate assay bufferAs recommended by commercial assay kits.[4][3]

Table 2: Influence of pH on the Stability of Dihydroxyacetone (DHA) as a Proxy for DHAP

pH RangeStabilityObserved Effects
2 - 4 OptimalMinimal degradation.[5]
4 - 6 StableSlow degradation.[5]
> 7 UnstableAccelerated degradation, formation of brown products.[5]
8 - 12 Highly UnstableRapid degradation.[5]

Experimental Protocols

Protocol 1: Preparation of DHAP Stock Solution

Objective: To prepare a standardized DHAP stock solution for use in enzymatic assays and other applications.

Materials:

  • Dithis compound (solid)

  • Ultrapure, nuclease-free water or desired assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the solid DHAP container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of DHAP solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of cold, sterile ultrapure water or assay buffer to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex gently until the solid is completely dissolved. Keep the solution on ice.

  • Immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C. Based on commercial recommendations, it is advised to use these solutions within two months.[2][4][3]

Protocol 2: Assessment of DHAP Stability by Enzymatic Assay

Objective: To determine the stability of a DHAP solution over time under specific storage conditions.

Materials:

  • DHAP stock solution (prepared as in Protocol 1)

  • A DHAP-dependent enzyme (e.g., glycerol-3-phosphate dehydrogenase)

  • Appropriate assay buffer and cofactors (e.g., NADH)

  • Spectrophotometer or plate reader

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a fresh batch of DHAP stock solution and determine its initial concentration (Time 0) using an established enzymatic assay.

  • Aliquot the remaining DHAP stock solution and store it under the desired test conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 1, 3, 7, 14, 30, and 60 days), thaw one aliquot of the stored DHAP solution.

  • Determine the concentration of DHAP in the thawed aliquot using the same enzymatic assay as in step 1.

  • Plot the DHAP concentration as a function of time to determine the degradation rate under the tested storage conditions.

Visualizations

DHAP_Stability_Factors cluster_factors Factors Influencing DHAP Stability cluster_outcomes Impact on DHAP Solution Temperature Temperature Degradation Chemical Degradation Temperature->Degradation Higher temp accelerates pH pH pH->Degradation Neutral/alkaline pH accelerates Storage_Duration Storage Duration Storage_Duration->Degradation Longer duration increases Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Degradation Multiple cycles accelerate Loss_of_Activity Loss of Biological Activity Degradation->Loss_of_Activity DHAP DHAP Stock Solution

Key factors affecting the stability of DHAP stock solutions.

DHAP_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Over Time Prep_DHAP Prepare Fresh DHAP Stock Solution Aliquot Aliquot into Single-Use Tubes Prep_DHAP->Aliquot Store_Minus_20C Store at -20°C Aliquot->Store_Minus_20C Store_4C Store at 4°C Aliquot->Store_4C Store_RT Store at Room Temp Aliquot->Store_RT Time_Points Collect Aliquots at Defined Time Points Store_Minus_20C->Time_Points Store_4C->Time_Points Store_RT->Time_Points Assay Quantify DHAP using Enzymatic or HPLC Assay Time_Points->Assay Analyze_Data Analyze Data and Determine Degradation Rate Assay->Analyze_Data

Experimental workflow for assessing DHAP stability.

References

Background fluorescence issues in DHAP probe-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using DHAP (Dihydroxyacetone Phosphate) probe-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a DHAP probe-based assay?

A DHAP probe-based assay is a fluorometric method used to quantify the amount of Dithis compound in various biological samples. The core principle involves a series of enzymatic reactions. First, Triose Phosphate Isomerase (TPI) converts DHAP to glyceraldehyde-3-phosphate (GAP). GAP then undergoes a series of reactions that reduce a non-fluorescent probe, such as PicoProbe™, into a highly fluorescent product. The intensity of the fluorescence, typically measured at Ex/Em = 535/587 nm, is directly proportional to the concentration of DHAP in the sample.[1]

Q2: What types of samples can be used with this assay?

These assays are versatile and can be used with a variety of sample types, including:

  • Adherent or suspension cell cultures[1]

  • Animal tissues (e.g., liver, muscle)[1]

  • Biological fluids such as serum and plasma[1]

Q3: Why is a background control important?

A background control is crucial to account for fluorescence generated by components in the sample other than DHAP. For instance, some samples may contain endogenous glyceraldehyde-3-phosphate (GAP), which can also be utilized by the enzyme mix to generate a fluorescent signal. By preparing a reaction mix that excludes the Triose Phosphate Isomerase (the enzyme that converts DHAP to GAP), you can measure the signal from pre-existing GAP. This background fluorescence can then be subtracted from the fluorescence of the test samples to obtain an accurate measurement of DHAP.

Q4: How should the assay kit components be stored?

Upon receipt, the entire kit should be stored at -20°C and protected from light. Once reconstituted, specific components like the probe, enzyme mix, and developer should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Always refer to the specific kit's datasheet for detailed storage instructions.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can mask the specific signal from DHAP, leading to inaccurate quantification and reduced assay sensitivity. The following guide addresses common causes and solutions for this issue.

Problem Potential Cause Recommended Solution
High Fluorescence in "No DHAP" Wells 1. Reagent Contamination: Assay buffer or other reagents may be contaminated with DHAP or other fluorescent substances.• Use fresh, sterile pipette tips for each reagent.• Aliquot reagents upon first use to prevent contamination of stock solutions.• Run a "reagent blank" with only buffer and the probe/developer mix to check for contamination.
2. Probe Instability/Degradation: The fluorescent probe may degrade over time if not stored correctly (e.g., exposure to light, repeated freeze-thaw cycles), leading to spontaneous fluorescence.• Store the probe protected from light at -20°C.• Aliquot the probe into single-use vials to minimize freeze-thaw cycles.• Prepare fresh dilutions of the probe for each experiment.
High Fluorescence in Sample Wells (after background subtraction) 1. Autofluorescence from Sample: Biological samples naturally contain fluorescent molecules (e.g., NADH, riboflavin) that can contribute to the background signal.[2]• Ensure you are using the recommended deproteinization step (e.g., perchloric acid precipitation or 10 kDa spin filter) in your sample preparation to remove interfering proteins.[3]• If autofluorescence is still high, you may need to dilute your sample. Ensure the diluted concentration is still within the detection range of the assay.
2. Incorrect Microplate Type: Using clear or white microplates will result in high background and well-to-well crosstalk in fluorescence assays.• Always use black, opaque-walled microplates with clear bottoms for fluorescence measurements to minimize background and light scatter.[3][4]
3. Suboptimal Instrument Settings: Incorrect excitation/emission wavelengths or an excessively high gain setting on the microplate reader can amplify background noise.• Verify that the plate reader is set to the correct wavelengths as specified in the assay protocol (typically Ex/Em = 535/587 nm).[1][3]• Optimize the gain setting. Start with a lower gain and increase it as needed to achieve a good signal-to-noise ratio for your standards, without saturating the detector.
4. Extended Incubation Time: Incubating the reaction for longer than the recommended time can lead to the accumulation of non-specific reaction products and increased background.• Adhere strictly to the incubation time specified in the protocol (usually 60 minutes). If your signal is low, consider optimizing other parameters before extending the incubation.
5. High Substrate Concentration in Sample: An excessively high concentration of DHAP or other interfering substrates in the sample can lead to rapid, non-linear signal generation that appears as high background.• Dilute the sample and re-run the assay. The final reading should be multiplied by the dilution factor. The goal is to have sample readings fall within the linear range of the standard curve.[3]

Visual Troubleshooting and Workflow Diagrams

DHAP Assay Reaction Pathway

This diagram illustrates the enzymatic cascade that leads to the generation of a fluorescent signal in the DHAP probe-based assay.

DHAP_Pathway DHAP DHAP (Dithis compound) GAP GAP (Glyceraldehyde-3-Phosphate) DHAP->GAP Intermediate Intermediate Products GAP->Intermediate DHAP Developer Probe_F Fluorescent Product Intermediate->Probe_F Probe_NF Non-Fluorescent Probe (e.g., PicoProbe™) Probe_NF->Probe_F Enzyme1 Triose Phosphate Isomerase (TPI) EnzymeMix Enzyme Mix & Developer

Caption: Enzymatic pathway of the DHAP fluorometric assay.

Standard Experimental Workflow

The following diagram outlines the typical steps involved in performing a DHAP probe-based assay, from sample preparation to data analysis.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep 1. Sample Preparation (Homogenization & Deproteinization) PlateSetup 4. Plate Setup (Add Samples, Standards, & Background Controls) SamplePrep->PlateSetup StandardPrep 2. Standard Curve Preparation StandardPrep->PlateSetup ReagentPrep 3. Reagent Preparation (Thaw & Reconstitute) ReactionMix 5. Add Reaction Mix to all wells ReagentPrep->ReactionMix PlateSetup->ReactionMix Incubation 6. Incubate (e.g., 60 min at 37°C, protected from light) ReactionMix->Incubation Measure 7. Measure Fluorescence (Ex/Em = 535/587 nm) Incubation->Measure Calculate 8. Data Calculation (Subtract background, plot standard curve, determine concentration) Measure->Calculate

Caption: General workflow for a DHAP probe-based assay.

Troubleshooting Logic for High Background

This decision tree provides a logical workflow for diagnosing and resolving high background fluorescence issues.

Troubleshooting_Logic Start High Background Fluorescence Observed CheckControls Are Reagent Blanks & No-DHAP Controls High? Start->CheckControls CheckSampleWells Are Sample Wells High (after background subtraction)? CheckControls->CheckSampleWells No ReagentIssue Potential Reagent Contamination or Probe Degradation CheckControls->ReagentIssue Yes SampleIssue Potential Sample Autofluorescence or Incorrect Settings CheckSampleWells->SampleIssue Yes AssayOK Assay OK CheckSampleWells->AssayOK No SolveReagent Solution: Use fresh aliquots, protect probe from light, use sterile technique ReagentIssue->SolveReagent SolveSample Solutions: - Verify black plate use - Check Ex/Em wavelengths - Optimize reader gain - Ensure deproteinization - Dilute sample SampleIssue->SolveSample

Caption: Decision tree for troubleshooting high background.

Key Experimental Protocols

Protocol 1: Sample Preparation

For Tissues (e.g., ~10 mg) or Cultured Cells (e.g., ~2 x 10⁶):

  • Harvest tissue or cells and wash with cold PBS.

  • Homogenize the sample in 100-200 µL of ice-cold DHAP Assay Buffer. For tissues, use a Dounce homogenizer. For cells, pipette up and down vigorously.

  • Incubate the homogenate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.

  • Transfer the supernatant to a fresh tube.

  • Deproteinization: For many kits, this step is required.

    • Option A (Spin Filters): Use a 10 kDa molecular weight cut-off spin filter. Centrifuge according to the manufacturer's instructions. Collect the filtrate.

    • Option B (Perchloric Acid): Add perchloric acid (PCA) to a final concentration of 1 M. Vortex and incubate on ice for 5 minutes. Centrifuge to pellet proteins. Neutralize the supernatant with 3 M potassium carbonate (KHCO₃).

  • Use the deproteinized supernatant for the assay. Keep samples on ice.

Protocol 2: DHAP Assay Procedure
  • Standard Curve Preparation: Prepare a dilution series of the DHAP standard (e.g., 0, 2, 4, 6, 8, 10 µL of a 50 µM standard stock) in separate wells of a 96-well black plate. Adjust the volume in each well to 50 µL with DHAP Assay Buffer. This creates standards of 0, 100, 200, 300, 400, and 500 pmol/well.

  • Sample and Background Control Setup:

    • Add 1-50 µL of your deproteinized sample to two separate wells.

    • Adjust the volume in all sample wells to 50 µL with DHAP Assay Buffer.

    • One well for each sample will be the "Sample" well, and the other will be the "Sample Background" well.

  • Reaction Mix Preparation: Prepare enough mix for the number of standards and samples.

    • Master Reaction Mix: For each well, mix:

      • 42 µL DHAP Assay Buffer

      • 2 µL PicoProbe™

      • 2 µL DHAP Developer

      • 4 µL DHAP Enzyme Mix

    • Background Control Mix: For each background well, mix:

      • 46 µL DHAP Assay Buffer

      • 2 µL PicoProbe™

      • 2 µL DHAP Developer

      • (Do NOT add the DHAP Enzyme Mix)

  • Reaction Incubation:

    • Add 50 µL of the Master Reaction Mix to the standard and sample wells.

    • Add 50 µL of the Background Control Mix to the sample background wells.

    • Mix gently. Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) in a microplate reader.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Dihydroxyacetone Phosphate (DHAP): Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in several metabolic pathways and a crucial substrate for aldolase-catalyzed stereoselective carbon-carbon bond formation, a key reaction in the synthesis of complex carbohydrates and other bioactive molecules.[1][2] The accessibility of DHAP is therefore a critical factor for the advancement of research and development in these areas. This guide provides a comprehensive comparison of the two primary methods for DHAP synthesis: traditional chemical routes and modern enzymatic approaches. We will delve into the performance of each method, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific needs.

At a Glance: Chemical vs. Enzymatic DHAP Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Starting Materials Dihydroxyacetone (DHA) dimer, various protecting group reagents, phosphorylating agents (e.g., POCl3), catalysts.Dihydroxyacetone (DHA), glycerol (B35011), fructose-1,6-bisphosphate, ATP/phosphate donor, various enzymes (kinases, oxidases, aldolases).
Reaction Conditions Often requires harsh conditions, including anhydrous solvents, low temperatures, and the use of toxic or hazardous reagents.[1]Typically conducted in aqueous buffers under mild conditions (near-neutral pH and physiological temperatures).
Yield Variable, with reported overall yields ranging from 47% to 61% for multi-step syntheses.[3]Generally high conversion rates, with some one-pot multi-enzyme cascades achieving up to 88% conversion.[1]
Purity & Work-up Can produce a "clean" final product, but the process involves multiple, often complex, protection, deprotection, and purification steps.[1]Can result in complex product mixtures containing residual enzymes and byproducts, often requiring specific purification methods.[1]
Scalability Can be scaled up, but the handling of large quantities of hazardous materials and complex purification may pose challenges.Highly scalable, particularly with the use of immobilized enzymes, which allows for continuous processing and enzyme recycling.
Cost-Effectiveness Can be expensive due to the cost of reagents, solvents, and the labor-intensive nature of the multi-step process.Initial enzyme costs can be high, but long-term cost-effectiveness is often better due to lower energy consumption, reduced waste, and the potential for enzyme reuse.
Environmental Impact Generates significant amounts of chemical waste, including organic solvents and toxic byproducts.Generally more environmentally friendly, with biodegradable catalysts (enzymes) and less hazardous waste generation.
Substrate Specificity Not applicable.High substrate specificity of enzymes can be advantageous for producing a specific product but may limit the scope of starting materials.

Experimental Protocols

Chemical Synthesis of DHAP from Dihydroxyacetone Dimer

This protocol is based on a multi-step chemical synthesis approach that involves protection, phosphorylation, and deprotection steps.

Materials:

  • Dihydroxyacetone (DHA) dimer

  • 2,2-Dimethoxypropane (B42991)

  • p-Toluenesulfonic acid

  • Pyridine

  • Phosphorus oxychloride (POCl3)

  • Benzyl (B1604629) alcohol

  • Hydrogen (for hydrogenolysis)

  • Palladium on carbon (Pd/C) catalyst

  • Dowex 50W-X8 resin (H+ form)

  • Anhydrous solvents (e.g., dichloromethane, diethyl ether)

Procedure:

  • Protection of Dihydroxyacetone: Dihydroxyacetone dimer is first converted to its protected form, 2,2-dimethyl-1,3-dioxan-5-one, by reaction with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Phosphorylation: The protected dihydroxyacetone is then phosphorylated. A common method involves the use of phosphorus oxychloride (POCl3) in the presence of a base like pyridine, followed by the addition of benzyl alcohol to form a dibenzyl phosphate ester. This protects the phosphate group during subsequent steps.

  • Deprotection (Hydrogenolysis): The benzyl protecting groups on the phosphate are removed by catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst. This step yields the protected DHAP.

  • Deprotection (Acid Hydrolysis): The final step involves the removal of the acetal (B89532) protecting group under acidic conditions, typically using an acid resin like Dowex 50W-X8. This liberates the final product, dihydroxyacetone phosphate.

  • Purification: The final product is purified using techniques such as ion-exchange chromatography to remove any remaining starting materials, byproducts, and deprotection reagents. The purity can be assessed by NMR or HPLC.[4][5]

Expected Outcome:

This multi-step chemical synthesis can yield DHAP with a high purity after careful purification. Reported overall yields for similar multi-step chemical syntheses are in the range of 47-61%.[3]

Enzymatic Synthesis of DHAP from Glycerol

This protocol describes a one-pot, multi-enzyme cascade for the synthesis of DHAP from glycerol.[1][6]

Materials:

  • Glycerol

  • Adenosine triphosphate (ATP)

  • Acetyl phosphate

  • Glycerol kinase (GlpK)

  • Acetate (B1210297) kinase (AckA)

  • L-Glycerol-3-phosphate oxidase (GlpO)

  • Catalase

  • HEPES buffer (or other suitable biological buffer)

  • Magnesium chloride (MgCl2)

Procedure:

  • Reaction Setup: A reaction mixture is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing glycerol, ATP, acetyl phosphate, and MgCl2.

  • Enzyme Addition: The four enzymes (glycerol kinase, acetate kinase, L-glycerol-3-phosphate oxidase, and catalase) are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the consumption of glycerol or the formation of DHAP using analytical techniques such as HPLC or enzymatic assays.

  • Reaction Termination and Product Isolation: Once the reaction is complete, the enzymes can be removed by methods such as ultrafiltration. The DHAP in the reaction mixture can be used directly for subsequent applications or purified further if necessary.

Expected Outcome:

This one-pot enzymatic cascade has been reported to achieve a high conversion of glycerol to DHAP (up to 88%) in a relatively short time (60 minutes).[1] The mild reaction conditions and high efficiency make it an attractive alternative to chemical synthesis.

Visualizing the Synthesis Pathways

To better understand the workflows of both chemical and enzymatic synthesis, the following diagrams have been generated.

G cluster_chemical Chemical Synthesis Workflow DHA_dimer Dihydroxyacetone Dimer Protected_DHA Protected DHA (2,2-dimethyl-1,3-dioxan-5-one) DHA_dimer->Protected_DHA Protection Phosphorylated_intermediate Protected and Phosphorylated DHA (Dibenzyl Phosphate Ester) Protected_DHA->Phosphorylated_intermediate Phosphorylation Protected_DHAP Protected DHAP Phosphorylated_intermediate->Protected_DHAP Deprotection (Hydrogenolysis) DHAP DHAP Protected_DHAP->DHAP Deprotection (Acid Hydrolysis)

A simplified workflow for the chemical synthesis of DHAP.

G cluster_enzymatic Enzymatic Synthesis Cascade from Glycerol cluster_regeneration ATP Regeneration cluster_h2o2_removal H2O2 Removal Glycerol Glycerol G3P Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase DHAP DHAP G3P->DHAP L-Glycerol-3-Phosphate Oxidase ATP ATP ADP ADP ATP->ADP ADP->ATP Acetate Kinase Acetyl_P Acetyl Phosphate Acetate Acetate Acetyl_P->Acetate O2 O2 H2O2 H2O2 O2->H2O2 H2O_O2 H2O + O2 H2O2->H2O_O2 Catalase

A one-pot, four-enzyme cascade for the synthesis of DHAP from glycerol.

Conclusion

Both chemical and enzymatic methods offer viable routes to dithis compound, each with a distinct set of advantages and disadvantages. Chemical synthesis, while capable of producing high-purity DHAP, is often a multi-step, resource-intensive process that involves hazardous materials. In contrast, enzymatic synthesis provides a more sustainable and efficient alternative, characterized by mild reaction conditions, high conversion rates, and the potential for process intensification through one-pot cascades.

For researchers prioritizing high yield, operational simplicity, and environmental sustainability, enzymatic synthesis, particularly the multi-enzyme cascade approach, presents a compelling option. However, for applications where an exceptionally pure, well-characterized product is paramount and the complexities of multi-step synthesis are manageable, the chemical route remains a valid choice. The selection of the most appropriate synthesis strategy will ultimately depend on the specific requirements of the research, including scale, purity needs, cost considerations, and available expertise.

References

A Comparative Guide to the Quantification of Dihydroxyacetone Phosphate (DHAP): A New HPLC-MS/MS Method vs. a Fluorometric Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison with Supporting Experimental Data

The accurate quantification of dihydroxyacetone phosphate (B84403) (DHAP) is critical for research in metabolic diseases, drug development, and cellular physiology. As a key intermediate in glycolysis and the pentose (B10789219) phosphate pathway, fluctuations in DHAP levels can provide significant insights into cellular energy status and metabolic flux. This guide provides a detailed comparison of a novel High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method with a commercially available fluorometric enzymatic assay for the quantification of DHAP in biological samples.

At a Glance: Method Comparison

FeatureNew HPLC-MS/MS MethodFluorometric Enzymatic Assay
Principle Chromatographic separation followed by mass spectrometric detectionEnzyme-coupled reaction leading to a fluorescent product
Specificity High (based on retention time and mass-to-charge ratio)High (based on enzyme specificity for DHAP)
Sensitivity High (femt- to low picomole range)High (sub-micromolar detection)
Throughput ModerateHigh (microplate format)
Equipment HPLC system, Tandem Mass SpectrometerMicroplate reader with fluorescence capabilities
Sample Volume Low (microliter range)Low (microliter range)
Cost per Sample HigherLower
Expertise Required HighLow to moderate

Performance Characteristics

The following table summarizes the key validation parameters for the new HPLC-MS/MS method and the fluorometric enzymatic assay. The data for the HPLC-MS/MS method is based on performance characteristics reported for the analysis of sugar phosphates, while the data for the enzymatic assay is representative of commercially available kits.

ParameterNew HPLC-MS/MS MethodFluorometric Enzymatic Assay
Linearity (Range) 0.1 - 100 µM0.5 - 10 µM
Correlation Coefficient (R²) > 0.995> 0.99
Accuracy (% Recovery) 95 - 110%90 - 110%
Precision (% RSD) < 10%< 15%
Limit of Detection (LOD) ~50 nM~0.5 µM
Limit of Quantification (LOQ) ~100 nM~1 µM

Signaling Pathway Context: DHAP in Glycolysis

DHAP is a central intermediate in the glycolytic pathway, formed from the cleavage of fructose-1,6-bisphosphate. It is in equilibrium with glyceraldehyde-3-phosphate (G3P), which continues down the pathway to produce pyruvate (B1213749) and ATP.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate isomerase Pyruvate Pyruvate G3P->Pyruvate Multiple Steps

DHAP's position in the glycolytic pathway.

Experimental Protocols

New HPLC-MS/MS Method

This method is designed for the sensitive and specific quantification of DHAP in complex biological matrices such as cell lysates or tissue extracts.

1. Sample Preparation (Cell Lysates): a. Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells using a suitable lysis buffer (e.g., methanol/water, 80:20, v/v) on ice. c. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. d. Collect the supernatant and store at -80°C until analysis.

2. HPLC-MS/MS Analysis: a. HPLC System: A high-performance liquid chromatography system capable of gradient elution. b. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). c. Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water. d. Mobile Phase B: Acetonitrile. e. Gradient: A suitable gradient to separate DHAP from other metabolites (e.g., 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B). f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. i. MRM Transitions: Monitor the specific precursor-to-product ion transition for DHAP (e.g., m/z 169 -> m/z 79).

3. Data Analysis: a. Generate a standard curve using known concentrations of a DHAP standard. b. Quantify DHAP in the samples by comparing the peak area of the analyte to the standard curve.

Fluorometric Enzymatic Assay

This method utilizes a 96-well plate format for the rapid and sensitive quantification of DHAP.

1. Reagent Preparation: a. Prepare the assay buffer, enzyme mix, and probe solution according to the manufacturer's instructions. b. Prepare a DHAP standard curve by diluting the provided standard to a range of concentrations (e.g., 0, 2, 4, 6, 8, 10 µM).

2. Sample Preparation: a. Homogenize tissue or lyse cells in the provided assay buffer. b. Centrifuge to remove insoluble material. c. Deproteinize the samples using a 10 kDa spin filter to prevent enzyme interference.

3. Assay Procedure: a. Add 50 µL of the prepared standards and samples to individual wells of a 96-well plate. b. Prepare a reaction mix containing the assay buffer, enzyme mix, and probe. c. Add 50 µL of the reaction mix to each well. d. Incubate the plate for 30-60 minutes at 37°C, protected from light. e. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a microplate reader.

4. Data Analysis: a. Subtract the fluorescence reading of the blank (0 µM standard) from all other readings. b. Plot the standard curve of fluorescence intensity versus DHAP concentration. c. Determine the concentration of DHAP in the samples from the standard curve.

Experimental Workflow Comparison

The following diagram illustrates the key steps in each analytical workflow.

Workflow_Comparison cluster_hplc HPLC-MS/MS Method cluster_enzymatic Fluorometric Enzymatic Assay hplc_sp Sample Preparation (Lysis, Centrifugation) hplc_analysis HPLC Separation & MS/MS Detection hplc_sp->hplc_analysis hplc_da Data Analysis (Standard Curve) hplc_analysis->hplc_da enz_sp Sample Preparation (Lysis, Deproteinization) enz_assay Incubation & Fluorescence Reading enz_sp->enz_assay enz_reagent Reagent & Standard Preparation enz_reagent->enz_assay enz_da Data Analysis (Standard Curve) enz_assay->enz_da

Comparison of experimental workflows.

Conclusion

Both the new HPLC-MS/MS method and the fluorometric enzymatic assay are powerful tools for the quantification of DHAP. The choice of method will depend on the specific research question, available instrumentation, required throughput, and budget.

  • The HPLC-MS/MS method offers superior specificity and sensitivity, making it the gold standard for applications requiring precise and accurate quantification, especially in complex matrices or when analyzing a panel of metabolites simultaneously.

  • The fluorometric enzymatic assay provides a high-throughput, cost-effective, and user-friendly alternative, ideal for screening large numbers of samples or for laboratories without access to mass spectrometry equipment.

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate method to achieve their scientific goals.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibodies targeting key enzymes related to Dihydroxyacetone Phosphate (B84403) (DHAP), a critical intermediate in cellular metabolism. Due to a lack of direct comparative studies on antibody cross-reactivity between DHAP synthase and Glyceraldehyde-3-phosphate dehydrogenase (GPDH), this document focuses on providing predictive data based on sequence homology and detailed experimental protocols to enable researchers to perform their own validation.

Introduction to DHAP-Related Enzymes

Dihydroxyacetone phosphate (DHAP) is a central molecule in glycolysis and is involved in numerous metabolic pathways.[1][2] Two key enzymes in its vicinity are Alkyl-DHAP synthase and Glyceraldehyde-3-phosphate dehydrogenase (GPDH). Understanding the specificity of antibodies targeting these enzymes is crucial for accurate experimental results.

Alkyl-DHAP synthase (AGPS) catalyzes the second step in the biosynthesis of ether lipids, converting acyl-DHAP to alkyl-DHAP.[3]

Glyceraldehyde-3-phosphate dehydrogenase (GPDH or GAPDH) is a well-known enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to D-glyceroyl 1,3-bisphosphate.[4] Given its constitutive expression, it is also widely used as a loading control in Western blotting.

Predictive Analysis of Antibody Cross-Reactivity

To predict the likelihood of cross-reactivity between antibodies raised against DHAP synthase and GPDH, a protein sequence alignment was performed between human Alkyl-DHAP synthase (UniProt ID: O00116) and human GPDH (UniProt ID: P04406).

Sequence Alignment Results:

MetricValue
Identity1.83%
Similarity5.7%
Gaps89.4%

The sequence identity and similarity between human Alkyl-DHAP synthase and GPDH are very low. This suggests that antibodies raised against one are unlikely to cross-react with the other based on linear epitope recognition. However, cross-reactivity can also occur due to the recognition of similar conformational epitopes, which is not predicted by sequence alignment alone. Therefore, experimental validation is essential.

Commercially Available Antibodies

The following table summarizes some of the commercially available antibodies for Alkyl-DHAP synthase and GPDH. Note that direct cross-reactivity data with the other enzyme is generally not provided by the manufacturers.

Target EnzymeProduct NameHostClonalityImmunogen
Alkyl-DHAP synthaseAnti-Alkyl-DHAP synthase antibody [AGPS-03] (GTX00518)MouseMonoclonalRecombinant human AGPS (amino acids 158-384)[3]
Alkyl-DHAP synthaseAGPS/Alkyl-DHAP synthase Polyclonal Antibody (BS-12462R)RabbitPolyclonalNot specified[5]
GPDHAnti-Glyceraldehyde-3-Phosphate Dehydrogenase Antibody, clone 6C5 (MAB374)MouseMonoclonalPurified GAPDH from human, porcine, canine, rat, mouse, rabbit, cat, and fish skeletal muscle.[6]
GPDHGAPDH Monoclonal Antibody (1D4) (MA1-16757)MouseMonoclonalFull length purified porcine GAPDH.[7]
GPDHGlyceraldehyde-3-phosphate dehydrogenase (GAPDH) Polyclonal Antibody (X2414P)RabbitPolyclonalSynthetic peptide derived from the human GAPDH alpha protein.[8]

Signaling and Metabolic Pathways

The following diagram illustrates the central role of DHAP and GPDH in the glycolysis pathway.

Glycolysis cluster_DHAP DHAP-Related Enzymes Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P DHAP_Synthase Alkyl-DHAP synthase DHAP->DHAP_Synthase BPG 1,3-Bisphosphoglycerate G3P->BPG GPDH GPDH GPDH G3P->GPDH Pyruvate Pyruvate BPG->Pyruvate

Caption: Role of DHAP and GPDH in Glycolysis.

Experimental Protocols for Cross-Reactivity Assessment

Here are detailed protocols for three common methods to assess antibody cross-reactivity.

Western Blotting

Western blotting is a widely used technique to separate proteins by size and detect a specific protein of interest using antibodies.[9]

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express DHAP synthase and GPDH. As a negative control, use a lysate from cells where the target protein has been knocked out, if available.

  • SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel. Include a lane with purified DHAP synthase and another with purified GPDH as positive controls.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate separate membranes with the anti-DHAP synthase antibody and the anti-GPDH antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membranes three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membranes with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A specific antibody should only detect its target protein band at the correct molecular weight. The absence of a band in the lane with the other purified protein indicates no cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay for detecting and quantifying proteins and antibodies.[8] A competitive ELISA can be used to assess cross-reactivity.

Protocol:

  • Coating: Coat the wells of a microtiter plate with purified DHAP synthase (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: In separate tubes, pre-incubate the anti-DHAP synthase antibody with increasing concentrations of either purified DHAP synthase (homologous competitor) or purified GPDH (heterologous competitor).

  • Incubation: Add the antibody-competitor mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound antibodies.

  • Detection: Add an HRP-conjugated secondary antibody and incubate for 1 hour. After washing, add a TMB substrate and stop the reaction with a stop solution.

  • Analysis: Read the absorbance at 450 nm. A decrease in signal with increasing concentrations of GPDH would indicate cross-reactivity. The degree of cross-reactivity can be quantified by comparing the inhibition curves of DHAP synthase and GPDH.

Immunoprecipitation (IP)

Immunoprecipitation is used to isolate a specific protein from a complex mixture using an antibody.[10][11]

Protocol:

  • Lysate Preparation: Prepare a cell lysate known to contain both DHAP synthase and GPDH.

  • Antibody Incubation: Incubate the lysate with the anti-DHAP synthase antibody overnight at 4°C with gentle rotation.

  • Immunocomplex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with a cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using both the anti-DHAP synthase and anti-GPDH antibodies on separate membranes.

  • Analysis: The anti-DHAP synthase IP should pull down DHAP synthase. If the subsequent Western blot with the anti-GPDH antibody shows a band, it indicates that GPDH was also pulled down, suggesting an interaction or cross-reactivity.

Experimental Workflow for Cross-Reactivity Testing

The following diagram outlines a general workflow for assessing antibody cross-reactivity.

Cross_Reactivity_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation start Start: Select Antibody and Potential Cross-Reactant seq_analysis Sequence Alignment of Immunogens start->seq_analysis western Western Blot seq_analysis->western elisa ELISA (Competitive) seq_analysis->elisa ip Immunoprecipitation seq_analysis->ip analysis Data Analysis and Interpretation western->analysis elisa->analysis ip->analysis conclusion Conclusion on Cross-Reactivity analysis->conclusion

Caption: Workflow for Antibody Cross-Reactivity Testing.

Conclusion

While predictive analysis based on protein sequence homology suggests a low probability of cross-reactivity between antibodies targeting DHAP synthase and GPDH, this does not replace the need for rigorous experimental validation. Researchers are strongly encouraged to perform in-house validation using the detailed protocols provided in this guide to ensure the specificity of their antibodies and the reliability of their experimental data.

References

Comparative Metabolomics of DHAP Levels in Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of different cell lines is paramount for robust and reproducible experimental outcomes. Dihydroxyacetone phosphate (B84403) (DHAP) is a critical metabolic intermediate, positioned at the crossroads of glycolysis, gluconeogenesis, and lipid synthesis. Its intracellular concentration can significantly vary among cell lines, reflecting their unique metabolic phenotypes and proliferative states. This guide provides a comparative overview of DHAP levels in various cell lines, supported by experimental data and detailed methodologies for its quantification.

Comparative Analysis of DHAP and Glycolytic Phenotypes

Cell LinePrimary Tissue of OriginKnown Glycolytic PhenotypeImplied Relative DHAP LevelReference
H460 Lung CarcinomaHighly GlycolyticHigh[2]
A549 Lung CarcinomaModerately GlycolyticModerate[2]
HeLa Cervical CancerHigh Glycolytic ActivityHigh[3]
Jurkat T-cell LeukemiaHigh rates of glycolysisHigh[4]
Primary T-cells BloodVariable, increases upon activationVariable[4]

Note: This table provides a qualitative comparison based on reported glycolytic activities. Absolute concentrations can vary significantly.

Proliferating cancer cells often exhibit the Warburg effect, characterized by an increased rate of glycolysis even in the presence of oxygen. This heightened glycolytic flux generally leads to higher concentrations of glycolytic intermediates, including DHAP, compared to non-proliferating or less metabolically active cells.[3] For instance, H460 cells are shown to be more glycolytic than A549 cells, suggesting a higher steady-state level of DHAP in H460 cells under similar conditions.[2] Similarly, Jurkat cells, a T-cell leukemia line, and activated primary T-cells, exhibit high glycolytic rates to support rapid proliferation, which would imply elevated DHAP levels.[4]

Experimental Protocols

Accurate quantification of DHAP is crucial for comparative metabolomic studies. The most common and robust method is Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification of DHAP by LC-MS/MS

This protocol provides a standard procedure for the extraction and quantification of DHAP from cultured cells.

Materials:

  • Cultured cells in multi-well plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (B129727) (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • High-speed refrigerated microcentrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 10 mM Tributylamine, 15 mM Acetic Acid in water

  • Mobile Phase B: Methanol

  • DHAP analytical standard

  • Internal Standard (e.g., ¹³C-labeled DHAP)

Procedure:

  • Metabolite Quenching and Extraction:

    • Place the cell culture plate on dry ice to rapidly halt metabolic activity.

    • Quickly aspirate the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Immediately add a specific volume of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate thoroughly.

    • Incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the supernatant containing the polar metabolites.

    • Add a known concentration of the internal standard to each sample.

    • Transfer the final extract to autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with Mobile Phase A and Mobile Phase B to separate DHAP from other metabolites.

    • Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transition for DHAP and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for DHAP and the internal standard.

    • Calculate the concentration of DHAP in the original sample by normalizing the DHAP peak area to the internal standard peak area and comparing it to a standard curve generated with the DHAP analytical standard. The final concentration can be normalized to cell number or total protein content.

Visualizing DHAP's Central Role in Metabolism

To better understand the significance of DHAP levels, it is essential to visualize its position in key metabolic pathways.

glycolysis_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP Dihydroxyacetone Phosphate F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->F16BP Gluconeogenesis DHAP->GAP Glycerol3P Glycerol-3-Phosphate DHAP->Glycerol3P Pyruvate Pyruvate GAP->Pyruvate Glycolysis Lipids Lipid Biosynthesis Glycerol3P->Lipids Gluconeogenesis Gluconeogenesis

Caption: DHAP's central position in glycolysis and lipid biosynthesis.

The above diagram illustrates how DHAP is a critical hub, linking carbohydrate breakdown for energy with the anabolic pathway of lipid synthesis.

experimental_workflow cluster_cell_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis Cell_Seeding Seed Cells Incubation Incubate Cell_Seeding->Incubation Quenching Quench Metabolism (Dry Ice) Incubation->Quenching Extraction Extract with 80% Methanol Quenching->Extraction Precipitation Protein Precipitation (-20°C) Extraction->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: Workflow for DHAP quantification from cultured cells.

This workflow outlines the key steps from cell culture to the final data analysis for determining intracellular DHAP concentrations.

References

DHAP: A Superior Biomarker for Triosephosphate Isomerase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Triosephosphate isomerase (TPI) deficiency is a rare, severe autosomal recessive disorder of glycolysis caused by mutations in the TPI1 gene.[1] This condition is characterized by hemolytic anemia, progressive neuromuscular dysfunction, and, in most cases, early death.[2][3] A key biochemical hallmark of TPI deficiency is the massive accumulation of dihydroxyacetone phosphate (B84403) (DHAP) in erythrocytes, making it a crucial biomarker for diagnosis and a potential target for therapeutic monitoring.[4][5] This guide provides a comprehensive comparison of DHAP with other potential biomarkers, supported by experimental data and detailed methodologies.

Performance Comparison: DHAP vs. Alternative Biomarkers

The diagnosis of TPI deficiency relies on a combination of clinical presentation, enzymatic activity assays, and genetic testing.[1][2] However, the measurement of specific metabolites, or biomarkers, provides a functional confirmation of the enzymatic defect. DHAP stands out as the most direct and significantly altered biomarker.

BiomarkerMethod of MeasurementChange in TPI DeficiencyAdvantagesDisadvantages
Dihydroxyacetone Phosphate (DHAP) HPLC-TripleTOF MS40- to 60-fold increase in erythrocytes[4]- Directly reflects the primary metabolic block- High magnitude of change provides a clear diagnostic window- Can be quantified accurately in red blood cells[6]- Requires specialized laboratory equipment (LC-MS/MS)
TPI Enzyme Activity Spectrophotometric assayReduced to 2-30% of normal activity in erythrocytes[6]- Directly measures the enzymatic defect- Can be influenced by blood transfusions[7]- Less indicative of the in vivo metabolic consequence
Methylglyoxal (B44143) (MG) Spectrophotometric or LC-MS based assaysIncreased formation (e.g., 59% increase in a severely affected patient)[8]- Reflects the downstream toxic consequences of DHAP accumulation[9]- Indirect marker- Levels can be influenced by other metabolic states
Acylcarnitine Profile (e.g., Propionylcarnitine - C3) Tandem Mass Spectrometry (MS/MS)Elevated levels of short-chain acylcarnitines , particularly C3[7]- May indicate secondary metabolic disturbances- Non-specific, can be elevated in other metabolic disorders- Less direct correlation with TPI activity
TPI1 Gene Sequencing Next-Generation Sequencing (NGS), Sanger SequencingIdentification of pathogenic mutations [1][10]- Confirmatory diagnosis- Allows for carrier screening and genetic counseling[1]- Does not provide information on the functional metabolic state

Experimental Protocols

Quantification of DHAP in Human Red Blood Cells by HPLC-TripleTOF Mass Spectrometry

This method provides a sensitive and specific measurement of DHAP levels in erythrocytes.

1. Sample Preparation (Erythrocyte Hemolysate)

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma and red blood cells (RBCs).

  • Wash the RBC pellet three times with cold phosphate-buffered saline (PBS).

  • Lyse the washed RBCs by adding an equal volume of cold deionized water.

  • Determine the hemoglobin concentration of the hemolysate for normalization.

2. Protein Precipitation

  • To 100 µL of RBC hemolysate, add 200 µL of a protein precipitation reagent (e.g., ice-cold acetonitrile (B52724) or methanol).[2]

  • Vortex the mixture vigorously for 1 minute.[2]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a new microcentrifuge tube for analysis.[2]

3. HPLC-MS/MS Analysis

  • Chromatography:

    • Column: Reverse-phase C8 or C18 column (e.g., Agilent Eclipse XDB-C8, 3.5 µm, 4.6 x 150 mm).[2]

    • Mobile Phase: Use an ion-pairing reagent like tributylamine (B1682462) in the mobile phase to improve retention of the highly polar DHAP.[6] A typical gradient elution would involve a mixture of an aqueous buffer with the ion-pairing agent and an organic solvent like methanol (B129727) or acetonitrile.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

    • Injection Volume: 10 µL.[2]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is optimal for detecting phosphorylated compounds like DHAP.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (DHAP, m/z 169) to a specific product ion.

    • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer like a TripleTOF can be used.[2]

4. Quantification

  • A standard curve is generated using known concentrations of a DHAP standard.

  • The concentration of DHAP in the samples is determined by interpolating their peak areas from the standard curve.

  • DHAP levels are typically normalized to the hemoglobin content of the hemolysate.

Visualizations

Metabolic Pathway of TPI Deficiency

TPI_Deficiency_Pathway F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase (TPI) (Deficient) MG Methylglyoxal (MG) (Toxic Byproduct) DHAP->MG Spontaneous Glycolysis Glycolysis (Energy Production) GAP->Glycolysis

Caption: Metabolic consequence of Triosephosphate Isomerase (TPI) deficiency.

Experimental Workflow for DHAP Measurement

DHAP_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood Whole Blood Sample RBCs Isolate Red Blood Cells Blood->RBCs Hemolysate Prepare Hemolysate RBCs->Hemolysate Precipitation Protein Precipitation Hemolysate->Precipitation LCMS HPLC-MS/MS Analysis Precipitation->LCMS Quantification Data Quantification LCMS->Quantification Result Result Quantification->Result DHAP Concentration

Caption: Workflow for quantifying DHAP in red blood cells.

Diagnostic Logic for TPI Deficiency

TPI_Diagnosis_Logic Clinical_Suspicion Clinical Suspicion (Hemolytic Anemia, Neurological Symptoms) DHAP_Measurement Measure Erythrocyte DHAP Concentration Clinical_Suspicion->DHAP_Measurement TPI_Activity Measure TPI Enzyme Activity DHAP_Measurement->TPI_Activity No/Equivocal High_DHAP Significantly Elevated DHAP DHAP_Measurement->High_DHAP Yes Genetic_Testing TPI1 Gene Sequencing TPI_Activity->Genetic_Testing No/Equivocal Low_TPI Low TPI Activity TPI_Activity->Low_TPI Yes Mutation_Found Pathogenic Mutation Identified Genetic_Testing->Mutation_Found Yes Diagnosis_Confirmed TPI Deficiency Confirmed High_DHAP->Diagnosis_Confirmed Low_TPI->Genetic_Testing Mutation_Found->Diagnosis_Confirmed

Caption: Diagnostic algorithm for Triosephosphate Isomerase (TPI) deficiency.

References

Isomeric Distinctions: A Comparative Analysis of DHAP and Glyceraldehyde-3-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (G3P) are pivotal three-carbon sugar phosphates, or triose phosphates, that serve as central intermediates in glycolysis.[1][2] Despite sharing the same molecular formula, C₃H₇O₆P, their distinct structural arrangements as isomers dictate divergent metabolic fates and functional roles within the cell.[3][4] This guide provides an objective comparison of DHAP and G3P, supported by physicochemical data and experimental methodologies, to illuminate their unique yet interconnected functions.

Structural and Functional Divergence

The fundamental isomeric difference between DHAP and G3P lies in the placement of the carbonyl group. DHAP is a ketose, featuring the carbonyl group on the second carbon, while G3P is an aldose, with the carbonyl group at the end of the carbon chain, forming an aldehyde.[1][2] This seemingly subtle structural variation has profound functional implications.

In the glycolytic pathway, the enzyme aldolase (B8822740) cleaves fructose-1,6-bisphosphate to produce both DHAP and G3P.[1][5] However, only G3P can proceed directly into the "payoff phase" of glycolysis, where it is oxidized to generate ATP and NADH.[1] DHAP, to be utilized for energy production via this pathway, must first be converted into G3P.[6][7] This critical isomerization is efficiently catalyzed by the enzyme triosephosphate isomerase (TPI).[8][9] The reaction is rapid and reversible, ensuring that all carbon from the initial glucose molecule can be channeled into energy generation.[1][10]

Beyond glycolysis, DHAP serves as a key branch point, linking carbohydrate and lipid metabolism. It can be reduced to L-glycerol-3-phosphate, which provides the glycerol (B35011) backbone for the synthesis of triglycerides (fats) and phospholipids.[2][11]

Physicochemical Properties

The isomeric nature of DHAP and G3P results in identical molecular weights but different chemical properties, which can be exploited for their separation and identification.

PropertyDihydroxyacetone Phosphate (DHAP)Glyceraldehyde-3-Phosphate (G3P)Reference(s)
Molecular Formula C₃H₇O₆PC₃H₇O₆P[4][12]
Molar Mass 170.06 g/mol 170.06 g/mol [13][14][15]
Isomer Type Ketose (a ketone)Aldose (an aldehyde)[1][3]
Metabolic Role Glycolysis intermediate; Precursor for lipid synthesisDirect substrate for the payoff phase of glycolysis[2][11]
Equilibrium with Isomer ~96% in equilibrium mixture~4% in equilibrium mixture[5][8]

Metabolic Interconversion and Pathway Visualization

The interconversion of DHAP and G3P is a crucial control point in glycolysis, catalyzed by triosephosphate isomerase (TPI). This enzyme is considered "kinetically perfect," meaning the reaction rate is limited only by the diffusion rate of the substrates.[9] The equilibrium of this reaction strongly favors DHAP (approximately 96% DHAP to 4% G3P).[5][8] However, the continuous and rapid consumption of G3P in the subsequent steps of glycolysis drives the forward reaction from DHAP to G3P.[6]

Isomeric_Relationship cluster_structures Chemical Structures DHAP Dithis compound (DHAP) (Ketose) TPI Triosephosphate Isomerase (TPI) DHAP->TPI G3P Glyceraldehyde-3-Phosphate (G3P) (Aldose) TPI->G3P Isomerization DHAP_struct  O  || H₂C-C-CH₂-O-℗ |   OH G3P_struct  O  // HC-CH-CH₂-O-℗   |   OH

Caption: Isomeric relationship between DHAP and G3P.

The following diagram illustrates the position of DHAP and G3P within the glycolytic pathway.

Glycolysis_Pathway F16BP Fructose-1,6-bisphosphate Aldolase Aldolase F16BP->Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) Aldolase->DHAP G3P Glyceraldehyde-3-Phosphate (G3P) Aldolase->G3P TPI Triosephosphate Isomerase DHAP->TPI Payoff_Phase Glycolysis Payoff Phase G3P->Payoff_Phase TPI->G3P

Caption: Role of DHAP and G3P in the Glycolysis Pathway.

Experimental Protocols for Differentiation

Distinguishing and quantifying DHAP and G3P requires analytical techniques that can resolve structurally similar isomers. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a robust method for this purpose.

Protocol: Separation and Quantification by HPLC-MS/MS

This protocol is adapted from methodologies designed to separate polar metabolites like sugar phosphates.[16][17][18]

1. Sample Preparation (Protein Precipitation):

  • Harvest cells or tissue and place on dry ice to quench metabolic activity.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the sample.

  • Vortex vigorously to ensure protein denaturation and metabolite extraction.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins and cell debris.

  • Carefully collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable buffer for HPLC analysis (e.g., the initial mobile phase).

2. Chromatographic Separation:

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A reverse-phase C8 or C18 column is often used.[16][17] Ion-pairing chromatography is necessary to retain these highly polar, negatively charged molecules.

  • Ion-Pairing Reagent: Add an ion-pairing agent like tributylamine (B1682462) to the mobile phase to neutralize the charge on the phosphate groups and improve retention on the reverse-phase column.[16][17]

  • Mobile Phase A: An aqueous buffer containing the ion-pairing reagent (e.g., 10 mM tributylamine adjusted to pH 4.95 with acetic acid).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A shallow gradient from a low percentage of Mobile Phase B to a higher percentage over a long run time (e.g., 50 minutes) is employed to achieve baseline separation of the isomers.[16][17]

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF-MS) is used for detection.[16]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is used to detect the deprotonated molecules [M-H]⁻.

  • Detection Method: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for each compound.

    • Precursor Ion: m/z 169 (for [M-H]⁻ of both DHAP and G3P).

    • Product Ions: Characteristic fragment ions are selected for quantification (e.g., m/z 97 for the phosphate group [H₂PO₄]⁻).

  • Quantification: A standard curve is generated using pure analytical standards of DHAP and G3P to quantify their concentrations in the biological samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Quench Metabolic Quenching (e.g., Dry Ice) Extract Metabolite Extraction (e.g., 80% Methanol) Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Dry Supernatant Drying Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute HPLC Ion-Pairing RP-HPLC (Isomer Separation) Reconstitute->HPLC MS Mass Spectrometry (ESI, Negative Mode) HPLC->MS Identify Identification (Retention Time & m/z) MS->Identify Quantify Quantification (Standard Curve) Identify->Quantify

Caption: Experimental workflow for DHAP and G3P differentiation.

References

A Comparative Kinetic Analysis of Enzymes Utilizing Dihydroxyacetone Phosphate (DHAP) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive kinetic comparison of key enzymes that utilize dihydroxyacetone phosphate (B84403) (DHAP), a central intermediate in carbohydrate metabolism. Understanding the substrate specificity and catalytic efficiency of these enzymes with DHAP and its analogs is crucial for metabolic engineering, drug design, and the development of novel therapeutics targeting metabolic pathways. This document summarizes quantitative kinetic data, details relevant experimental protocols, and visualizes the pertinent biochemical pathways and experimental workflows.

Data Presentation: Kinetic Parameters of DHAP-Utilizing Enzymes

The following table summarizes the kinetic parameters of several key enzymes with DHAP and, where available, its analogs. These enzymes—fructose-bisphosphate aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase—are critical players in glycolysis, gluconeogenesis, and lipid metabolism. The data presented facilitates a direct comparison of their catalytic efficiencies and substrate specificities.

EnzymeOrganismSubstrate/AnalogKm (µM)kcat (s-1)kcat/Km (M-1s-1)Conditions
Fructose-Bisphosphate Aldolase (Class II) Giardia lambliaD-Fructose-1,6-bisphosphate2--pH 7.5, 25°C[1]
D-Tagatose-1,6-bisphosphate---pH 7.5, 25°C[2]
Trypanosoma bruceiDihydroxyacetone phosphate----[3]
Staphylococcus aureusDithis compound----[3]
Rabbit MuscleDithis compound----[3]
Triosephosphate Isomerase Chicken MuscleDithis compound9704304.4 x 105pH 7.5, 25°C[4][5]
Glyceraldehyde-3-phosphate40043009.1 x 106pH 7.5, 25°C[4][5]
Bromothis compound---Inhibitor/Analog[4]
Glycerol-3-Phosphate Dehydrogenase Human LiverDithis compound---pH 7.5, 25°C[6]
Glycolaldehyde---pH 7.5, 25°C[7]
Acetaldehyde---pH 7.5, 25°C[7]

Note: A dash (-) indicates that the data was not available in the cited sources under comparable conditions. The kinetic parameters for DHAP analogs are often studied in the context of inhibition or as substrates for promiscuous enzyme activities.

Experimental Protocols

Detailed methodologies are essential for the reproducible kinetic characterization of enzymes. Below are protocols for assaying the activity of the three major DHAP-utilizing enzymes.

1. Fructose-Bisphosphate Aldolase (FBA) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the FBA-catalyzed cleavage of fructose-1,6-bisphosphate (FBP) to glyceraldehyde-3-phosphate (G3P) and DHAP. The production of G3P is coupled to the oxidation of NADH by glycerol-3-phosphate dehydrogenase (GDH) and triosephosphate isomerase (TPI), which is monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM D-Fructose-1,6-bisphosphate

    • 10 mM NADH

    • Coupling enzymes: Triosephosphate isomerase (10 units/mL) and Glycerol-3-phosphate dehydrogenase (1 unit/mL)

    • Purified fructose-bisphosphate aldolase

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, NADH, TPI, and GDH.

    • Add the FBP substrate and incubate for 5 minutes at 25°C to reach thermal equilibrium.

    • Initiate the reaction by adding a known concentration of the FBA enzyme solution.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The initial reaction velocity is determined from the linear portion of the absorbance curve.

    • To determine kinetic parameters for DHAP analogs in the condensation reaction, G3P and the DHAP analog would be used as substrates, and the formation of the corresponding fructose-1,6-bisphosphate analog would be monitored through a suitable assay.

2. Triosephosphate Isomerase (TPI) Activity Assay (Coupled Spectrophotometric Assay)

This protocol determines the kinetic parameters of TPI by measuring the isomerization of DHAP to G3P. The G3P formed is then reduced by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is coupled to the oxidation of NADH, monitored at 340 nm.

  • Reagents:

    • 100 mM Triethanolamine (B1662121) buffer, pH 7.6

    • Varying concentrations of Dithis compound (DHAP)

    • 10 mM NAD+

    • Coupling enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) (approx. 10 units/mL)

    • Purified Triosephosphate Isomerase

    • Arsenate solution (to drive the GAPDH reaction to completion)

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing triethanolamine buffer, NAD+, arsenate, and GAPDH.

    • Add a specific concentration of the substrate, DHAP, to the cuvette and mix.

    • Initiate the reaction by adding a small, fixed amount of the TPI enzyme solution.

    • Immediately monitor the increase in absorbance at 340 nm over time.[5]

    • Calculate the initial velocity from the linear portion of the absorbance versus time plot.

    • Repeat the assay with various concentrations of DHAP or its analogs to determine Km and kcat.

3. Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay (Spectrophotometric Assay)

This assay measures the GPDH-catalyzed reduction of DHAP to glycerol-3-phosphate, with the concomitant oxidation of NADH to NAD+. The reaction is monitored by the decrease in absorbance at 340 nm.[6]

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.5

    • Varying concentrations of Dithis compound (DHAP) or its analogs

    • 0.2 mM NADH

    • Purified Glycerol-3-phosphate dehydrogenase

  • Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and NADH.

    • Add the DHAP substrate or its analog and incubate for 5 minutes at 25°C.

    • Initiate the reaction by adding a known amount of GPDH.

    • Immediately record the decrease in absorbance at 340 nm over time.[7]

    • Determine the initial velocity from the linear phase of the reaction.

    • Vary the concentration of the substrate to calculate the kinetic parameters.

Mandatory Visualizations

Metabolic Hub: The Central Role of DHAP

Dithis compound is a critical intermediate that links several major metabolic pathways, including glycolysis, gluconeogenesis, the pentose (B10789219) phosphate pathway, and lipid biosynthesis. The following diagram illustrates the central position of DHAP and the enzymes that catalyze its conversions.

DHAP_Metabolic_Pathway FBP Fructose-1,6-bisphosphate G3P Glyceraldehyde-3-phosphate FBP->G3P Fructose-Bisphosphate Aldolase DHAP Dihydroxyacetone phosphate (DHAP) FBP->DHAP Fructose-Bisphosphate Aldolase Glycolysis Glycolysis G3P->Glycolysis Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis DHAP->G3P Triosephosphate Isomerase G3P_lipid Glycerol-3-phosphate DHAP->G3P_lipid Glycerol-3-Phosphate Dehydrogenase DHAP->Gluconeogenesis Lipids Triglycerides & Phospholipids G3P_lipid->Lipids

Caption: Central metabolic role of DHAP.

Experimental Workflow for Comparative Enzyme Kinetics

The systematic evaluation of enzyme kinetics with different substrates is fundamental to understanding their biochemical function. The following workflow outlines the key steps in a comparative kinetic study.

experimental_workflow start Start: Select Enzyme and Substrate Analogs prep Prepare Enzyme Stock and Substrate Solutions start->prep assay Perform Coupled Spectrophotometric Assay prep->assay data Collect Absorbance Data over Time assay->data calc Calculate Initial Reaction Velocities data->calc plot Plot Velocity vs. Substrate Concentration calc->plot fit Fit Data to Michaelis-Menten Equation plot->fit params Determine Km and kcat fit->params compare Compare Kinetic Parameters (Table) params->compare

Caption: Workflow for kinetic parameter determination.

References

A Comparative Guide to Dihydroxyacetone Phosphate (DHAP) Measurement Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common methodologies for the quantification of dihydroxyacetone phosphate (B84403) (DHAP), a critical intermediate in glycolysis and lipid metabolism.[1][2] Accurate DHAP measurement is essential for studying metabolic diseases and the effects of drugs on metabolic pathways.[2] This document outlines the experimental protocols for two primary methods: a fluorometric enzymatic assay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method.

Data Presentation: Comparison of DHAP Measurement Protocols

The following table summarizes the key performance characteristics of the enzymatic and LC-MS/MS-based assays for DHAP measurement.

ParameterFluorometric Enzymatic AssayLC-MS/MS
Principle Two-step enzymatic reaction leading to a fluorescent product proportional to the DHAP concentration.[1]Chromatographic separation followed by mass spectrometric detection and quantification based on mass-to-charge ratio.[2]
Detection Limit 0.5 µM[1]In the range of 100 to 500 nmol/L (0.1 to 0.5 µM)
Sample Types Serum, plasma, other biological fluids, tissue, and cell culture samples.[1]Human red blood cells, other tissues.[3]
Throughput High-throughput compatible (96-well plate format).[1]Lower throughput due to serial sample injection and longer run times.
Specificity High, based on enzyme specificity.Very high, based on chromatographic retention time and specific mass fragmentation.[2]
Equipment Fluorescence multiwell plate reader.[1]HPLC system coupled with a tandem mass spectrometer (e.g., TripleTOF).[3]
Advantages Simple, sensitive, and suitable for high-throughput screening.[1]High specificity and accuracy, can separate isomers.[3]
Disadvantages Potential for interference from other components in the sample.Requires expensive equipment and specialized expertise.

Experimental Protocols

Fluorometric Enzymatic Assay for DHAP Measurement

This protocol is based on the commercially available high-sensitivity DHAP assay kits.[1][4]

Principle: Triose phosphate isomerase (TPI) converts DHAP to glyceraldehyde-3-phosphate (GAP). GAP is then processed through a series of enzymatic reactions that lead to the production of a fluorescent product. The fluorescence intensity is directly proportional to the amount of DHAP in the sample.[1][4]

Materials:

  • DHAP Assay Buffer

  • High Sensitivity Probe (e.g., PicoProbe™)

  • DHAP Enzyme Mix

  • DHAP Developer

  • DHAP Standard

  • 96-well white plates with clear bottoms

  • Fluorescence multiwell plate reader

  • 10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter (for deproteinization)

Procedure:

  • Sample Preparation:

    • Tissue (10 mg) or Cells (1 x 10⁶): Homogenize in 100 µL of ice-cold DHAP Assay Buffer. Centrifuge at 10,000 x g for 5 minutes to remove insoluble material.[1]

    • Serum and other liquid samples: Can be used directly.

    • Deproteinization: For samples with high protein content, deproteinize using a 10 kDa MWCO spin filter.

    • Add 2–50 µL of the collected supernatant or liquid sample into duplicate wells of a 96-well plate. Adjust the final volume to 50 µL with DHAP Assay Buffer.[1]

  • Standard Curve Preparation:

    • Prepare a 1 mM DHAP standard solution by diluting a 100 mM stock.

    • Generate a 50 µM standard solution by further dilution.

    • Create a series of standards (e.g., 0, 2, 4, 6, 8, 10 µL of the 50 µM standard) in separate wells. Adjust the final volume of each to 50 µL with DHAP Assay Buffer.

  • Reaction Mix Preparation:

    • For each well (standard and sample), prepare a 50 µL reaction mix containing:

      • 44 µL DHAP Assay Buffer

      • 2 µL High Sensitivity Probe

      • 2 µL DHAP Enzyme Mix

      • 2 µL DHAP Developer

  • Measurement:

    • Add 50 µL of the reaction mix to each well containing the standard or sample.

    • Incubate the plate for 60 minutes at 37°C, protected from light.[1]

    • Measure the fluorescence intensity at λex = 535 nm and λem = 587 nm.[1]

  • Calculation:

    • Subtract the blank (0 standard) reading from all sample and standard readings.

    • Plot the standard curve and determine the concentration of DHAP in the samples.

LC-MS/MS Method for DHAP Quantification

This protocol is adapted from the method developed for the quantification of DHAP in human red blood cells.[3][5]

Principle: DHAP is separated from other cellular components using reverse-phase high-performance liquid chromatography (HPLC) and then detected and quantified by tandem mass spectrometry (MS/MS).[3]

Materials:

  • HPLC system (e.g., Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., AB Sciex TripleTOF™ 5600)

  • C8 reverse-phase column (e.g., Agilent Eclipse XDB, 3.5 µM, 4.6 × 150 mm)

  • Protein precipitation reagent (e.g., acetonitrile)

  • Tributylamine (ion-pairing reagent)

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of sample hemolysate (or other sample types, calibrators, or controls) into a 1.5 mL microcentrifuge tube.[6]

    • Add 200 µL of a protein precipitation reagent and vortex for 1 minute.[6]

    • Centrifuge for 10 minutes at 12,000 x g.[6]

    • Transfer 100 µL of the supernatant to an autosampler vial.[6]

  • LC-MS/MS Analysis:

    • Injection Volume: 10 µL.

    • Column: C8 reverse-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., aqueous buffer with tributylamine) and mobile phase B (e.g., organic solvent like acetonitrile (B52724) with tributylamine). The long run time of approximately 50 minutes is necessary to separate DHAP from its isomer, glyceraldehyde-3-phosphate (G3P).[3][5]

    • Mass Spectrometry: Operate the mass spectrometer in a suitable mode (e.g., negative ion mode for phosphorylated compounds) for the detection and quantification of DHAP based on its specific precursor and product ions.

  • Data Analysis:

    • Integrate the peak area corresponding to DHAP.

    • Quantify the concentration of DHAP in the samples by comparing their peak areas to a standard curve generated from known concentrations of a DHAP standard.

Mandatory Visualizations

DHAP_Signaling_Pathway F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase GAP Glyceraldehyde-3- phosphate (GAP) F16BP->GAP Aldolase DHAP->GAP Triose Phosphate Isomerase (TPI) Lipid Glycerol-3-phosphate (Lipid Synthesis) DHAP->Lipid Glycerol-3-phosphate dehydrogenase Glycolysis Glycolysis (Energy Production) GAP->Glycolysis

Caption: Role of DHAP in Glycolysis and Lipid Synthesis.

DHAP_Measurement_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., RBCs, Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Deproteinization Protein Precipitation (e.g., Acetonitrile) Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation C8 Reverse-Phase Separation Injection->Separation Detection Tandem Mass Spec Detection (MS/MS) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Result DHAP Concentration Quantification->Result

Caption: Experimental Workflow for LC-MS/MS-based DHAP Measurement.

References

Safety Operating Guide

Navigating the Disposal of Hydroxyacetone Phosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of hydroxyacetone (B41140) phosphate (B84403), a compound frequently used in life sciences. While hydroxyacetone phosphate is not generally classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with institutional and local regulations.

Initial Assessment and Safety Precautions

The first step in any chemical disposal procedure is to confirm the identity and hazard classification of the waste.

  • Consult the Safety Data Sheet (SDS): The SDS for dithis compound (DHAP), a closely related compound also known as glycerone phosphate, consistently indicates that it is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[1][2] It is also not classified as dangerous goods for transportation.[1]

  • Institutional Policies: Despite its non-hazardous classification, your institution's Environmental Health and Safety (EHS) department may have specific guidelines for the disposal of non-hazardous chemical waste. Always consult these local policies before proceeding.[3]

Personal protective equipment (PPE) should always be worn when handling chemicals. For this compound, this includes:

  • Safety goggles with side-shields[2]

  • Protective gloves[2]

  • Impervious clothing[2]

  • Use in a well-ventilated area is recommended to avoid inhalation.[2]

Disposal Procedures for Unused or Waste this compound

For pure, unused this compound or waste streams containing this chemical, the following step-by-step procedures should be followed.

Step 1: Segregation Keep this compound waste separate from hazardous waste streams.[3] This prevents cross-contamination and ensures it is managed appropriately as non-hazardous waste.[3]

Step 2: Containerization and Labeling Place solid this compound waste in a clearly labeled, sealed container. For solutions, use a compatible, leak-proof container. The label should clearly identify the contents as "this compound Waste" to avoid any confusion.[3]

Step 3: Disposal of Solid Waste Before any disposal action, contact your institution's EHS office to confirm the approved disposal method for non-hazardous solid chemical waste.[3] Depending on institutional and local regulations, options may include:

  • Sanitary Landfill: If approved, the sealed and labeled container may be disposed of in a sanitary landfill. Do not place chemical waste in laboratory trash cans that are handled by custodial staff; direct disposal into designated dumpsters may be required.[3]

  • Chemical Waste Contractor: Your institution may require pickup by a licensed chemical waste contractor.[3][4]

Step 4: Disposal of Solutions

  • EHS Approval for Sewer Disposal: Obtain explicit approval from your EHS department before disposing of any chemical waste down the drain.[3]

  • Dilution and Flushing: If approved, flush the solution down the sanitary sewer with a copious amount of water (at least 20 parts water) to ensure adequate dilution.[3] This is generally permissible only for small quantities of water-soluble, non-hazardous materials.[3] Be aware of any volume limits for sewer disposal set by your institution.[3]

Step 5: Disposal of Empty Containers Properly rinsed empty containers can typically be disposed of with regular laboratory glass or plastic waste.

  • Triple Rinse: A "triple rinse" protocol is a best practice for all chemical containers.[3] For water-soluble compounds like this compound, rinsing with water is sufficient.[3]

  • Rinsate Disposal: The rinsate from a non-hazardous chemical container can typically be disposed of down the sanitary sewer, with prior institutional approval.[3]

  • Defacing and Cap Removal: Before disposal, deface or remove the original label to prevent confusion.[3] Remove the cap from the container before disposal.[3]

Hazard and Regulatory Information

The following table summarizes the key hazard and regulatory information for dithis compound, which is structurally very similar to this compound.

Parameter Information Source
GHS Classification Not a hazardous substance or mixture[1][2]
Hazard Pictograms None[1]
Signal Word None[1]
Hazard Statements None[1]
UN Number Not regulated[1]
Water Hazard Class 1 (Self-assessment): slightly hazardous for water[1]

Experimental Protocols

While this document focuses on disposal, the principles of safe handling are paramount during experimentation.

General Handling Precautions:

  • Avoid contact with skin and eyes.[4]

  • Avoid formation of dust and aerosols.[4]

  • Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Handle in accordance with good industrial hygiene and safety practice.[5]

  • Wash hands before breaks and at the end of the workday.[4]

Spill Response: In the event of a spill:

  • Use personal protective equipment.[4]

  • For solids, sweep up and shovel into a suitable, closed container for disposal, avoiding dust formation.[4]

  • For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a container for disposal.[2]

  • Do not let the product enter drains or water courses.[2][4]

  • Clean the affected area thoroughly.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Hydroxyacetone Phosphate Waste consult_sds Consult SDS and Institutional EHS Policy start->consult_sds segregate Segregate from Hazardous Waste consult_sds->segregate containerize Containerize and Label segregate->containerize is_solid Is the waste solid? containerize->is_solid solid_disposal Consult EHS for approved solid waste disposal (e.g., landfill, contractor) is_solid->solid_disposal Yes solution_disposal Consult EHS for approval for sewer disposal is_solid->solution_disposal No end End of Disposal solid_disposal->end sewer_approved Sewer disposal approved? solution_disposal->sewer_approved flush_sewer Flush with copious amounts of water sewer_approved->flush_sewer Yes treat_as_haz Treat as chemical waste for contractor pickup sewer_approved->treat_as_haz No flush_sewer->end treat_as_haz->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hydroxyacetone Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Hydroxyacetone phosphate (B84403), offering procedural, step-by-step guidance to minimize risk and streamline laboratory operations. While generally not classified as a hazardous substance, adherence to proper handling and disposal protocols is crucial for maintaining a safe workspace.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

When working with Hydroxyacetone phosphate in its powdered form or in solution, a proactive approach to safety through appropriate personal protective equipment and engineering controls is recommended.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[2] For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a chemical fume hood or a ventilated balance enclosure is recommended.[2][3]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side shields are mandatory to protect against potential splashes or airborne particles.[2]

  • Hand Protection: Wear protective gloves to prevent skin contact.[2] While specific chemical resistance data for this compound is not widely available, nitrile or latex gloves are generally suitable for handling non-hazardous aqueous solutions and powders.[4][5] It is good practice to inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat should be worn to protect street clothing and skin from accidental contamination. For extensive handling, impervious clothing may be considered.[2]

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust formation is unavoidable and engineering controls are insufficient, a suitable respirator should be used.[2]

Operational Plan: From Receipt to Experimentation

A structured approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is critical for safety and efficiency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[2]

  • Follow the storage temperature guidelines provided by the manufacturer, which may include refrigeration or freezing.[2]

2. Handling and Preparation of Solutions:

  • Weighing:

    • Perform weighing operations in a ventilated enclosure or a chemical fume hood to minimize the inhalation of any fine powder.

    • Use a dedicated, clean spatula and weighing vessel.

    • Handle the powder gently to avoid creating dust clouds.

  • Dissolving:

    • When preparing solutions, add the pre-weighed this compound powder to the solvent slowly to prevent splashing.

    • If the dissolution process is exothermic, use an appropriate cooling bath.

    • Ensure the container is properly labeled with the chemical name, concentration, date of preparation, and your initials.

3. Experimental Use:

  • Always wear the appropriate PPE as outlined above.

  • Conduct all experimental procedures involving this compound in a designated and clean workspace.

  • Avoid eating, drinking, or smoking in the laboratory.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Quantitative Data Summary

For this compound, there are no established occupational exposure limit values, underscoring its low hazard classification.[2][6][7][8]

ParameterValue
Occupational Exposure Limit (OEL) Not Established
Permissible Exposure Limit (PEL) - OSHA Not Established
Threshold Limit Value (TLV) - ACGIH Not Established

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Characterization:

  • While this compound itself is not typically classified as hazardous waste, it is prudent to check local, state, and federal regulations.

  • If this compound is mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste.[9]

Disposal Procedure:

  • Solid Waste:

    • Collect unused or waste this compound powder in a clearly labeled, sealed container.

    • Dispose of the container through your institution's hazardous waste disposal program or according to local regulations.

  • Liquid Waste:

    • Aqueous solutions of this compound should not be poured down the drain unless specifically permitted by your institution's environmental health and safety department and local ordinances.[1]

    • Collect liquid waste in a designated, labeled, and sealed waste container.

    • Dispose of the liquid waste through your institution's chemical waste program.

  • Contaminated Materials:

    • Gloves, weighing papers, and other disposable materials contaminated with this compound should be placed in a sealed bag or container and disposed of as chemical waste.

Visualizing the Workflow

To provide a clear, at-a-glance overview of the handling process, the following diagram illustrates the key stages from receiving the chemical to its final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Appropriately Inspect->Store Weigh Weigh Powder (Ventilated Enclosure) Store->Weigh Transport to Work Area Dissolve Prepare Solution Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment Collect_Solid Collect Solid Waste Experiment->Collect_Solid Unused Powder Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Waste Solutions Dispose Dispose via EHS Collect_Solid->Dispose Collect_Liquid->Dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.